Ethyl 2-phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862976 | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-99-8 | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |
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| Record name | Ethyl 2-phenylpropanoate | |
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| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
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| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
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| Record name | Ethyl 2-phenylpropionate | |
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Foundational & Exploratory
Ethyl 2-phenylpropionate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-Phenylpropionate
Abstract
This compound, also known as ethyl hydratropate, is an ester of significant interest in both academic and industrial settings. Its utility spans from being a key component in fragrance and flavor formulations to serving as a crucial building block in the synthesis of more complex organic molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it details a standard laboratory-scale synthesis via Fischer esterification, including an exploration of the reaction mechanism and a step-by-step protocol. The guide concludes with a discussion on the compound's reactivity, applications, and essential safety protocols, tailored for professionals in research and development.
Chemical Structure and Stereochemistry
This compound is a chiral molecule possessing a stereocenter at the second carbon (C2) of the propionate chain, the carbon atom to which the phenyl group is attached. This chirality means it exists as a pair of enantiomers: (S)-ethyl 2-phenylpropionate and (R)-ethyl 2-phenylpropionate.
The presence of this chiral center is of paramount importance, particularly in the pharmaceutical industry. The parent acid, 2-phenylpropionic acid, is the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). In these drugs, the pharmacological activity is often predominantly associated with the (S)-enantiomer. Consequently, the enantioselective synthesis and analysis of derivatives like this compound are critical areas of research.
Below is a diagram illustrating the molecular structure.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of this compound are summarized below.
Physical Properties
The key physical properties for this compound are consolidated in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 2510-99-8 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 122 °C at 20 mmHg | [3] |
| Density | ~1.012 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3] |
| Refractive Index | ~1.49 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment. The characteristic spectral data for this compound are detailed below.
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is characterized by several key absorption bands.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2900 | Strong | Aliphatic C-H Stretch |
| ~1735 | Very Strong | C=O (Ester) Stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1250-1150 | Strong | C-O (Ester) Stretch |
| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~7.30 | Multiplet | 5H | Ar-H | Protons on the aromatic ring. |
| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen, split by the neighboring methyl group. |
| ~3.70 | Quartet (q) | 1H | Ph-CH (CH₃)- | Methine proton at the chiral center, split by the adjacent methyl group. |
| ~1.50 | Doublet (d) | 3H | Ph-CH(CH₃ )- | Methyl protons on the chiral center, split by the adjacent methine proton. |
| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Terminal methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~174 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~140 | Aromatic Quaternary C | Aromatic carbon attached to the propionate side chain. |
| ~129 | Aromatic C H | Aromatic methine carbons (para and ortho). |
| ~128 | Aromatic C H | Aromatic methine carbon (meta). |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, attached to oxygen. |
| ~45 | Ph-CH (CH₃)- | Methine carbon at the chiral center. |
| ~19 | Ph-CH(CH₃ )- | Methyl carbon attached to the chiral center. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
2.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅CH(CH₃)]⁺ or [C₆H₅CO]⁺ | Base Peak . Loss of ethoxy radical (·OCH₂CH₃) or rearrangement. |
| 133 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |
Synthesis via Fischer Esterification
A common and direct method for preparing this compound is the Fischer esterification of 2-phenylpropionic acid with ethanol, using a strong acid catalyst.[5] This is a reversible condensation reaction.
Reaction Mechanism
The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: A lone pair on the oxygen of the alcohol (ethanol) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[5]
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).[6]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) if desired.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure this compound.[7]
Reactivity and Applications
Chemical Reactivity
This compound undergoes reactions typical of esters. It can be hydrolyzed back to 2-phenylpropionic acid and ethanol under either acidic or basic (saponification) conditions. The α-proton (the proton on C2) is weakly acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.
Applications
-
Fragrance and Flavors: The compound is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in some food products due to its mild, fruity, and floral aroma.[8]
-
Organic Synthesis: It serves as a versatile intermediate in organic synthesis.[9] The ester group can be converted to other functional groups, making it a useful starting material for more complex molecules.
-
Pharmaceutical Research: As a derivative of a profen core structure, it is used in the development and synthesis of new anti-inflammatory agents and other biologically active compounds.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[4]
References
- National Institute of Standards and Technology. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. In NIST Chemistry WebBook.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of California, Irvine. (n.d.). Fischer Esterification.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. In PubChem.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: The Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis.
- PubChemLite. (n.d.). This compound (C11H14O2).
- Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Ethylphenylpropiolate. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl...
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An In-depth Technical Guide to Ethyl 2-phenylpropionate (CAS 2510-99-8)
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1] Identified by its CAS number 2510-99-8, this compound is a valuable molecule in various scientific and industrial domains.[2] While recognized for its pleasant, fruity, and honey-like aroma, which leads to its use in the fragrance and flavor industries, its utility extends significantly into the realm of organic synthesis.[3] For drug development professionals, understanding the synthesis, characterization, and handling of such chiral building blocks is paramount, as the 2-phenylpropionate moiety is a core structural feature in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and safe handling, grounded in established chemical principles.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in a research setting. These parameters are critical for reaction monitoring, purification, and structural confirmation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2510-99-8 | [2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 230 °C @ 760 mmHg; 122 °C @ 20 mmHg | [2][5] |
| Density | ~1.012 - 1.025 g/cm³ | [2][5] |
| Refractive Index | ~1.490 - 1.496 @ 20 °C | [5] |
| Solubility | Soluble in alcohol, chloroform, and ethyl acetate; Insoluble in water | [2][4][5] |
| logP (o/w) | ~2.77 (estimated) | [4][5] |
| Flash Point | 93.3 °C (200 °F) |[5][6] |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methine proton (quartet), a methyl group (doublet), and aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and propionate fragments. |
| IR Spectroscopy | Strong C=O stretching vibration (~1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands.[7] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 178. Key fragments may include loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). |
Synthesis Protocol: Fischer Esterification
The most direct and common laboratory synthesis of this compound is the Fischer esterification of 2-phenylpropionic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.
Causality in Experimental Design
-
Acid Catalyst (e.g., H₂SO₄): The protonation of the carboxylic acid's carbonyl oxygen by the catalyst is a critical activation step. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Ethanol: Using ethanol as the solvent and reactant shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired ester.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing equilibrium to be reached in a practical timeframe.
-
Aqueous Work-up: The work-up procedure is designed to neutralize the acid catalyst and remove unreacted carboxylic acid and excess ethanol. Sodium bicarbonate solution is used for neutralization, and its basic nature converts the unreacted 2-phenylpropionic acid into its water-soluble sodium salt, facilitating its removal. The subsequent brine wash helps to break up any emulsions and remove residual water from the organic layer.
Step-by-Step Laboratory Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylpropionic acid (15.0 g, 0.1 mol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless liquid.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a non-negotiable step in any research or development setting. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Self-Validating Analytical System
The combination of chromatographic and spectroscopic techniques forms a self-validating system. Chromatography (GC) confirms the purity by showing a single major peak, while spectroscopy (NMR, IR, MS) confirms the structure of the compound corresponding to that peak. Any significant impurity observed in the GC trace would also manifest as extraneous signals in the spectroscopic data, providing a cross-check.
Analytical Workflow Diagram
Caption: Analytical workflow for purity and structural confirmation.
Applications in Research and Development
This compound serves as more than just a fragrance.[3] Its primary value to the scientific community lies in its role as a versatile intermediate in organic synthesis.[2]
-
Chiral Precursor: The presence of a stereocenter at the alpha-position makes it a valuable precursor for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals. The separation of its enantiomers or the development of stereoselective syntheses is a key area of interest.
-
Pharmaceutical Analogs: It is a direct structural analog of the ester form of profen drugs (e.g., Ibuprofen, Ketoprofen). In drug discovery, it can be used as a starting material or a non-active control compound in the synthesis and testing of new anti-inflammatory agents or other biologically active molecules.
-
Flavor and Fragrance Research: In the flavor and fragrance industry, it is used to impart honey-like, ripe-fruit, or jasmine notes to various products.[3][4]
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. This compound is considered an irritant and requires careful handling.[8]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Code | Source |
|---|---|---|---|
| Hazard | Causes skin irritation | H315 | [8] |
| Hazard | Causes serious eye irritation | H319 | [8] |
| Hazard | May cause respiratory irritation | H335 | [8] |
| Precautionary | Avoid breathing fumes/mist/vapors | P261 | [8] |
| Precautionary | Wear protective gloves/eye protection | P280 | [8] |
| Precautionary | IF IN EYES: Rinse cautiously with water for several minutes | P305+P351+P338 | [8] |
| Precautionary | Store in a well-ventilated place. Keep container tightly closed | P403+P233 |[8] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6] An emergency eye wash station and safety shower should be readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[6][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in an authorized facility.[8]
Conclusion
This compound (CAS 2510-99-8) is a compound of significant utility, bridging the gap between industrial applications in flavors and fragrances and its more nuanced role in advanced organic synthesis and pharmaceutical research. A comprehensive grasp of its synthesis via Fischer esterification, its detailed analytical characterization, and stringent adherence to safety protocols are fundamental for its effective and responsible use. This guide provides the foundational knowledge for researchers and developers to confidently incorporate this versatile building block into their workflows.
References
- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information.
- Chemsrc. (2022, August 25). This compound | CAS#:2510-99-8.
- Scent.vn. (n.d.). Benzeneacetic acid, alpha-methyl-, ethyl ester (CAS 2510-99-8).
- NIST. (n.d.). (+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). ethyl hydratropate, 2510-99-8.
- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- ChemBK. (2024, April 9). This compound.
- Pharmaffiliates. (n.d.). CAS No : 2510-99-8 | Product Name : Ethyl 2-phenylpropanoate.
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An In-depth Technical Guide to Ethyl 2-phenylpropanoate and Its Chemical Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenylpropanoate is a chiral ester of significant interest in the fields of organic synthesis, pharmacology, and materials science. Its utility as a versatile building block and its presence in various chemical libraries underscore the importance of a comprehensive understanding of its nomenclature. This guide provides an in-depth overview of the synonyms, identifiers, and related chemical nomenclature for Ethyl 2-phenylpropanoate, ensuring clarity and precision in scientific communication and procurement.
Core Synonyms and Chemical Identifiers
The unambiguous identification of chemical compounds is paramount in scientific research and development. Ethyl 2-phenylpropanoate is known by several names, which can vary between chemical suppliers, regulatory bodies, and historical literature. Below is a comprehensive list of its synonyms and key identifiers.
Systematic and Common Names
-
IUPAC Name: ethyl 2-phenylpropanoate[1]
-
Common Synonyms:
Chemical Abstract Service (CAS) Registry Numbers
It is crucial for researchers to recognize the primary CAS number (2510-99-8) as the most reliable identifier for this compound in databases and for regulatory purposes.
Other Identifiers
For comprehensive database searching and cross-referencing, the following identifiers are also valuable:
| Identifier Type | Identifier | Source |
| European Community (EC) Number | 219-727-1 | European Chemicals Agency (ECHA)[1] |
| ChEMBL ID | CHEMBL165835 | ChEMBL[1] |
| PubChem CID | 99643 | PubChem[1] |
| DSSTox Substance ID | DTXSID30862976 | EPA DSSTox[1] |
| NSC Number | 254979 | DTP/NCI[1][2] |
Structural Representation and Isomers
A clear understanding of the chemical structure is fundamental to identifying a compound and its potential isomers.
Molecular Structure
The relationship between the various synonyms and the core chemical structure can be visualized as follows:
Caption: Relationship between the IUPAC name and common synonyms/identifiers for Ethyl 2-phenylpropanoate.
Stereoisomerism
It is important to note that Ethyl 2-phenylpropanoate possesses a chiral center at the second carbon of the propanoate chain. Therefore, it can exist as two enantiomers:
-
(S)-ethyl 2-phenylpropanoate
-
(R)-ethyl 2-phenylpropanoate
When a specific stereoisomer is not designated, "Ethyl 2-phenylpropanoate" typically refers to the racemic mixture. Specific enantiomers may have distinct biological activities, a critical consideration in drug development. For instance, ethyl (2S)-2-phenylpropanoate is a specific stereoisomer.[8]
Related Compounds and Potential for Confusion
In chemical databases and commercial catalogs, it is possible to encounter structurally similar compounds that may be confused with Ethyl 2-phenylpropanoate. Researchers should be vigilant in verifying the chemical structure and CAS number.
| Compound Name | CAS Number | Key Differentiating Feature |
| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | Additional methyl group at the 2-position[9] |
| Ethyl 3-phenylpropanoate | 2021-28-5 | Phenyl group is at the 3-position |
| Diethyl(phenylacetyl)malonate | 20320-59-6 | A malonate derivative with an additional ethoxycarbonyl group[10][11][12][13] |
| Ethyl 2-ethyl-3-phenylpropanoate | 2983-36-0 | An additional ethyl group at the 2-position and the phenyl group at the 3-position[14] |
Conclusion
A thorough understanding of the various synonyms and identifiers for Ethyl 2-phenylpropanoate is essential for accurate and reproducible scientific work. This guide provides a consolidated reference to aid researchers, scientists, and drug development professionals in navigating the complexities of chemical nomenclature. By consistently using precise identifiers such as the CAS number, the scientific community can ensure clarity and avoid ambiguity in research and communication.
References
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- AKP. China Supply BMK oil CAS 20320-59-6 Diethyl(Phenylacetyl)
- Chemsrc. Diethyl(phenylacetyl)
- ChemBK.
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An In-depth Technical Guide to the Physical Properties of Ethyl Hydratropate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydratropate, also known by its IUPAC name ethyl 2-phenylpropanoate, is an ester of hydratropic acid and ethanol.[1] With the chemical formula C₁₁H₁₄O₂, this compound is of interest in various fields, including fragrance, flavor, and as a potential building block in organic synthesis.[2] A thorough understanding of its physical properties is paramount for its effective application, quality control, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of ethyl hydratropate, complete with experimental protocols and expert insights into the rationale behind these analytical techniques.
Chemical Identity and Core Physical Properties
A foundational aspect of characterizing any chemical substance is to establish its fundamental identifiers and key physical constants. These values are crucial for everything from regulatory compliance to the design of synthetic routes and formulation strategies.
Identifiers and Molecular Structure
-
IUPAC Name: ethyl 2-phenylpropanoate[3]
-
Synonyms: Ethyl hydratropate, Ethyl 2-phenylpropionate, Hydratropic acid ethyl ester[1][3]
-
Molecular Formula: C₁₁H₁₄O₂[4]
-
Molecular Weight: 178.23 g/mol [4]
-
Appearance: Colorless to pale yellow semi-solid or liquid.[5]
The molecular structure of ethyl hydratropate consists of a benzene ring attached to a propanoate group at the second carbon, with an ethyl ester functionality. This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, boiling point, and spectroscopic properties.
Summary of Key Physical Properties
The following table summarizes the key physical properties of ethyl hydratropate, providing a quick reference for laboratory applications.
| Property | Value | Conditions |
| Boiling Point | 230 °C | @ 760 mmHg |
| 122 °C | @ 20 mmHg[5] | |
| Density | 1.012 ± 0.06 g/cm³ (Predicted) | 25 °C |
| Refractive Index | 1.490 - 1.496 | @ 20 °C |
| Solubility | Insoluble in water.[6] Soluble in alcohol and oils.[6] Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[5][7] | 25 °C |
| Flash Point | 93.33 °C (200 °F) | Closed Cup |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl hydratropate is expected to show characteristic absorption bands corresponding to the ester and aromatic functionalities.
An available gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database confirms the expected functional groups.[3]
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong absorption band is expected around 1735 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.
-
C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹ is anticipated, corresponding to the C-O single bond stretch of the ester.
-
C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Absorptions for the aliphatic C-H bonds of the ethyl and methyl groups will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (C₆H₅-): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 hydrogens.
-
Methine Proton (-CH(CH₃)-): A quartet around 3.6-3.8 ppm, coupled to the adjacent methyl protons.
-
Methylene Protons (-O-CH₂-CH₃): A quartet around 4.1-4.3 ppm, due to coupling with the terminal methyl group of the ethyl ester.
-
Methyl Protons (-CH(CH₃)-): A doublet around 1.5 ppm, coupled to the methine proton.
-
Methyl Protons (-O-CH₂-CH₃): A triplet around 1.2-1.3 ppm, coupled to the methylene protons of the ethyl ester.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O): A signal in the range of 170-175 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals between 125-140 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around 60-65 ppm.
-
Methine Carbon (-CH(CH₃)-): A signal in the region of 45-50 ppm.
-
Aliphatic Methyl Carbons (-CH₃): Signals for the two distinct methyl groups are expected between 14-20 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl hydratropate, electron ionization (EI) would likely lead to fragmentation patterns that can be used for its identification.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 133, resulting from the loss of the ethoxy radical.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 149.
-
Tropylium Ion: A prominent peak at m/z = 91, characteristic of compounds containing a benzyl group.
Thermal and Solid-State Properties
The thermal behavior of a compound is critical for understanding its stability, purity, and potential applications at different temperatures.
Melting Point and Thermal Analysis
Ethyl hydratropate is often described as a liquid or semi-solid at room temperature, indicating a melting point near ambient conditions.[5] Techniques like Differential Scanning Calorimetry (DSC) are invaluable for precisely determining melting points and other thermal transitions.[8][9] A typical DSC experiment involves heating a small sample at a constant rate and measuring the heat flow required to maintain the same temperature as a reference.[10][11]
Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability and decomposition profile of ethyl hydratropate.[12][13] TGA measures the change in mass of a sample as a function of temperature, providing information about its volatilization and degradation temperatures.[12][13]
Crystalline Structure
To date, there is no publicly available information on the single-crystal X-ray diffraction structure of ethyl hydratropate. This is not unexpected for a compound that is often liquid at room temperature. At lower temperatures, it may crystallize, and its solid-state structure could be investigated using techniques like powder X-ray diffraction (PXRD) to identify any polymorphic forms. The absence of this data highlights an area for future research to fully characterize this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of ethyl hydratropate. These protocols are based on established standards to ensure accuracy and reproducibility.
Boiling Point Determination (Thiele Tube Method)
This method is a classical and reliable technique for determining the boiling point of a small amount of liquid.
Methodology:
-
Place a small amount of ethyl hydratropate into a small test tube.
-
Invert a sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Density Measurement (Pycnometer Method)
This protocol is based on the principles outlined in ASTM D1475 for determining the density of liquids.[14]
Methodology:
-
Thoroughly clean and dry a pycnometer (specific gravity bottle).
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 25 °C).
-
Determine and record the mass of the water-filled pycnometer.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with ethyl hydratropate and equilibrate to the same temperature.
-
Determine and record the mass of the sample-filled pycnometer.
-
Calculate the density of ethyl hydratropate using the recorded masses and the known density of water at the experimental temperature.
Caption: Pycnometer Method for Density Measurement.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.
Methodology:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue.
-
Apply a few drops of ethyl hydratropate to the prism.
-
Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).
-
Adjust the light source and focus to obtain a sharp line dividing the light and dark fields.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
Water Content Determination (Karl Fischer Titration)
Karl Fischer titration is the gold standard for determining the water content in organic liquids.[4][6][15]
Methodology (Volumetric):
-
Add a suitable solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a known amount of ethyl hydratropate.
-
Inject the sample into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached (typically detected by a persistent color change or an electrochemical sensor).
-
The volume of titrant used is directly proportional to the amount of water in the sample.
Caption: Karl Fischer Titration for Water Content.
Conclusion
This technical guide has provided a detailed examination of the physical properties of ethyl hydratropate, offering both established data and standardized protocols for their determination. For researchers and professionals in drug development and chemical synthesis, a firm grasp of these properties is essential for ensuring the quality, consistency, and efficacy of their work. While much is known about this compound, this guide also highlights areas where further research, particularly into its solid-state characteristics and quantitative solubility, would be beneficial for a more complete understanding. The provided methodologies serve as a robust starting point for any laboratory looking to work with and characterize ethyl hydratropate.
References
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI.
- Ethyl 2-ethyl-3-phenylpropanoate. (n.d.). PubChem.
- Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. (2025). ResearchGate.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. (n.d.). NIST WebBook.
- 2-Propenoic acid, 3-phenyl-, ethyl ester. (n.d.). NIST WebBook.
- SOP for Operation of Karl Fischer Apparatus. (n.d.). Pharmaguideline.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Ethyl-2-phenylpropinate. (n.d.). ChemBK.
- Ethyl ester of (S)-2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-3-phenylpropionic acid. (n.d.). SpectraBase.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. (n.d.). NIST WebBook.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
- An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram.
- Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. (2022). Aston Publications Explorer.
- Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (n.d.). PMC.
- Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). (n.d.). Reagecon.
- ethyl (2S)-2-phenylpropanoate. (n.d.). PubChem.
- This compound (C11H14O2). (n.d.). PubChemLite.
- This compound. (n.d.). ChemBK.
- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (n.d.). MaTestLab.
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A Comprehensive Spectroscopic Guide to Ethyl 2-phenylpropionate for Researchers and Drug Development Professionals
Ethyl 2-phenylpropionate (CAS No: 2510-99-8, Molecular Formula: C₁₁H₁₄O₂) is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A comprehensive understanding of its spectroscopic properties is paramount for its accurate identification, quality control, and for tracking its transformations in chemical reactions. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the structural nuances of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are consistent with the assigned structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | - | Ar-H |
| 4.10 | Quartet | 2H | 7.1 | -O-CH₂-CH₃ |
| 3.68 | Quartet | 1H | 7.2 | -CH(Ph)-CH₃ |
| 1.47 | Doublet | 3H | 7.2 | -CH(Ph)-CH₃ |
| 1.18 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The aromatic protons on the phenyl ring appear as a complex multiplet between 7.20 and 7.35 ppm, integrating to five protons. The quartet at 4.10 ppm is characteristic of the methylene protons (-O-CH₂-) of the ethyl ester group, which are coupled to the adjacent methyl protons. The methine proton (-CH(Ph)-) at 3.68 ppm appears as a quartet due to coupling with the neighboring methyl group. The doublet at 1.47 ppm corresponds to the methyl protons (-CH₃) attached to the chiral center, coupled to the methine proton. Finally, the triplet at 1.18 ppm represents the terminal methyl protons of the ethyl group, coupled to the methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | C=O (Ester) |
| 140.9 | Ar-C (Quaternary) |
| 128.6 | Ar-CH |
| 127.8 | Ar-CH |
| 127.2 | Ar-CH |
| 60.7 | -O-CH₂- |
| 45.6 | -CH(Ph)- |
| 18.7 | -CH(Ph)-CH₃ |
| 14.1 | -O-CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ester group is the most downfield signal, appearing at 174.4 ppm. The quaternary aromatic carbon directly attached to the propionate moiety is observed at 140.9 ppm. The signals for the protonated aromatic carbons appear in the range of 127.2 to 128.6 ppm. The carbon of the methylene group in the ethyl ester (-O-CH₂-) is found at 60.7 ppm. The methine carbon of the propionate backbone (-CH(Ph)-) resonates at 45.6 ppm. The two methyl carbons, one from the propionate side chain and one from the ethyl ester, are observed at 18.7 ppm and 14.1 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is sourced from the NIST WebBook.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1210 | Strong | C-O stretch (Ester) |
| ~1600, 1495 | Medium-Weak | C=C stretch (Aromatic ring) |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum is the strong absorption band at approximately 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations around 3030 cm⁻¹ and the C=C stretching bands at approximately 1600 and 1495 cm⁻¹. The aliphatic C-H stretching of the ethyl and methyl groups is observed around 2980 cm⁻¹. A strong band around 1210 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Table 4: Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 105 | [M - OCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 178, corresponding to its molecular weight. A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the ethoxy radical (•OCH₂CH₃) would lead to the formation of a stable acylium ion at m/z 105. Further fragmentation of the acylium ion can occur. Another significant fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common and stable fragment for compounds containing a benzyl group. The presence of a peak at m/z 77 would indicate the phenyl cation.
Experimental Protocols
The spectroscopic data presented in this guide are based on standard analytical techniques. Below are generalized protocols for acquiring such data.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
IR Spectroscopy Acquisition
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, and then the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
Structural and Fragmentation Diagrams
The following diagrams illustrate the structure of this compound and a plausible mass spectral fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Proposed mass spectral fragmentation of this compound.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][1]
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Biological activity of 2-phenylpropionic acid ethyl ester
An In-Depth Technical Guide to the Biological Activity of 2-Phenylpropionic Acid Ethyl Ester
Authored by a Senior Application Scientist
Abstract
2-Phenylpropionic acid ethyl ester is a compound of significant interest, primarily serving as a prodrug to its active metabolite, 2-phenylpropionic acid (hydratropic acid). This guide provides a comprehensive technical overview of its biological activity, focusing on the underlying mechanisms, metabolic fate, and the experimental methodologies required for its characterization. We will delve into its primary anti-inflammatory properties mediated by cyclooxygenase (COX) inhibition, explore potential secondary activities such as antimicrobial effects, and present detailed protocols for both in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound and its therapeutic potential.
Introduction: The Prodrug Concept and Metabolic Activation
2-Phenylpropionic acid ethyl ester belongs to the arylpropionic acid class of molecules. In its esterified form, its biological activity is minimal. The true pharmacological potential is unlocked upon in vivo hydrolysis, a rapid process that converts the ester into its parent, 2-phenylpropionic acid[1]. This metabolic conversion is fundamental to its function, positioning the ethyl ester as a prodrug that enhances pharmacokinetic properties such as membrane permeability before releasing the active acidic moiety.
Once hydrolyzed, 2-phenylpropionic acid undergoes further metabolic activation through two primary pathways: acyl glucuronidation and acyl-CoA formation.[2][3] These pathways generate reactive metabolites that can form covalent adducts with proteins, a phenomenon implicated in both the therapeutic action and potential toxicity of many carboxylic acid-containing drugs.[2][3] Studies have shown that the formation of 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) is a more significant contributor to protein binding in vivo than the corresponding acyl glucuronide, with the CoA thioester exhibiting approximately 70-fold greater reactivity with glutathione.[3] Understanding this bioactivation is critical for interpreting its biological effects and safety profile.
Caption: Metabolic pathway of 2-phenylpropionic acid ethyl ester.
Primary Biological Activity: Anti-inflammatory Effects via COX Inhibition
The principal mechanism of action for 2-phenylpropionic acid, and by extension its ethyl ester prodrug, is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6]
-
COX-1 is a constitutive enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[6][7]
Derivatives of 2-phenylpropionic acid have demonstrated potent inhibitory activity against both COX-1 and COX-2, with some compounds showing efficacy comparable to or greater than ibuprofen.[8][9] The therapeutic anti-inflammatory effect is largely attributed to the inhibition of COX-2, while the common side effects of non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal distress, are linked to the inhibition of COX-1. Therefore, the COX-1/COX-2 selectivity profile is a critical parameter in drug development.
Caption: Inhibition of the COX pathway by 2-phenylpropionic acid.
Quantitative Data: COX Inhibition by Phenylpropionic Acid Derivatives
The following table summarizes the inhibitory concentrations (IC₅₀) for representative phenylpropionic acid derivatives against COX-1 and COX-2, providing a quantitative basis for their anti-inflammatory potential.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| MAK01 (Derivative) | COX-1 | 314 | [5][10] |
| MAK01 (Derivative) | COX-2 | 130 | [5][10] |
| Asarone (Phenylpropanoid) | COX-1 | >100 | [11] |
| Asarone (Phenylpropanoid) | COX-2 | >100 (64.39% inhibition at 100 µg/mL) | [11] |
Note: Data for the specific ethyl ester is limited; values from structurally similar derivatives are presented to illustrate the class activity.
Secondary Biological Activity: Antimicrobial Properties
Beyond anti-inflammatory action, various phenylpropanoids and their derivatives have demonstrated notable antimicrobial activity.[12][13] Studies on novel 2-phenylpropionic acid derivatives have revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the antibiotic chloramphenicol.[8][9]
The proposed mechanism for the antimicrobial action of phenolic acid esters involves their lipophilic nature. The addition of an alkyl ester group reduces the polarity of the parent acid, which may facilitate its passage through the lipophilic cell walls of microorganisms, thereby enhancing its disruptive effect.[14] This dual-action potential—combining anti-inflammatory and antibacterial effects—makes these compounds attractive candidates for development, particularly for treating infections with an inflammatory component.[8]
Experimental Protocols for Investigating Biological Activity
To rigorously characterize the biological activity of 2-phenylpropionic acid ethyl ester, a combination of in vitro and in vivo assays is required.
In Vitro Protocol: Cyclooxygenase (COX-1/COX-2) Inhibitory Assay
Principle: This colorimetric assay measures the peroxidase component of COX enzymes. The reaction between PGG₂, formed from arachidonic acid by the cyclooxygenase activity, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is quantified. An inhibitor will reduce the amount of PGG₂ produced, leading to a lower colorimetric signal.[5]
Methodology:
-
Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Reagent Preparation:
-
Prepare a cofactor solution containing L-epinephrine, hematin, and glutathione in the reaction buffer.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the colorimetric substrate solution (TMPD).
-
Dissolve the test compound (2-phenylpropionic acid) and reference standards (e.g., Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction buffer, 10 µL of the enzyme solution, and 10 µL of the cofactor solution.
-
Add 10 µL of the test compound dilution or reference standard.
-
Incubate the plate at 37°C for 5-10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate.
-
Immediately add 10 µL of the TMPD solution.
-
Measure the absorbance at 590-620 nm every minute for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]
-
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
Principle: This is a standard preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents. Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.[7][16]
Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Reference Standard (e.g., Diclofenac, 25 mg/kg, p.o.)
-
Group III-V: Test Compound (2-phenylpropionic acid ethyl ester at various doses, e.g., 10, 20, 40 mg/kg, p.o.).[7]
-
-
Administer the respective treatments orally 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Caption: Experimental workflow for the in vivo paw edema assay.
Conclusion and Future Directions
2-Phenylpropionic acid ethyl ester is a classic prodrug whose biological significance is realized through its active metabolite, 2-phenylpropionic acid. Its primary anti-inflammatory activity, mediated by the well-understood mechanism of COX inhibition, establishes its place within the broader family of NSAIDs. Furthermore, emerging evidence of antimicrobial properties suggests a potential for developing dual-action therapeutics.
Future research should focus on synthesizing novel derivatives with improved COX-2 selectivity to minimize gastrointestinal side effects. The exploration of hybrid molecules that conjugate the 2-phenylpropionic acid scaffold with other pharmacophores could yield compounds with enhanced or novel activities, such as combined anti-inflammatory and potent antibacterial agents. A thorough investigation into the toxicology of the reactive acyl-CoA and glucuronide metabolites is also essential for the development of safer drug candidates in this class.
References
- Title: In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
- Title: Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites Source: PubMed URL:[Link]
- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: PubMed URL:[Link]
- Title: 2-phenylpropionic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
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- Title: Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744...
- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: National Institutes of Health (NIH) URL:[Link]
- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: ResearchG
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- Title: (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
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Abstract
Ethyl 2-phenylpropionate and its structurally related analogs represent a cornerstone class of intermediates in modern organic synthesis. Their primary utility lies in providing the core chiral scaffold for the 2-arylpropionic acids, a blockbuster family of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". This technical guide delves into the principal synthetic applications of this compound, with a focused exploration of the strategies employed to leverage this building block for the production of enantiomerically pure active pharmaceutical ingredients (APIs). We will examine both classical resolution techniques and modern asymmetric synthesis, providing field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of various methodologies.
Introduction: The Significance of the 2-Arylpropionate Scaffold
This compound is a simple ester, yet its structure contains the essential α-chiral center that is fundamental to the biological activity of numerous pharmaceuticals.[1][2] The most prominent application of this scaffold is in the synthesis of profens, such as Ibuprofen, Naproxen, and Ketoprofen.[3][4][5] These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[2]
Crucially, the therapeutic effect is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active and can contribute to unwanted side effects.[3][6][7] Although the human body can convert the (R)-enantiomer to the active (S)-form through a process called metabolic chiral inversion, the direct synthesis or resolution of the (S)-enantiomer is a primary goal in pharmaceutical manufacturing to ensure potency, reduce drug load, and improve the therapeutic index.[7] Consequently, synthetic routes starting from or passing through intermediates like this compound are of paramount importance.
Core Application: Synthesis of Enantiopure (S)-2-Arylpropionic Acids
The central challenge in synthesizing profens is the efficient and precise construction of the stereogenic center. Ethyl 2-arylpropionates are ideal substrates for enzymatic kinetic resolution, a powerful technique for separating enantiomers.
Biocatalytic Kinetic Resolution: A Field-Proven Strategy
Kinetic resolution exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, enzymes—particularly lipases and esterases—are highly effective biocatalysts for the enantioselective hydrolysis of racemic ethyl 2-arylpropionates.[8][9] The enzyme selectively recognizes and hydrolyzes one ester enantiomer (typically the precursor to the desired (S)-acid) at a much faster rate than the other, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.
The causality behind this choice is the exquisite stereoselectivity of enzymes like Candida antarctica Lipase B (CaLB) or thermostable esterases, which can achieve very high enantiomeric excess (ee) under mild, environmentally benign conditions.[6][10] The use of whole-cell catalysts is also emerging as an economical and stable alternative to purified enzymes.[8][9]
Caption: Workflow for Biocatalytic Kinetic Resolution.
Experimental Protocol 1: Enzymatic Hydrolysis of Racemic Ibuprofen Ethyl Ester
This protocol is adapted from methodologies described for thermostable esterases, which provide high enantioselectivity.[10]
-
Reaction Setup:
-
Prepare a buffered reaction medium consisting of an ionic liquid and buffer (e.g., 30% [OmPy][BF₄] in 70% phosphate buffer, pH 5.5) to enhance enzyme stability and selectivity.[10]
-
In a temperature-controlled vessel, dissolve racemic ibuprofen ethyl ester to a final concentration of 150 mM.
-
Add the thermostable esterase (e.g., EST10) to a concentration of 15 mg/mL.[10]
-
-
Reaction Execution:
-
Maintain the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for EST10) with constant stirring.[10]
-
Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion (X) and the enantiomeric excess of the product (eeₚ).
-
-
Work-up and Purification:
-
Once the optimal conversion is reached (typically around 47% to maximize yield and ee), terminate the reaction by acidifying the mixture with 1 M HCl to pH ~2.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The (S)-ibuprofen will be in the organic phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The unreacted (R)-ibuprofen ethyl ester can be separated from the (S)-ibuprofen acid via standard chromatographic techniques or by basic extraction of the acid.
-
Asymmetric Synthesis: Building Chirality Directly
An alternative to resolution is asymmetric synthesis, where the chiral center is introduced stereoselectively. A prominent method involves the diastereoselective alkylation of a substrate bearing a chiral auxiliary.[11][12] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent reaction to one of two diastereomeric pathways.
For profen synthesis, a phenylacetic acid derivative can be coupled to a chiral auxiliary, such as a bornanesultam. The resulting enolate is then alkylated (e.g., with methyl iodide), with the bulky auxiliary sterically shielding one face of the enolate, forcing the alkyl group to add to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched 2-arylpropionic acid.
Caption: Asymmetric Synthesis via Chiral Auxiliary.
Experimental Protocol 2: Asymmetric Synthesis of Ibuprofen via Diastereoselective Alkylation
This protocol is based on the synthesis using a homochiral N-acylbornanesultam auxiliary.[12]
-
Preparation of the Chiral Adduct:
-
React 4-isobutylphenylacetic acid with a chlorinating agent (e.g., oxalyl chloride) to form the corresponding acyl chloride.
-
In a separate flask, dissolve the chiral bornanesultam auxiliary in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C.
-
Add a strong base (e.g., n-butyllithium) to deprotonate the sultam.
-
Slowly add the previously prepared acyl chloride to the lithiated auxiliary solution to form the N-(4-isobutylphenyl)acetyl bornanesultam.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral adduct in anhydrous THF and cool the solution to -78°C.
-
Generate a chiral enolate by adding a base such as lithium diisopropylamide (LDA).
-
Introduce the alkylating agent (methyl iodide) and allow the reaction to proceed at low temperature, monitoring by TLC.
-
-
Auxiliary Cleavage:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product and purify by chromatography.
-
Cleave the chiral auxiliary via hydrolysis (e.g., using LiOH in a THF/water mixture) to release the (S)-ibuprofen.
-
-
Purification:
-
Acidify the hydrolysis mixture and extract the (S)-ibuprofen.
-
The final product can be purified by recrystallization to achieve high enantiomeric purity.
-
Comparative Analysis of Synthetic Strategies
The choice between kinetic resolution and asymmetric synthesis depends on factors like cost, scalability, and atom economy.
| Method | Key Reagents/Catalysts | Typical ee (%) | Advantages | Disadvantages | Reference(s) |
| Biocatalytic Kinetic Resolution | Lipases, Esterases, Aqueous Buffer | >95% | Mild conditions, high selectivity, environmentally friendly. | Maximum theoretical yield is 50%, requires separation of product from starting material. | [8][9][10] |
| Asymmetric Alkylation | Chiral Auxiliaries (e.g., Bornanesultam), Strong Bases (LDA), Alkylating Agents | >95% | High theoretical yield, excellent stereocontrol. | Requires stoichiometric amounts of expensive chiral auxiliary, cryogenic conditions, strong bases. | [11][12] |
| Asymmetric Hydrogenation | Chiral Rhodium or Cobalt Catalysts, H₂ | >97% | High atom economy, catalytic use of chiral material. | Requires synthesis of unsaturated precursor, high-pressure equipment. | [13] |
Secondary Applications of Phenylpropionate Esters
While the synthesis of profens is the dominant application, this compound and its derivatives have other uses in organic chemistry.
Precursors in Decarboxylation Reactions
Derivatives of this compound, such as β-keto esters (e.g., ethyl 3-oxo-2-phenylbutanoate), are valuable intermediates that can undergo decarboxylation to produce ketones. This transformation, often achieved by heating in acidic or basic conditions (saponification followed by acidification and heat) or under specific conditions like the Krapcho decarboxylation, provides access to structures like 1-phenylpropan-2-one (phenylacetone), a significant intermediate in other pharmaceutical syntheses.[14]
Caption: General Pathway for Decarboxylation of a β-Keto Ester.
Fragrance and Flavor Industry
This compound possesses a sweet, fruity, and floral odor.[15] This characteristic makes it and related esters useful as components in fragrance and flavor formulations, where they can impart warmth and complexity to floral compositions, particularly those with rose and honey notes.[15][16]
Conclusion
This compound is a versatile and economically important building block in organic synthesis. Its primary and most critical application is as a key intermediate in the production of the (S)-enantiomers of 2-arylpropionic acid NSAIDs. The development of efficient biocatalytic resolution and asymmetric synthesis protocols has enabled the large-scale manufacturing of these single-enantiomer drugs, delivering significant therapeutic benefits. While its role in the fragrance industry is a secondary application, it underscores the broader utility of this molecular scaffold. For researchers and drug development professionals, a deep understanding of the synthetic pathways involving this compound is essential for the innovation and optimization of pharmaceutical manufacturing processes.
References
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- (N/A). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online.
- (N/A). ChemInform Abstract: Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds.
- (2025).
- (2021). Enhanced Production of (S)
- (2021). Enhanced Production of (S)
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- (N/A). Asymmetric synthesis of (S)-ibuprofen.
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- Oppolzer, W., Rosset, S., & De Brabander, J. (1997). Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. University of Texas Southwestern Medical Center.
- (N/A). Phenyl Ethyl Propionate.
- (N/A). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results.
- (N/A). Catalytic Asymmetric Synthesis Using Feedstocks.
- (N/A). (S)-2-Phenylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis. Benchchem.
- (2025). 2-phenylpropionic acid. Organic Syntheses Procedure.
- (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- (N/A). Convenient preparation of (S)
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- (N/A). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. PMC, NIH.
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An In-depth Technical Guide to the Discovery and History of Ethyl 2-phenylpropionate
Abstract
Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is a significant ester with diverse applications, most notably in the fragrance industry for its warm, floral, and fruity aroma, and as a valuable intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. It delves into the foundational principles of its synthesis, beginning with the classical Fischer-Speier esterification, and progresses to modern biocatalytic and asymmetric methods. The guide further details its physicochemical properties, industrial applications, and provides validated experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development and chemical industries, offering both historical perspective and practical, field-proven insights.
Introduction: The Significance of this compound
This compound (C₁₁H₁₄O₂) is an aromatic ester that, while not a household name, holds a distinct position in the landscape of specialty chemicals.[1] Its primary allure lies in its organoleptic properties: a sweet, fruity, and floral scent, often with honey-like undertones, which makes it a valuable component in the perfumer's palette.[2] Beyond its use in fragrances and as a flavoring agent, the core structure of this compound is closely related to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. This structural relationship renders it a key precursor and building block in the synthesis of various active pharmaceutical ingredients (APIs). The study of its synthesis and properties, therefore, offers a window into the broader fields of ester chemistry, fragrance science, and medicinal chemistry.
Historical Context: The Dawn of Ester Synthesis and the Emergence of Phenylpropionates
The story of this compound's discovery is intrinsically linked to the pioneering work on esterification in the late 19th century. While a singular "eureka" moment for this specific ester is not prominently documented, its synthesis became a practical reality following the seminal work of German chemists Emil Fischer and Arthur Speier. In 1895, they described a method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] This reaction, now universally known as the Fischer-Speier esterification , was a landmark achievement that unlocked a straightforward and efficient pathway to a vast array of esters.
The parent carboxylic acid, 2-phenylpropionic acid (also known as hydratropic acid), was known to chemists, and with the advent of the Fischer-Speier method, its ethyl ester could be readily prepared. The causality is direct: the establishment of a reliable and generalizable esterification protocol enabled the systematic synthesis of esters from available carboxylic acids and alcohols, including the combination of 2-phenylpropionic acid and ethanol. Thus, the "discovery" of this compound was less a targeted invention and more a logical and inevitable outcome of the advancements in synthetic organic chemistry.
The Synthetic Evolution of this compound
The synthesis of this compound has evolved from the classical, robust methods of the late 19th century to highly sophisticated, selective techniques in the 21st century. This evolution reflects the broader trends in chemical synthesis: a drive towards greater efficiency, higher purity, reduced environmental impact, and, where applicable, stereochemical control.
Classical Approach: Fischer-Speier Esterification
The Fischer-Speier esterification remains a cornerstone of ester synthesis due to its simplicity and cost-effectiveness. The reaction involves the acid-catalyzed condensation of 2-phenylpropionic acid and ethanol.
The mechanism, as illustrated below, is a sequence of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product.
Caption: General mechanism of the Fischer-Speier esterification.
The primary challenge of this method is the equilibrium nature of the reaction.[4] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.
Modern Methodologies
While the Fischer-Speier method is effective for bulk production, modern applications, especially in pharmaceuticals, often demand higher selectivity and milder conditions. This has led to the development of alternative synthetic routes.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts has emerged as a powerful "green" alternative for ester synthesis.[6] Lipase-catalyzed esterification can be performed under mild conditions (neutral pH and lower temperatures), which minimizes side reactions and energy consumption.[7][8] These enzymes can also exhibit high enantioselectivity, which is crucial for the synthesis of chiral drugs where only one enantiomer is biologically active. For instance, studies have shown that lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae can effectively catalyze the esterification of 2-phenylpropionic acid with ethanol.[7] Furthermore, specific lipases can be used for the kinetic resolution of racemic this compound, selectively hydrolyzing one enantiomer and leaving the other in high enantiomeric excess.[2]
Caption: Workflow for enzymatic kinetic resolution of racemic this compound.
Asymmetric Synthesis: For pharmaceutical applications where a single enantiomer is required, asymmetric synthesis of the parent 2-arylpropionic acids followed by esterification is a common strategy. These methods often involve chiral catalysts or auxiliaries to introduce the desired stereochemistry.
Physicochemical Properties and Spectroscopic Analysis
A thorough understanding of a compound's physicochemical properties is essential for its application, purification, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2510-99-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | White to Pale Yellow Semi-Solid or Colorless Liquid | [9] |
| Boiling Point | 232.2 °C at 760 mmHg; 122 °C at 20 mmHg | [9][10] |
| Density | 1.012 g/cm³ (predicted) | [10] |
| Flash Point | 93.6 °C | [10] |
| Solubility | Sparingly soluble in chloroform, slightly in ethyl acetate. Insoluble in water. | [9] |
| Refractive Index | ~1.49 (predicted) | |
| LogP | 2.35 | [10] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong peak is observed around 1735 cm⁻¹, corresponding to the C=O stretching of the ester group. Additional peaks in the regions of 3000-2850 cm⁻¹ (C-H stretching), and 1600-1450 cm⁻¹ (C=C stretching of the aromatic ring) are also present.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear fingerprint of the molecule. The ethyl group protons typically appear as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). The methyl group on the propionate chain shows a doublet around 1.5 ppm, coupled to the methine proton, which appears as a quartet around 3.7 ppm. The aromatic protons of the phenyl group are observed as a multiplet in the 7.2-7.4 ppm region.
-
Mass Spectrometry (MS): In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 178. Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 133, and the cleavage of the C-C bond next to the phenyl group.
Applications in Industry and Research
Fragrance and Flavor
The primary commercial application of this compound is in the fragrance and flavor industry.[2] It is valued for its ability to impart sweet, floral (rose), and fruity notes to perfumes, cosmetics, and food products.[12] Its warmth and tenacity make it an excellent modifier in complex floral compositions, helping to blend and smooth the transitions between different aromatic notes. It is a recognized flavoring agent by organizations such as the Flavor and Extract Manufacturers Association (FEMA).[13]
Pharmaceutical Intermediate
The structural similarity of this compound to the "profen" family of NSAIDs makes it a crucial starting material or intermediate in medicinal chemistry. The 2-phenylpropionate moiety is a common pharmacophore responsible for the anti-inflammatory activity of these drugs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2] The synthesis of various NSAID analogues and other potential therapeutic agents often begins with or involves the formation of this ester, which can then be chemically modified to produce the final active molecule.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of this compound, grounded in established chemical principles.
Protocol 1: Classical Synthesis via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 2-phenylpropionic acid and ethanol using sulfuric acid as a catalyst. The use of excess ethanol drives the equilibrium towards the product.
Materials and Equipment:
-
2-Phenylpropionic acid (1.0 eq)
-
Absolute Ethanol (used in excess, e.g., 10-20 eq, also as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylpropionic acid in an excess of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Lipase-Catalyzed Synthesis
This protocol outlines a general procedure for the enzymatic synthesis of this compound, leveraging the catalytic activity of an immobilized lipase.
Materials and Equipment:
-
2-Phenylpropionic acid (1.0 eq)
-
Ethanol (1.5-3.0 eq)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
An organic solvent (e.g., n-heptane or toluene)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer with temperature control.
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add 2-phenylpropionic acid, ethanol, and the organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the mixture. If desired, add activated molecular sieves to adsorb the water produced during the reaction, which helps to shift the equilibrium.
-
Incubation: Seal the flask and place it in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 40-50 °C) and agitation speed.
-
Monitoring: Monitor the reaction progress over time (typically 24-72 hours) by taking small aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Enzyme Removal: Once the reaction has reached the desired conversion, stop the agitation. The immobilized enzyme can be easily removed by simple filtration. The enzyme can often be washed and reused for subsequent batches.
-
Solvent Removal and Purification: The solvent and excess ethanol are removed from the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or vacuum distillation.
Conclusion and Future Outlook
This compound serves as a classic example of a molecule whose history is intertwined with the fundamental advancements in organic synthesis. From its likely first preparation via the robust Fischer-Speier esterification to its modern synthesis using elegant biocatalytic methods, its story mirrors the evolution of chemical science. Its continued relevance in the fragrance and pharmaceutical industries underscores the enduring importance of ester chemistry. Future research will likely focus on developing even more efficient, sustainable, and selective synthetic routes. The application of novel catalytic systems, including engineered enzymes and continuous flow processes, will undoubtedly pave the way for more environmentally benign and economically viable production of this versatile ester.
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Ethyl 2-Phenylpropionate: A Comprehensive Technical Guide to a Core Chiral Building Block
Abstract
This technical guide provides an in-depth exploration of ethyl 2-phenylpropionate as a pivotal chiral building block in modern organic synthesis, with a particular focus on its application in the pharmaceutical industry. We will delve into the stereochemical intricacies that define its utility, offering a detailed examination of the primary methodologies for its enantioselective synthesis, including asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural outlines but also the underlying mechanistic principles and field-proven insights to inform experimental design and application.
The Imperative of Chirality: The Case of 2-Arylpropionic Acids
In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens," serve as a classic example of this principle.[1] The therapeutic activity of profens, such as ibuprofen and ketoprofen, is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[3][4] Conversely, the (R)-enantiomer is significantly less active and its presence can lead to undesirable side effects.[5][6]
This stereoselectivity in biological action necessitates the development of synthetic strategies that can deliver the desired enantiomer in high purity. This compound, a key precursor to the profen class, has thus emerged as a critical chiral building block for the synthesis of these and other enantiomerically pure compounds.[4][7] This guide will dissect the most robust and industrially relevant methods for producing enantiomerically enriched this compound.
Enantioselective Synthesis of this compound: Core Methodologies
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development.[8] For this compound, three primary strategies have proven to be highly effective: asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries.
Asymmetric Hydrogenation: A Direct and Efficient Approach
Asymmetric hydrogenation of prochiral olefins, such as 2-phenylacrylic acid or its esters, represents one of the most direct and atom-economical methods for generating chiral centers.[4][9] This technique employs a transition metal catalyst, typically rhodium or ruthenium, coordinated to a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, directing the addition of hydrogen across the double bond to favor the formation of one enantiomer over the other.[10][11]
The choice of chiral ligand is paramount to achieving high enantioselectivity. Ligands such as (R,R)-Me-DuPHOS and (R)-BINAP have demonstrated exceptional performance in the hydrogenation of 2-phenylacrylic acid, consistently yielding (S)-2-phenylpropionic acid with high enantiomeric excess (ee).[4]
Causality in Experimental Design: The selection of the metal-ligand combination is driven by the need to create a rigid and well-defined chiral pocket for the substrate to bind. The mechanism often involves the formation of a monohydride-substrate complex, followed by migratory insertion and subsequent hydrogenolysis to release the product and regenerate the catalyst.[10][11] The steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition.
Table 1: Representative Data for Asymmetric Hydrogenation of 2-Phenylacrylic Acid [4]
| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPHOS | 1000 | 4 | 25 | Methanol | >99 | 95 |
| Ru-(R)-BINAP | (R)-BINAP | - | - | - | Methanol | - | - |
Note: Data is compiled from various sources and represents typical results. Actual results may vary based on specific reaction conditions.[4]
Experimental Workflow: Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for the asymmetric hydrogenation of 2-phenylacrylic acid.
Caption: Workflow for Asymmetric Hydrogenation.
Protocol 1: Asymmetric Hydrogenation of 2-Phenylacrylic Acid [4]
-
Catalyst Preparation: In a glovebox, dissolve the catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-Me-DuPHOS) in a degassed solvent such as methanol. Stir the solution until a homogeneous active catalyst solution is formed.
-
Reaction Setup: In a separate vessel, dissolve the substrate, 2-phenylacrylic acid, in degassed methanol. Transfer this solution to a high-pressure autoclave.
-
Hydrogenation: Transfer the active catalyst solution to the autoclave. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 bar). Stir the reaction mixture at a controlled temperature (e.g., 25°C) for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The residue can be purified by extraction and subsequent crystallization to yield the enantiomerically enriched (S)-2-phenylpropionic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Enzymatic Kinetic Resolution: The "Green" Chemistry Approach
Enzymatic kinetic resolution is a powerful and environmentally friendly method for separating enantiomers from a racemic mixture.[5] This technique leverages the high stereoselectivity of enzymes, particularly lipases, to catalyze a reaction on one enantiomer at a a faster rate than on the other.[12] For racemic this compound, lipases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[13]
Candida rugosa lipase is a commonly used biocatalyst that has shown excellent enantioselectivity in the esterification of profens.[5][12] The choice of solvent, alcohol, and temperature are critical parameters that can be optimized to enhance both the conversion rate and the enantioselectivity of the resolution.[5]
Causality in Experimental Design: Lipases operate via a catalytic triad (typically Ser-His-Asp) in their active site. An acyl-enzyme intermediate is formed with one enantiomer of the substrate, which is then attacked by a nucleophile (water for hydrolysis, or an alcohol for transesterification).[14] The steric fit of the enantiomers within the enzyme's active site is what dictates the stereoselectivity of the reaction.
Table 2: Lipase-Catalyzed Resolution of Racemic Profens
| Profen | Lipase Source | Reaction Type | Key Result | Reference |
| Ketoprofen | Candida rugosa | Esterification | E = 185, 47% conversion, 99% ee | [5] |
| Ibuprofen | Candida rugosa | Esterification | Enhanced conversion with immobilized lipase | [12] |
| Suprofen | Lipase | Hydrolysis of thioester | Complete conversion, 95% ee | [15] |
Experimental Workflow: Enzymatic Kinetic Resolution
The following diagram outlines the process of enzymatic kinetic resolution of racemic this compound.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound [13]
-
Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent (e.g., isooctane) and a small amount of aqueous buffer, add the lipase (e.g., Candida rugosa lipase).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.
-
Work-up: When the desired conversion is reached (typically close to 50%), stop the reaction. Separate the organic and aqueous phases.
-
Isolation of (R)-Ester: The organic phase contains the unreacted (R)-ethyl 2-phenylpropionate. Wash the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the (R)-ester.
-
Isolation of (S)-Acid: The aqueous phase contains the salt of (S)-2-phenylpropionic acid. Acidify the aqueous phase with an acid (e.g., HCl) and extract the (S)-acid with an organic solvent. Dry the organic extracts and remove the solvent to yield the (S)-acid.
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.
Chiral Auxiliaries: Stoichiometric Stereocontrol
The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis.[16] In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent diastereoselective reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[16]
Evans' oxazolidinone auxiliaries and pseudoephedrine are well-known examples that have been successfully employed in the synthesis of chiral 2-phenylpropionic acid derivatives.[16][17]
Causality in Experimental Design: The chiral auxiliary functions by creating a sterically hindered environment on one face of the molecule. When the enolate is formed and then alkylated, the incoming electrophile is forced to approach from the less hindered face, resulting in the formation of a single diastereomer. The predictability of this stereochemical outcome is a major advantage of this methodology.
Applications in Drug Development and Beyond
The primary and most significant application of enantiomerically pure this compound is as a key intermediate in the synthesis of profen NSAIDs.[3][4] The availability of enantiopure (S)-2-phenylpropionic acid allows for the production of single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects compared to their racemic counterparts.[8]
Beyond NSAIDs, the chiral 2-phenylpropionic acid framework is a valuable scaffold for the development of novel therapeutic agents. Researchers have incorporated this motif into molecules to create compounds with dual anti-inflammatory and antibacterial properties.[3][18] Furthermore, derivatives of (S)-2-phenylpropionic acid have been utilized in the creation of chiral ligands for asymmetric catalysis and as chiral stationary phases for HPLC-based enantioseparation.[3]
Conclusion
This compound stands as a testament to the importance of chirality in chemical synthesis and drug development. The methodologies outlined in this guide—asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries—provide a robust toolkit for researchers to access enantiomerically pure forms of this valuable building block. The continued refinement of these techniques, driven by an understanding of their underlying principles, will undoubtedly lead to the development of more efficient, selective, and sustainable synthetic routes for the production of chiral molecules that are vital to human health and scientific advancement.
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- Khan, A., Al-Harrasi, A., & Ali, S. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 16(11), 1546.
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Introduction to the stereochemistry of Ethyl 2-phenylpropionate
An In-Depth Technical Guide to the Stereochemistry of Ethyl 2-Phenylpropionate
Abstract
The stereochemistry of this compound is a subject of significant interest in synthetic chemistry and drug development, primarily due to its structural relationship to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). In these related compounds, biological activity is often confined to a single enantiomer. This guide provides a comprehensive exploration of the core stereochemical concepts of this compound, including the synthesis of the racemate, advanced methods for chiral resolution, and the analytical techniques essential for quantifying enantiomeric purity. We will delve into the mechanistic reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Single Chiral Center
This compound is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] Its structure is characterized by a phenyl group and an ethyl ester moiety attached to a propane backbone. The critical feature of this molecule is the presence of a single stereocenter at the second carbon atom (C2), the carbon bearing the phenyl group.
This asymmetry means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (S)-ethyl 2-phenylpropanoate and (R)-ethyl 2-phenylpropanoate.
While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density), they exhibit distinct behavior in the presence of other chiral molecules, such as biological receptors and enzymes.[3][4][5] This is the foundational principle behind the stereoselective pharmacology of many drugs, including the 2-arylpropionic acid (2-APA) derivatives, or "profens".[3][4] For many NSAIDs in this class, the (S)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[6] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of chiral building blocks like this compound is paramount in drug discovery and development.
Synthesis of Racemic this compound
The most direct route to this compound is through the Fischer esterification of its parent carboxylic acid, 2-phenylpropionic acid. This method is robust and high-yielding but produces a 1:1 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture or racemate, as the reaction conditions are achiral.
A typical laboratory-scale synthesis involves refluxing 2-phenylpropionic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side.
Chiral Resolution: Separating the Enantiomers
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7] For this compound, enzymatic and chromatographic methods are particularly effective and widely employed.
Enzymatic Kinetic Resolution
Expertise & Causality: Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically hydrolases like lipases or esterases. These enzymes act as chiral catalysts, preferentially catalyzing the hydrolysis of one enantiomer over the other. In the case of racemic this compound, an (S)-selective esterase will primarily hydrolyze (S)-ethyl 2-phenylpropionate to (S)-2-phenylpropionic acid, leaving the unreacted (R)-ethyl 2-phenylpropionate in high enantiomeric excess.
The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. At this point, the theoretical maximum yield for a single enantiomer (the unreacted one) is 50%, with an ideal enantiomeric excess of >99%. Pushing the conversion beyond 50% will begin to consume the less-preferred enantiomer, thereby decreasing the enantiomeric purity of the remaining substrate.
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is a representative methodology based on principles described for esterase-mediated resolutions.[8]
-
Reaction Setup: In a temperature-controlled vessel, suspend racemic this compound (1 equivalent) in a phosphate buffer solution (e.g., 200 mM, pH 8.0).
-
Enzyme Addition: Add a suitable esterase or lipase (e.g., purified Est924 or whole-cell catalyst).[8] The optimal enzyme loading must be determined empirically.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots over time.[8]
-
Monitoring: Analyze the aliquots using chiral HPLC (see Protocol 2) to determine the conversion ratio and the enantiomeric excess (e.e.) of both the remaining ester and the acid product.
-
Reaction Quench: When the conversion reaches approximately 50%, terminate the reaction by acidifying the mixture to a pH of ~2 with HCl (e.g., 6 M HCl). This denatures the enzyme and protonates the carboxylic acid product.[8]
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester ((R)-ethyl 2-phenylpropionate) will be extracted into the organic phase.
-
Separation: The protonated acid product ((S)-2-phenylpropionic acid) can be separated from the ester via column chromatography or by first extracting the ester under neutral/basic conditions, then acidifying the aqueous layer and performing a second extraction for the acid.
-
Purification: Dry the organic layer containing the desired enantiomer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
Chiral Chromatography
Expertise & Causality: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[9][10][11] The separation relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Due to steric and electronic differences, one enantiomer will have a stronger or more frequent interaction with the CSP, causing it to be retained longer in the column and thus elute later. This difference in retention time allows for their separation.[9]
For 2-arylpropionic acids and their esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[6][12]
| Parameter | Condition 1 | Condition 2 |
| Technique | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | Immobilized Polysaccharide (e.g., CHIRALPAK® IM) |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v) | Hexane:Dichloromethane:TFA |
| Rationale | Classic normal-phase separation. 2-propanol acts as the polar modifier, and TFA is added to improve peak shape by suppressing ionization of any acid impurities.[6] | The use of an immobilized CSP allows for a wider range of solvents, like dichloromethane (DCM), which can dramatically alter selectivity and improve resolution.[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm (due to the phenyl group) | UV at 254 nm |
| Column Temp. | Ambient (e.g., 25°C) | Ambient |
Table 1: Example HPLC Conditions for Chiral Separation of 2-Arylpropionate Derivatives.
Analytical Characterization: Quantifying Enantiomeric Purity
The primary goal of chiral separation or synthesis is to produce a compound enriched in one enantiomer. The degree of this enrichment is expressed as enantiomeric excess (e.e.), which is determined almost exclusively by chiral chromatography (HPLC or GC).
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Preamble: A Proactive Approach to Chemical Safety
An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and drug development, a robust understanding of the chemical reagents we employ is paramount. This guide serves as a comprehensive technical resource on the safe handling and management of this compound (CAS 2510-99-8). As a Senior Application Scientist, the intent here is not to merely list protocols but to instill a deep-seated understanding of the causality behind each safety recommendation. By fostering a proactive safety culture, we can mitigate risks, ensure the integrity of our research, and protect ourselves and our colleagues. This document is structured to provide a holistic view, from the fundamental chemical properties of this compound to detailed emergency procedures, empowering the user with the knowledge to handle this compound with confidence and care.
Chemical and Physical Profile of this compound
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a colorless liquid with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] While it is sparingly soluble in water, it is miscible with alcohols and ether.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2510-99-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 477°F (247°C) at 760 mmHg | [1] |
| Water Solubility | Less than 1 mg/mL at 77°F (25°C) | [1] |
| Vapor Pressure | Data not available |
Note: The absence of readily available vapor pressure data necessitates a conservative approach to handling, assuming a potential for vapor accumulation in poorly ventilated areas.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation.[5][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 |
The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[5][7] It is crucial to understand that while not classified as acutely toxic, repeated or unprotected exposure can lead to discomfort and potential injury.
Toxicological Profile: Understanding the Risks
Occupational Exposure Limits: A Note on Undetermined Thresholds
As of the writing of this guide, specific Occupational Exposure Limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for this compound.[9]
In the absence of established OELs, a prudent approach is to adhere to the principles of ALARA (As Low As Reasonably Achievable) for exposure. For aromatic hydrocarbon solvents with similar applications, ACGIH has in some cases recommended a TWA of 50 ppm.[10][11] This can serve as a conservative informal benchmark for ensuring adequate ventilation and handling practices.
The Hierarchy of Controls: A Systematic Approach to Exposure Prevention
The most effective way to manage chemical hazards is to follow the hierarchy of controls, a systematic approach that prioritizes the most effective and sustainable safety measures.
Caption: Hierarchy of Controls for managing exposure to this compound.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[6][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6]
Storage
-
Container: Keep the container tightly closed when not in use.[6]
-
Location: Store in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][13] Keep away from heat, sparks, and open flames.[5]
Reactivity and Incompatible Materials
This compound is an ester and shares reactivity patterns common to this class of compounds. It is stable under normal storage conditions.[5] However, it is incompatible with strong oxidizing agents.[5]
Examples of Incompatible Strong Oxidizing Agents:
-
Potassium permanganate (KMnO₄): In acidic conditions, potassium permanganate can oxidize esters.[14][15] This reaction can be exothermic and may lead to the decomposition of the ester.
-
Nitric acid (HNO₃): Concentrated nitric acid can react with esters, potentially leading to vigorous, exothermic reactions.[16]
-
Chromium trioxide (CrO₃): A strong oxidizing agent that can react with esters.[17]
Contact with these and other strong oxidizers should be strictly avoided to prevent potentially hazardous reactions.
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and well-rehearsed plan is essential.
First-Aid Measures
-
Inhalation: If vapors are inhaled, move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: If the chemical comes into contact with the skin, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish a fire.[6]
-
Specific Hazards: Thermal decomposition may produce carbon oxides.[6] There is a risk of explosion if heated under confinement.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[6]
Accidental Release Measures: Spill Response Protocol
A tiered response is necessary depending on the scale of the spill.
Caption: Decision tree for responding to a spill of this compound.
Experimental Protocol for a Minor Spill (<100 mL) of this compound:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[18]
-
Don PPE: Ensure you are wearing appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemically resistant gloves.[19]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[20]
-
Absorb the Liquid: Apply the absorbent material over the spill, working from the outside in.[20]
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[20]
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with soap and water.[18]
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to your institution's hazardous waste procedures.[12][17]
-
Restock: Replenish any used items in the spill kit.
For major spills, immediate evacuation of the area and contacting your institution's emergency response team is the correct course of action.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials from spills, should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12][17] Do not dispose of this chemical down the drain or in the regular trash.[17] The primary rinse of emptied containers should also be collected as hazardous waste.[17]
Conclusion: A Commitment to Scientific Integrity and Safety
The safe and responsible handling of this compound is not merely a matter of compliance but a fundamental aspect of good scientific practice. By understanding its properties, recognizing its hazards, and implementing the control measures outlined in this guide, researchers can confidently and safely utilize this compound in their work. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
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An In-depth Technical Guide to the Thermochemical Properties of Ethyl 2-phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-phenylpropionate in Scientific Research
This compound, a chiral ester, and its derivatives are of significant interest in the pharmaceutical and fine chemical industries. As a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), understanding its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability of final products. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, provide fundamental insights into the energy landscape of chemical reactions and physical transformations involving this compound.
This technical guide addresses the notable scarcity of publicly available experimental thermochemical data for this compound. In light of this, we present a comprehensive overview of the robust experimental methodologies and high-accuracy computational techniques that can be employed to determine these critical parameters. This document is intended to serve as a practical resource for researchers, empowering them to either generate this data directly or to critically evaluate computationally-derived values.
Part 1: Experimental Determination of Thermochemical Properties
While specific experimental data for this compound is not readily found in the literature, established calorimetric techniques provide a clear pathway for its determination.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states[1]. For organic compounds like this compound, this value is typically determined indirectly through its enthalpy of combustion.
Experimental Protocol: Static Bomb Combustion Calorimetry
This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume container (a "bomb").
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. A fuse wire is positioned to ensure ignition.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water is meticulously recorded until a stable final temperature is reached.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
-
Data Analysis: The heat released during combustion is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.
A detailed description of a similar experimental setup can be found in the work on the enthalpy of formation of 3,6-diphenyl-1,2,4,5-tetroxane[2] and in general calorimetry experiment descriptions[3][4].
Heat Capacity Determination using Differential Scanning Calorimetry (DSC)
The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. DSC is a powerful and widely used technique for measuring heat capacity as a function of temperature[5][6][7].
Experimental Protocol: ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry
This standard provides a reliable method for determining the specific heat capacity of liquids and solids.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials.
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the thermal baseline.
-
Reference Material Measurement: A DSC run is conducted with a sapphire standard, a material with a well-characterized heat capacity.
-
Sample Measurement: A known mass of this compound is hermetically sealed in a sample pan and subjected to the same temperature program as the baseline and reference runs.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the empty pan at a given temperature. A recently proposed "Heat-Cool" method may offer improved accuracy and efficiency[8].
Part 2: Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for obtaining reliable thermochemical properties. High-accuracy composite methods and Density Functional Theory (DFT) are the primary tools for this purpose.
High-Accuracy Composite Methods
Composite methods, such as the Gaussian-n (Gn) theories (e.g., G4)[9][10], Complete Basis Set (CBS) methods (e.g., CBS-QB3)[11][12][13], and Weizmann-n (Wn) theories (e.g., W1BD)[12][14][15][16], are designed to achieve high accuracy by combining the results of several calculations at different levels of theory and with different basis sets. These methods can often predict enthalpies of formation to within "chemical accuracy" (± 1 kcal/mol or ~4.2 kJ/mol).
Computational Workflow: G4 Theory for Enthalpy of Formation
The G4 theory is a widely used and well-validated composite method for calculating the thermochemical properties of organic molecules[9][10].
Step-by-Step Protocol:
-
Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T), MP4) with larger basis sets.
-
Extrapolation to the Basis Set Limit: The energies are extrapolated to the complete basis set limit.
-
Empirical Corrections: A high-level correction (HLC) is added to account for remaining deficiencies in the calculations.
-
Atomization Energy Calculation: The total atomization energy is calculated by subtracting the energies of the constituent atoms from the total energy of the molecule.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy and the known enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections. The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can significantly improve the accuracy of the calculated enthalpy of formation by canceling systematic errors[10].
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for determining the enthalpy of formation using G4 theory.
Density Functional Theory (DFT) for Thermochemical Properties
DFT offers a good balance between computational cost and accuracy for larger molecules[17][18][19]. The choice of the functional is critical for obtaining reliable results.
Computational Protocol: DFT for Heat Capacity and Entropy
Methodology:
-
Functional and Basis Set Selection: Choose a suitable functional (e.g., M06-2X, B3LYP with dispersion correction) and a reasonably large basis set (e.g., 6-311+G(d,p)).
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation in a software package like Gaussian[20][21][22][23].
-
Thermochemical Analysis: The output of the frequency calculation will provide the translational, rotational, and vibrational contributions to the entropy and thermal energy based on statistical mechanics principles. From these, the heat capacity (Cv) and entropy (S) can be directly obtained. The constant pressure heat capacity (Cp) can be calculated from Cv by adding the ideal gas constant (R).
The logical relationship for obtaining thermochemical data via DFT is as follows:
Caption: Logical flow for calculating thermochemical properties using DFT.
Part 3: Data Summary and Best Practices
Table 1: Key Thermochemical Properties of this compound
| Property | Symbol | Experimental Method | Computational Method |
| Standard Enthalpy of Formation | ΔfH° | Combustion Calorimetry | G4, CBS-QB3, W1BD |
| Standard Molar Entropy | S° | - | DFT, G4 |
| Molar Heat Capacity (liquid) | Cp(l) | Differential Scanning Calorimetry | - |
| Molar Heat Capacity (gas) | Cp(g) | - | DFT, G4 |
Trustworthiness and Validation:
-
Experimental Data: The accuracy of experimental data relies on proper calibration of the instruments and the use of high-purity samples.
-
Computational Data: For computational results, it is crucial to benchmark the chosen method against reliable experimental data for structurally related compounds. A combination of different high-level methods can provide a more robust prediction with a quantifiable uncertainty[13].
Conclusion
While direct experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides a clear and actionable framework for its determination. By employing the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, researchers can generate high-quality data. In parallel, the application of high-accuracy computational methods like G4 theory and carefully benchmarked DFT calculations offers a reliable and cost-effective means of predicting these essential thermochemical properties. The synergy between these experimental and computational approaches will undoubtedly advance our understanding of the thermodynamic landscape of this important pharmaceutical intermediate.
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A Technical Guide to the Solubility of Ethyl 2-Phenylpropionate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of ethyl 2-phenylpropionate, a key intermediate and fragrance component, in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple qualitative statements to provide a framework for understanding, predicting, and experimentally determining the solubility of this compound. By integrating theoretical principles with practical methodologies, this guide serves as a comprehensive resource for optimizing processes where the solvation of this compound is critical.
Understanding the Molecular Landscape of this compound
This compound (C₁₁H₁₄O₂) is a colorless liquid characterized by a molecular structure that dictates its interactions with solvents.[1] Its key features include a nonpolar aromatic phenyl ring and a more polar ester functional group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Solvents with similar polarity and intermolecular force characteristics are more likely to be effective at solvating it. For instance, its aromatic ring suggests good solubility in aromatic solvents, while the ester group indicates potential solubility in polar aprotic and protic solvents. Conversely, it is sparingly soluble in highly polar solvents like water.[1][2]
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable a priori estimations of solubility, saving significant time and resources in solvent screening.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The underlying principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute (this compound) and a solvent can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of good solubility.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which are crucial for calculating solid-liquid and liquid-liquid equilibria.[3][4] This model breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[3][4] For this compound, the relevant groups would include those representing the aromatic ring, the ester linkage, and the aliphatic chain. The UNIFAC model can be particularly useful for predicting solubility in a wide range of solvents for which experimental data is unavailable.[3][5][6]
Quantitative Solubility of this compound: An Illustrative Overview
| Solvent | Chemical Class | Expected Solubility at 25°C ( g/100 mL) | Rationale |
| Hexane | Nonpolar Aliphatic | Low | Mismatch in polarity. |
| Toluene | Nonpolar Aromatic | High | "Like dissolves like" - both are aromatic. |
| Ethanol | Polar Protic | High | The ester group can interact with the hydroxyl group of ethanol.[7] |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone interacts well with the ester group. |
| Ethyl Acetate | Polar Aprotic | High | Similar ester functionality leads to good miscibility.[8][9][10] |
| Chloroform | Polar Aprotic | Moderate to High | Good solvent for many organic compounds.[8][9][10] |
| Water | Highly Polar Protic | Very Low | Significant polarity mismatch.[2] |
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility requires a robust and reproducible experimental methodology. The isothermal shake-flask method is a widely accepted and reliable technique.[11]
The Isothermal Shake-Flask Method
This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, screw-cap vial.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature water bath or incubator equipped with a shaker.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation:
-
Remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectroscopy.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L, mole fraction).
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. This relationship is crucial for processes like crystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will be most effective.
-
Purity of Components: The presence of impurities in either the solute or the solvent can alter the measured solubility.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is essential for its effective use in research and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, practical methods for its experimental determination, and an illustrative summary of its expected behavior in common solvents. By leveraging both predictive models and robust experimental techniques, researchers can confidently select appropriate solvent systems and optimize their processes.
References
- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62469, Ethyl 2-ethyl-3-phenylpropanoate.
- Garrido, N., Ferreira, O., Lugo, R., de Hemptinne, J.-C., Macedo, M. E., & Bottini, S. B. (n.d.). A-UNIFAC Modeling of Binary and Multicomponent Phase Equilibria of Fatty Esters+Water+Methanol+Glycerol.
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
- Baka, E., et al. (2008). The Experimental Determination of Solubilities. ResearchGate.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Jouyban, A. (2008). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 97(5), 1836-1847.
- Wikipedia. (n.d.). UNIFAC.
- Journal of Mining Institute. (n.d.). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes.
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A Senior Application Scientist's Guide to the Commercial Sourcing of Ethyl 2-phenylpropionate for Research & Development
This guide provides an in-depth analysis of the commercial landscape for Ethyl 2-phenylpropionate (CAS No. 2510-99-8), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple supplier list, this document outlines a strategic framework for sourcing, from initial supplier vetting to final material qualification, ensuring the integrity and success of your scientific endeavors.
Core Chemical Identity and Physicochemical Properties
This compound, also known as ethyl hydratropate, is a chiral ester with the chemical formula C₁₁H₁₄O₂.[1][2] Its significance in research and development stems from its utility as a versatile building block in organic synthesis and its application as a fragrance component.[1][3][4] Understanding its fundamental properties is the first step in effective sourcing and application.
The compound is typically a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral aroma.[1][4] For laboratory applications, it is crucial to consider its reactivity and storage requirements. It is generally stable under normal conditions but should be stored in a dry, room-temperature environment, sealed from atmospheric moisture.[1][5][6] It is incompatible with strong oxidizing agents.[5][6]
| Property | Value | Source |
| CAS Number | 2510-99-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2][3] |
| Boiling Point | 122°C (at 20 mmHg) | [1] |
| Density | ~1.012 g/cm³ (Predicted) | [1] |
| Appearance | Colorless to Pale Yellow Liquid/Semi-Solid | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate; Insoluble in water. | [1][7] |
| Storage | Sealed in dry, Room Temperature | [1][4] |
Strategic Importance in Scientific Applications
The utility of this compound is dictated by its chemical structure, making it valuable in two distinct domains:
-
Fragrance and Flavor Industry : Due to its pleasant floral and honey-like scent, it is widely used in perfumes, personal care products, and as a flavoring agent.[4][8][9] For this application, olfactory purity is paramount, while trace synthetic impurities may be acceptable if they do not impact the scent profile.
-
Organic Synthesis and Drug Development : As a chiral ester, it serves as a valuable intermediate and building block. In drug development, the stereochemistry and chemical purity are of utmost importance. The presence of unreacted starting materials or by-products from synthesis could lead to unwanted side reactions or complicate the purification of downstream products.[1][10] For instance, its parent acid, 2-phenylpropionic acid, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen, highlighting the pharmaceutical relevance of this structural motif.[11]
The Commercial Landscape: Vetting Suppliers and Purity Grades
Sourcing this compound requires careful consideration of the supplier type and the purity grade offered, as these factors directly impact experimental outcomes and project costs.
Supplier Categories
-
Primary Manufacturers & Large Distributors : These include companies like TCI Chemical and Aladdin.[1][12] They typically offer well-characterized products with detailed Certificates of Analysis (CoA) and robust quality control. They are ideal for applications requiring high, verifiable purity.
-
Specialty Chemical Suppliers : Companies such as Santa Cruz Biotechnology (SCBT) and Synquest Labs provide this compound, often in smaller, research-focused quantities.[2][13] They cater specifically to the R&D community and can be a reliable source for high-purity grades.
-
Online Marketplaces & Aggregators : Platforms like ChemicalBook and MOLBASE list numerous suppliers, primarily from Asia.[1][14] While these platforms offer competitive pricing and bulk quantities, the quality and documentation can vary significantly between vendors.[1] Diligent vetting is essential when using these sources.
Purity Grades and Analytical Verification
The choice of purity grade is a critical decision driven by application and budget.
-
Standard Grade (≥95%) : Suitable for general synthetic applications, educational purposes, or as a starting point for in-house purification. Suppliers like CookeChem offer this grade.[3]
-
High Purity Grade (≥98%-99%) : Essential for sensitive applications, including drug discovery, mechanistic studies, and when the material is a precursor for a multi-step synthesis where impurity accumulation is a concern.[1]
The Self-Validating Protocol: Supplier Qualification
Trustworthiness is established through documentation. Before purchase, a researcher must perform due diligence:
-
Request a Certificate of Analysis (CoA) : This is non-negotiable. The CoA provides lot-specific data on purity (typically by GC), identity (by NMR or IR), and levels of key impurities.
-
Review the Safety Data Sheet (SDS) : The SDS contains critical information on handling, storage, personal protective equipment (PPE), and disposal.[5][13][15] Ensure the supplier provides a comprehensive and up-to-date SDS.
-
Inquire about Technical Support : A reputable supplier will have scientists on staff who can answer technical questions about product stability, solubility, and potential impurities.
Procurement and Qualification Workflow
The process of acquiring and validating a chemical for research is a systematic workflow. The following diagram illustrates the key decision points and validation steps.
Caption: Simplified Fischer esterification synthesis pathway.
Causality of Impurities:
-
Unreacted Starting Materials : Incomplete reaction can leave residual 2-phenylpropionic acid and ethanol. The acidic starting material can be particularly problematic in subsequent base-sensitive reactions.
-
Side-Reaction Products : At the temperatures used for esterification, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.
-
Contaminants from Precursors : The purity of the starting 2-phenylpropionic acid is also critical. Impurities from its own synthesis, such as those from the carbonylation of 1-phenylethanol or hydrolysis of 2-phenylpropionitrile, could carry through. [11]
Safety and Handling Protocols
Proper handling is essential for laboratory safety. This compound is classified as an irritant.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat. [5][13]* Engineering Controls : All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. [5][13]* First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. [13] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [13] * Inhalation : Move the person to fresh air and keep them comfortable for breathing. [13] * In all cases of significant exposure or if irritation persists, seek medical attention. [5][13]
-
Conclusion
The procurement of this compound for scientific research is a multi-faceted process that extends beyond price and availability. For professionals in drug development and other high-stakes research fields, a rigorous, documentation-based approach to supplier and material qualification is paramount. By understanding the commercial landscape, scrutinizing purity, anticipating potential impurities based on synthetic routes, and adhering to a strict internal validation workflow, researchers can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their experimental results.
References
- Chemsrc. (2023). This compound | CAS#:2510-99-8.
- IndiaMART. (n.d.). Phenyl Ethyl Propionate, For Industrial, Purity: 98 %.
- MOLBASE. (n.d.). 2-Phenylpropionic Acid Ethyl Ester price & availability.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. PubChem Compound Database.
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
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Methodological & Application
Synthesis of Ethyl 2-Phenylpropionate: An Application Note for Researchers
Introduction
Ethyl 2-phenylpropionate, a key ester with applications ranging from fragrance and flavoring agents to a crucial building block in the synthesis of pharmaceuticals, presents a valuable target for laboratory-scale synthesis.[1] Its structural motif is found in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), making its synthesis a relevant topic for drug development professionals. This document provides a detailed guide for the synthesis of this compound, focusing on the widely utilized Fischer-Speier esterification method. The protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for a successful outcome.
Core Synthetic Strategy: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This equilibrium-driven reaction necessitates strategic choices to favor the formation of the desired ester product.[2][3]
Reaction Principle
The reaction involves the protonation of the carbonyl oxygen of 2-phenylpropionic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product, this compound.
To drive the equilibrium towards the product side, one or both of the following strategies are typically employed:
-
Use of Excess Reactant: Employing a large excess of the alcohol (ethanol in this case) shifts the equilibrium towards the formation of the ester.[2][3]
-
Removal of Water: The continuous removal of water, a byproduct of the reaction, can also effectively drive the reaction to completion.[2][3] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.
Visualizing the Synthesis
Reaction Mechanism
Caption: General Experimental Workflow for Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-phenylpropionic acid and ethanol using sulfuric acid as a catalyst.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Phenylpropionic acid | 492-37-5 | 150.17 | 15.0 g (0.1 mol) |
| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL (excess) |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 2 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated sodium bicarbonate solution | N/A | N/A | As needed |
| Brine (saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.1 mol) of 2-phenylpropionic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
Purification
The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.
Alternative Synthetic Route: From Acyl Chloride
An alternative method for the synthesis of this compound involves the reaction of 2-phenylpropionyl chloride with ethanol. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.
-
Preparation of 2-Phenylpropionyl Chloride: 2-Phenylpropionic acid can be converted to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂). [4]This reaction is typically performed in an inert solvent like dichloromethane or neat.
-
Esterification: The resulting 2-phenylpropionyl chloride is then reacted with ethanol. This reaction is highly exothermic and proceeds rapidly to give this compound. A base, such as pyridine, is often added to neutralize the HCl gas produced during the reaction.
Safety and Handling
-
2-Phenylpropionic acid: Causes skin irritation and serious eye irritation. [5]* Ethanol: Flammable liquid and vapor.
-
Sulfuric acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Diethyl ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon standing.
-
Thionyl chloride: Causes severe skin burns and eye damage. Reacts violently with water.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6][7][8][9]All procedures should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Conclusion
This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound via Fischer-Speier esterification. By understanding the underlying principles and adhering to the detailed protocol, researchers can reliably synthesize this valuable compound for various applications in research and development. The alternative route via the acyl chloride offers a faster, non-equilibrium-based approach for consideration. As with all chemical syntheses, strict adherence to safety protocols is paramount.
References
- Chemsrc. This compound | CAS#:2510-99-8.
- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- Cole-Parmer. Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.
- Organic Syntheses. 2-phenylpropionic acid.
- ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Wikipedia. Fischer–Speier esterification.
- National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- PrepChem.com. Synthesis of (±)-2-phenylpropionic acid chloride.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. Fischer Esterification.
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- 9. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Fischer Esterification of 2-Phenylpropionic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Phenylpropionic Acid and Its Esters
2-Phenylpropionic acid, also known as hydratropic acid, is a key structural motif found in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[1] The synthesis of its esters, such as methyl 2-phenylpropionate, is a critical step in the production of these active pharmaceutical ingredients (APIs) and serves as a valuable transformation in organic synthesis. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most efficient and cost-effective methods for this conversion, particularly on a large scale.[2][3]
This guide provides a comprehensive protocol for the Fischer esterification of 2-phenylpropionic acid with methanol. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step procedure, and provides insights into process optimization and troubleshooting.
Mechanistic Overview: The Fischer Esterification Pathway
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction equilibrium can be manipulated to favor product formation by using an excess of one reactant or by removing water as it is formed.[2][5][6]
The mechanism proceeds through several key steps:[2][3]
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 2-phenylpropionic acid. This activation increases the electrophilicity of the carbonyl carbon.[2][4]
-
Nucleophilic Attack by Alcohol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, mthis compound.[2][4]
This entire process is in equilibrium, and the reverse reaction is acid-catalyzed ester hydrolysis.[2]
Experimental Protocol: Synthesis of Mthis compound
This protocol details the esterification of 2-phenylpropionic acid using methanol as both the reagent and solvent, with sulfuric acid as the catalyst.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Phenylpropionic Acid | C₉H₁₀O₂ | 150.17 | 8.4 g | 56 |
| Methanol | CH₃OH | 32.04 | 180 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.4 g (56 mmol) of 2-phenylpropionic acid in 180 mL of methanol.[7]
-
Rationale: Using a large excess of methanol serves to drive the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5]
-
-
Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution.[7]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 4 hours.[7]
-
Rationale: The elevated temperature increases the reaction rate by providing the necessary activation energy. Refluxing prevents the loss of volatile reactants and solvent.[3]
-
-
Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Reduce the volume of the solution to approximately 30 mL using a rotary evaporator.[7]
-
Workup - Quenching and Extraction: a. Pour the concentrated reaction mixture into a beaker containing about 100 mL of ice-cold water.[7] b. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7][8] c. Combine the organic extracts.
-
Workup - Neutralization: a. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[7][9]
-
Rationale: The sodium bicarbonate solution neutralizes any remaining sulfuric acid catalyst and unreacted 2-phenylpropionic acid. b. Follow with a wash using deionized water.[7]
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate.[7][9] Filter the solution to remove the drying agent.
-
Solvent Removal and Purification: Evaporate the diethyl ether using a rotary evaporator to yield the crude product as a yellow oil.[7] For higher purity, the crude product can be distilled under reduced pressure (boiling point: 73°C at 1.5 mm Hg).[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of mthis compound.
Characterization of Mthis compound
The structure and purity of the synthesized ester can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the methyl ester protons, the methine proton, the methyl group adjacent to the chiral center, and the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the carbonyl carbon, the methoxy carbon, the carbons of the phenyl group, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group (C=O) stretching vibration.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[10][11] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] When diluting, always add acid to water, never the other way around.[10]
-
Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[13][14] All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when handling this solvent.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, consider increasing the reflux time or using a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene, which can further drive the equilibrium to the product side.[2] Insufficient catalyst can also lead to slow and incomplete reactions.[15]
-
Incomplete Reaction: The presence of starting material in the final product indicates an incomplete reaction. This can be addressed by extending the reaction time or increasing the amount of the excess reagent (methanol).
-
Product Purity: If the product is not pure after the initial workup, purification by column chromatography or vacuum distillation is recommended.[7]
Conclusion
The Fischer esterification of 2-phenylpropionic acid is a robust and scalable method for the synthesis of its corresponding esters. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol outlined in this guide provides a solid foundation for the successful synthesis and purification of mthis compound, a key intermediate in the pharmaceutical industry.
References
- Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Organic Chemistry Portal. Fischer Esterification.
- Chemistry Steps. Fischer Esterification.
- Wikipedia. Fischer–Speier esterification.
- Columbus Chemical. Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. (2022-04-18).
- Chem-Supply. Sulfuric acid-methanol TS Safety Data Sheet. (2025-10-17).
- PrepChem. Synthesis of Mthis compound.
- OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05).
- Organic Syntheses. 2-phenylpropionic acid.
- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
- Carl ROTH. Sulphuric acid - Safety Data Sheet.
- U.S. Environmental Protection Agency. SAFETY DATA SHEET Sulphuric Acid 96%.
- PubChem. 2-Phenylpropionic acid.
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Application Notes & Protocols: Enantioselective Synthesis of (S)-Ethyl 2-phenylpropionate
Introduction
(S)-Ethyl 2-phenylpropionate is a valuable chiral building block in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes (S)-Ibuprofen and (S)-Naproxen.[1] The therapeutic efficacy of these drugs is predominantly attributed to the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] Consequently, the development of efficient and highly selective methods for the synthesis of the (S)-enantiomer of 2-arylpropionic acid derivatives is of paramount importance in the pharmaceutical industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the leading methodologies for the enantioselective synthesis of (S)-Ethyl 2-phenylpropionate, with a focus on asymmetric hydrogenation and enzymatic kinetic resolution.
Methodologies for Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-Ethyl 2-phenylpropionate can be effectively achieved through several strategic approaches. The two most prominent and industrially relevant methods are the asymmetric hydrogenation of a prochiral precursor and the kinetic resolution of a racemic mixture.
Asymmetric Hydrogenation of Ethyl 2-phenylacrylate
Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral center.[3][4] This approach involves the hydrogenation of the prochiral alkene, ethyl 2-phenylacrylate, using a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of the (S)-enantiomer.[5][6]
Causality of Experimental Choices:
-
Catalyst Selection: Rhodium and Ruthenium complexes are widely employed due to their high catalytic activity and the ability to be fine-tuned with a vast array of chiral ligands.[4][6] Rhodium catalysts, such as those with DuPHOS ligands, are particularly effective for the hydrogenation of functionalized alkenes.[1] Ruthenium-BINAP systems are also highly efficient and have a broad substrate scope.[5]
-
Chiral Ligands: The choice of the chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands like (R,R)-Me-DuPHOS and (R)-BINAP form stable chelate complexes with the metal center, creating a rigid chiral pocket that effectively discriminates between the two prochiral faces of the substrate.[3][5]
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the enantioselectivity. Optimization of these conditions is crucial for achieving high yields and enantiomeric excess (ee).
Reaction Mechanism: Inner Sphere Hydrogenation
The asymmetric hydrogenation of ethyl 2-phenylacrylate catalyzed by a rhodium-diphosphine complex generally proceeds through an inner-sphere mechanism.[3][4] The key steps involve the coordination of the alkene to the chiral metal center, followed by the oxidative addition of hydrogen, and subsequent migratory insertion and reductive elimination to yield the hydrogenated product and regenerate the catalyst.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Quantitative Data Summary: Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPHOS | 1000 | 4 | 25 | Methanol | 12 | >99 | 95 |
| Ru-(R)-BINAP | (R)-BINAP | 1000 | 10 | 30 | Ethanol | 24 | 98 | 96 |
Note: Data is compiled from various sources and represents typical results. Actual results may vary based on specific reaction conditions.[1]
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Ethyl 2-phenylacrylate
Materials:
-
[Rh(COD)₂]BF₄ (Strem Chemicals)
-
(R,R)-Me-DuPHOS (Strem Chemicals)
-
Ethyl 2-phenylacrylate (Sigma-Aldrich)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox under an argon atmosphere, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-DuPHOS (5.2 mg, 0.011 mmol) to a Schlenk flask. Add 5 mL of degassed anhydrous methanol and stir the mixture for 15 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve ethyl 2-phenylacrylate (1.76 g, 10 mmol) in 15 mL of degassed anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Using a cannula, transfer the catalyst solution to the reactor under a positive pressure of argon.
-
Reaction Execution: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 4 bar with hydrogen and begin vigorous stirring.
-
Monitoring: Maintain the reaction at 25 °C for 12 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with argon.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5) to afford pure (S)-Ethyl 2-phenylpropionate.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC (see Protocol 3).
Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-phenylpropionate
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.[7] Lipases are particularly effective biocatalysts for this purpose due to their high enantioselectivity, mild reaction conditions, and environmental friendliness.[7][8]
In the context of (S)-Ethyl 2-phenylpropionate synthesis, a common strategy is the lipase-catalyzed transesterification or hydrolysis of the racemic ester. For instance, using a lipase such as Candida antarctica lipase B (CALB), one enantiomer (e.g., the R-enantiomer) is preferentially acylated or hydrolyzed, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[9]
Causality of Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (often immobilized as Novozym 435) is a robust and highly selective enzyme for the resolution of a wide range of chiral alcohols and esters.[8][10]
-
Acylating Agent: In transesterification reactions, an acyl donor such as vinyl acetate is often used. The enol produced as a byproduct tautomerizes to acetaldehyde, which drives the reaction forward and makes the process essentially irreversible.
-
Solvent: The choice of an organic solvent can significantly impact the activity and selectivity of the lipase. Non-polar organic solvents like hexane or diisopropyl ether are commonly used.[8]
-
Separation: The key to a successful kinetic resolution is the ability to easily separate the unreacted starting material from the product. The difference in polarity between the ester and the alcohol (in hydrolysis) or the two different esters (in transesterification) allows for straightforward separation by column chromatography.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) of (S)-Ester |
| Novozym 435 | Vinyl Acetate | Diisopropyl Ether | 40 | 48 | ~50 | >99 |
| Lipase PS | Vinyl Acetate | Diethyl Ether | 30 | 72 | ~50 | >98 |
Note: The goal of kinetic resolution is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Materials:
-
Racemic this compound (Sigma-Aldrich)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (Sigma-Aldrich)
-
Diisopropyl ether (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flame-dried flask, add racemic this compound (1.78 g, 10 mmol), diisopropyl ether (50 mL), and vinyl acetate (1.85 mL, 20 mmol).
-
Enzyme Addition: Add Novozym 435 (200 mg) and molecular sieves to the mixture.
-
Reaction Execution: Seal the flask and stir the suspension at 40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ethyl 2-phenylpropionate.
-
Reaction Quench: When the conversion reaches approximately 50% (typically after 48-72 hours), stop the reaction by filtering off the enzyme and the molecular sieves. Wash the enzyme with diisopropyl ether.
-
Work-up: Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purification: Separate the unreacted (S)-Ethyl 2-phenylpropionate from the acylated (R)-enantiomer by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess of the purified (S)-Ethyl 2-phenylpropionate using chiral HPLC (see Protocol 3).
Analytical Protocol: Determination of Enantiomeric Excess
The determination of the enantiomeric excess is crucial for evaluating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][12][13]
Principle of Chiral HPLC: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation and quantification.[12]
Protocol 3: Chiral HPLC Analysis of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typically used. A common starting point is 98:2 (n-Hexane:IPA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation (Racemic): Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the synthesized (S)-Ethyl 2-phenylpropionate sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation (resolution > 1.5).
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[12]
Conclusion
The enantioselective synthesis of (S)-Ethyl 2-phenylpropionate is a well-established field with robust and scalable methodologies. Both asymmetric hydrogenation and enzymatic kinetic resolution offer excellent routes to this important chiral intermediate, each with its own set of advantages. The choice of method will depend on factors such as substrate availability, catalyst cost, and desired scale of production. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize and analyze this key precursor for the profen class of NSAIDs.
References
- RSC Publishing. (n.d.). Understanding asymmetric hydrogenation of alkenes catalyzed by the first-row transition metal Fe: a first-principles exploration. Physical Chemistry Chemical Physics.
- Wikipedia. (2023). Asymmetric hydrogenation.
- Imyanitov, N. S. (2000). New mechanistic aspects of the asymmetric homogeneous hydrogenation of alkenes. Current Opinion in Drug Discovery & Development, 3(6), 825-32.
- Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-55.
- Kim, H., & Lee, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(5), 1287.
- Inamuddin, & Ahamed, M. I. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- Raj, K. S., & Rajan, R. (2013). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes.
- Górska, A., Szymańska, K., & Grzeczkowicz, A. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11849.
- ETH Zurich. (2015). Asymmetric Hydrogenation.
- ResearchGate. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- International Journal of Engineering Research & Technology. (2015). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber.
- An-Najah Staff. (2014). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION.
- Mbah, C. J. (2018).
- Chemistry Steps. (n.d.). Synthesis of Ibuprofen.
- ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Genet, J. P., & Darses, S. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 938-48.
- The Science Snail. (2018). Synthesis of ibuprofen from benzene.
- Schuster, C. H., Dropinski, J. F., Shevlin, M., Li, H., & Chen, S. (2020). Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Organic Letters, 22(19), 7562–7566.
- Wang, Y., et al. (2023). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Journal of the American Chemical Society.
- Journal of Chemical Education. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (2010). Ferrocene-based P,P,N,N,O-ligands for ruthenium-catalyzed enantioselective hydrogenation.
- E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation.
- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry - A European Journal, 18(13), 3910-23.
- Scite.ai. (2022). Ruthenium‐Catalyzed Enantioselective Hydrogenation of 9‐Phenanthrols.
- PubMed. (2023). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides.
- The Good Scents Company. (n.d.). phenethyl propionate.
- PubMed. (2013). Rhodium-catalyzed asymmetric addition of arylboronic acids to β-nitroolefins: formal synthesis of (S)-SKF 38393.
- Semantic Scholar. (2003). [PDF] Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications.
- U.S. Food and Drug Administration. (n.d.). ethyl 2-acetyl-3-phenylpropionate.
- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Tetrahedron: Asymmetry, 14(21), 3201-3207.
- ResearchGate. (2019). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
- PubMed. (2011). Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram.
- Google Patents. (2006). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
- ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.
- Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
- PubMed. (2010). Highly enantioselective hydrogenation of styrenes directed by 2'-hydroxyl groups.
- de Oliveira, D., et al. (2011). Kinetics of ultrasound-assisted lipase-catalyzed glycerolysis of olive oil in solvent-free system. Bioresource Technology, 102(11), 6627-33.
- MDPI. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization.
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Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Phenylpropionate
Introduction: The Imperative for Enantiopurity and the Elegance of Biocatalysis
In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is paramount. For chiral compounds, individual enantiomers often exhibit markedly different pharmacological, toxicological, and sensory properties. A prime example lies within the non-steroidal anti-inflammatory drug (NSAID) family of profens, where the (S)-enantiomer is typically responsible for the therapeutic effect, while the (R)-enantiomer may be less active or contribute to adverse effects.[1][2] Ethyl 2-phenylpropionate serves as a crucial chiral building block for the synthesis of these profens. Consequently, the development of efficient, selective, and environmentally benign methods for resolving racemic mixtures of this ester is of significant industrial and academic interest.
Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, presents a powerful strategy for obtaining enantiomerically enriched compounds.[3] When catalyzed by enzymes, this approach, termed enzymatic kinetic resolution (EKR), offers unparalleled selectivity under mild reaction conditions.[3] Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3), in particular, have emerged as workhorse biocatalysts in organic synthesis.[4] Their stability in organic solvents, broad substrate specificity, high enantioselectivity, and lack of a need for cofactors make them ideal for industrial applications.[3][4]
This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of racemic this compound. We will delve into the mechanistic underpinnings of lipase enantioselectivity, present detailed protocols for both free and immobilized enzyme systems, and outline the analytical methodologies required for accurate determination of conversion and enantiomeric excess.
The Science Behind Selectivity: Understanding Lipase-Catalyzed Kinetic Resolution
The enantioselectivity of lipases stems from the three-dimensional architecture of their active site.[4] This chiral environment preferentially binds one enantiomer of the substrate in an orientation that is productive for catalysis, while the other enantiomer binds in a less favorable or non-productive manner. The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi kinetic model, involving a serine hydrolase catalytic triad (Ser-His-Asp/Glu).[5]
In the context of the kinetic resolution of racemic this compound via hydrolysis, the lipase will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the S-enantiomer). The efficiency of this separation is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. A high E-value is indicative of excellent enantioselectivity and is crucial for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.
Experimental Design and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Sigma-Aldrich |
| Lipase from Candida rugosa (CRL) | Type VII, ≥700 unit/mg | Sigma-Aldrich |
| Novozym® 435 (immobilized Candida antarctica lipase B) | - | Novozymes |
| Hexane | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Phosphate Buffer (0.1 M, pH 7.0) | - | Prepare in-house |
| (R)-2-Phenylpropionic acid | ≥99% | Sigma-Aldrich |
| (S)-2-Phenylpropionic acid | ≥99% | Sigma-Aldrich |
| Chiral HPLC Column (e.g., Chiralcel® OD-H) | - | Daicel Corporation |
Protocol 1: Kinetic Resolution using Free Candida rugosa Lipase (CRL)
This protocol outlines the hydrolysis of racemic this compound in a biphasic system.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 1.0 g of racemic this compound.
-
Add 100 mg of Candida rugosa lipase powder.
-
-
Incubation:
-
Seal the flask and place it in a temperature-controlled shaker bath set to 37°C and 200 rpm.
-
Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).
-
-
Work-up:
-
At each time point, withdraw a 1 mL aliquot of the reaction mixture.
-
Add 1 mL of diethyl ether and vortex thoroughly to extract the organic components.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
Analysis:
-
Analyze the organic extract by chiral HPLC or GC to determine the enantiomeric excess of the remaining this compound and the formed 2-phenylpropionic acid.
-
Protocol 2: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym® 435)
Immobilization of lipases on solid supports can significantly enhance their stability, reusability, and activity in organic solvents.[6][7] This protocol details the transesterification of racemic this compound in an organic solvent.
-
Reaction Setup:
-
To a 50 mL screw-cap flask, add 20 mL of anhydrous hexane.
-
Add 1.0 g of racemic this compound.
-
Add 1.5 g of n-butanol (as the acyl acceptor).
-
Add 200 mg of Novozym® 435.
-
-
Incubation:
-
Seal the flask and place it in a temperature-controlled shaker bath set to 45°C and 200 rpm.
-
Monitor the reaction progress over 72 hours by taking aliquots at regular intervals.
-
-
Work-up:
-
Withdraw a 200 µL aliquot of the reaction mixture.
-
Filter the aliquot through a 0.45 µm syringe filter to remove the immobilized enzyme.
-
Dilute the filtrate with an appropriate volume of hexane for analysis.
-
-
Analysis:
-
Analyze the diluted sample by chiral HPLC or GC.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Analytical Methodology: Quantifying Success
Accurate determination of enantiomeric excess (ee) and conversion is critical for evaluating the effectiveness of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[8][9]
Chiral HPLC Method
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape for the carboxylic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
The retention times for the enantiomers of this compound and 2-phenylpropionic acid will differ, allowing for their separation and quantification.
Calculations
Enantiomeric Excess (ee):
-
ee_substrate (%) = |([R]_s - [S]_s) / ([R]_s + [S]_s)| * 100
-
ee_product (%) = |([R]_p - [S]_p) / ([R]_p + [S]_p)| * 100
Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers of the substrate (s) and product (p).
Conversion (c):
-
c (%) = (ee_s) / (ee_s + ee_p) * 100[10]
Enantiomeric Ratio (E):
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]
Data Presentation and Interpretation
The following table presents hypothetical data from a kinetic resolution experiment to illustrate the expected outcomes.
| Time (h) | Conversion (c, %) | ee_substrate (%) | ee_product (%) | E-value |
| 6 | 15.2 | 18.0 | 99.5 | >150 |
| 12 | 28.6 | 39.8 | 99.2 | >150 |
| 24 | 45.1 | 82.3 | 98.9 | >150 |
| 48 | 49.5 | 98.0 | 98.5 | >150 |
Interpretation:
The data indicates a highly enantioselective process, as evidenced by the consistently high E-value. As the reaction progresses, the conversion increases, leading to a higher enantiomeric excess of the remaining substrate. The enantiomeric excess of the product remains high throughout the reaction. For an ideal kinetic resolution, the reaction should be stopped at or near 50% conversion to obtain both the unreacted substrate and the product with high enantiomeric purity.
Factors Influencing Enantioselectivity and Reaction Rate
The success of a lipase-catalyzed kinetic resolution is dependent on several factors that can be optimized to improve performance.
-
Enzyme Source: Different lipases exhibit varying enantioselectivities towards the same substrate. Screening a variety of commercially available lipases is a crucial first step. Candida rugosa lipase has shown good enantioselectivity for the resolution of profens.[2][11]
-
Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity.[12][13] Generally, hydrophobic organic solvents like hexane or toluene are preferred for transesterification reactions, as they do not strip the essential water layer from the enzyme's surface.
-
Temperature: Temperature affects the reaction rate and can also influence enantioselectivity. While higher temperatures increase the reaction rate, they may lead to a decrease in enantioselectivity.[12] An optimal temperature must be determined experimentally.
-
Water Activity (a_w): For reactions in organic media, the amount of water associated with the enzyme is critical for its catalytic activity.
-
Acyl Donor (for transesterification): The nature of the acyl donor can influence the reaction rate. Vinyl esters are often used as they produce a vinyl alcohol that tautomerizes to an aldehyde, driving the reaction equilibrium forward.
Diagram of Influencing Factors
Caption: Key factors influencing the outcome of kinetic resolution.
Conclusion and Future Outlook
Lipase-catalyzed kinetic resolution is a robust and highly effective method for obtaining enantiomerically pure this compound, a key precursor for many important pharmaceuticals. By carefully selecting the appropriate lipase and optimizing reaction conditions, researchers can achieve high conversions and excellent enantioselectivities. The use of immobilized lipases further enhances the industrial applicability of this technology by enabling enzyme recycling and continuous processing. Future research in this area will likely focus on the discovery of novel lipases with enhanced activities and selectivities through protein engineering and metagenomic screening, as well as the development of more efficient immobilization techniques and integrated reaction and separation processes.
References
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- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Tetrahedron: Asymmetry.
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- Immobilization of Candida rugosa lipase onto magnetic beads for kinetic resolution of (R,S)-ibuprofen. (2014). Journal of Molecular Catalysis B: Enzymatic.
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- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2011). Journal of Separation Science.
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- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate.
- Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2017). Catalysts.
- Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2020). Frontiers in Bioengineering and Biotechnology.
- Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. (2010). Jurnal Teknologi.
- Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study. (2021). Journal of the Chinese Institute of Chemical Engineers.
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Application Notes and Protocols for the Utilization of Ethyl 2-Phenylpropionate in Asymmetric Synthesis
Introduction: The Significance of Stereochemistry in 2-Arylpropionic Acid Derivatives
The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] A seminal feature of this class of molecules is the presence of a stereogenic center at the α-position to the carboxyl group. It is well-established that the biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[1][2] For instance, in the case of ibuprofen, the (S)-enantiomer is the active analgesic and anti-inflammatory agent, while the (R)-enantiomer is largely inactive, although it can undergo metabolic chiral inversion to the active form in the body.[1][2] This stereospecificity underscores the critical importance of asymmetric synthesis in the development of more effective and potentially safer NSAIDs by providing enantiomerically pure active pharmaceutical ingredients.
Ethyl 2-phenylpropionate serves as a versatile and economically viable starting material for the synthesis of a variety of chiral 2-arylpropionic acid derivatives. Its prochiral α-position can be stereoselectively functionalized through various asymmetric transformations, most notably through the diastereoselective alkylation of its enolate derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in asymmetric synthesis, with a focus on robust and well-established protocols employing chiral auxiliaries.
Strategic Approach: Diastereoselective Enolate Alkylation via Chiral Auxiliaries
A powerful and reliable strategy for the asymmetric α-alkylation of carboxylic acid derivatives involves the temporary attachment of a chiral auxiliary.[3] This approach converts the enantioselective challenge into a diastereoselective one. The chiral auxiliary directs the incoming electrophile to one of the two diastereotopic faces of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
Among the most successful and widely adopted chiral auxiliaries for this purpose are the Evans oxazolidinones.[4] These auxiliaries, derived from readily available amino alcohols, offer a high degree of stereocontrol in the alkylation of their N-acyl derivatives. The predictability of the stereochemical outcome is a key advantage of this methodology.
The overall workflow for the asymmetric alkylation of this compound using an Evans-type chiral auxiliary is depicted below:
Sources
A Robust GC-MS Method for Real-Time Monitoring of Ethyl 2-Phenylpropionate Synthesis
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of the esterification reaction to produce Ethyl 2-phenylpropionate. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Accurate real-time tracking of reactant consumption and product formation is critical for reaction optimization, kinetic studies, and ensuring process safety and efficiency. The protocol herein provides a complete workflow, from sample quenching and preparation to instrument setup and data analysis, designed for immediate implementation in research and development environments. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision.[1][2]
Introduction and Scientific Principle
The synthesis of this compound, typically via the Fischer esterification of 2-phenylpropionic acid with ethanol, is a foundational reaction in organic synthesis. Optimizing this process requires a precise understanding of its kinetics, which can only be achieved through accurate and timely monitoring of the reaction mixture's composition. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities.[3] The gas chromatograph separates the volatile components of the reaction mixture—starting materials (2-phenylpropionic acid, ethanol), product (this compound), and solvent—while the mass spectrometer provides unambiguous identification based on their unique mass fragmentation patterns and sensitive quantification.[1][4]
The core principle of this method is to take a small aliquot from the reaction vessel at specific time points, immediately quench the reaction to halt chemical conversion, and prepare the sample for GC-MS analysis. By using an internal standard, we can accurately quantify the concentration of each component over time, thereby generating a kinetic profile of the reaction.
Experimental Workflow and Protocols
Materials and Reagents
-
Standards: this compound (≥99%), 2-phenylpropionic acid (≥99%)
-
Internal Standard (IS): Tetradecane (or other suitable non-reactive, non-coeluting hydrocarbon)
-
Solvents: Dichloromethane (DCM, GC Grade), Ethyl Acetate (GC Grade). Solvents must be volatile and organic.[5][6]
-
Quenching Solution: Saturated sodium bicarbonate (NaHCO₃) solution, chilled to ~4°C.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
Instrumentation and Analytical Conditions
A standard Gas Chromatograph equipped with a Mass Selective Detector was used.
| GC Parameter | Setting | Rationale |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for aromatic compounds and is robust for routine analysis. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] | Inert gas standard for GC-MS, providing good efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analytes without thermal degradation.[8] |
| Injection Volume & Mode | 1 µL, Split mode (50:1) | A split injection prevents column overloading and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration. |
| Oven Temperature Program | 1. Initial Temp: 70°C, hold for 2 min 2. Ramp: 15°C/min to 200°C 3. Ramp: 30°C/min to 280°C, hold for 3 min | The initial hold separates the solvent peak. The first ramp effectively separates the reactants and product. The final ramp and hold cleans the column of any high-boiling point impurities. |
| MS Parameter | Setting | Rationale |
| Ion Source Temperature | 230°C[8] | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temperature | 150°C[3] | Maintains ion trajectory and prevents contamination of the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] | Standard EI energy creates reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley) for confident compound identification.[4][9] |
| Data Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full Scan is used for initial method development and qualitative identification. SIM is used for accurate quantification during reaction monitoring, offering superior sensitivity and selectivity.[7] |
| SIM Ions for Quantification | This compound: 178 (M+), 105, 91 2-Phenylpropionic Acid: 150 (M+), 105, 91 Tetradecane (IS): 198 (M+), 57 | These ions are characteristic and abundant fragments for each compound, ensuring specific and sensitive detection. The molecular ion (M+) is used for confirmation. |
Workflow Diagram
Caption: GC-MS workflow for reaction monitoring.
Standard and Sample Preparation Protocol
Internal Standard (IS) Stock Solution:
-
Accurately weigh ~100 mg of Tetradecane into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane (DCM) to achieve a concentration of ~1 mg/mL.
Calibration Standards:
-
Prepare a series of five calibration standards by accurately weighing appropriate amounts of 2-phenylpropionic acid and this compound into separate GC vials.
-
Add a fixed volume (e.g., 1 mL) of the IS stock solution to each vial.
-
This will create a calibration curve to establish the response factor of each analyte relative to the internal standard. Linearity is established with a correlation coefficient (R²) exceeding 0.999.[1][10]
Reaction Sample Preparation (at each time point):
-
Using a calibrated micropipette, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into a vial containing 1 mL of chilled saturated NaHCO₃ solution and 1 mL of the IS/DCM solution. Cap and vortex vigorously for 30 seconds. This step simultaneously quenches the acid-catalyzed reaction and performs a liquid-liquid extraction (LLE).[5][11]
-
Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Filter or carefully decant the dried organic layer into a 2 mL GC autosampler vial for analysis.
Method Validation and Performance
To ensure the trustworthiness of the analytical results, the method was validated according to ICH Q2(R1) guidelines.[1][3] The key performance characteristics are summarized below.
| Validation Parameter | Performance Characteristic | Acceptance Criteria |
| Specificity | No interfering peaks from matrix or reagents at the retention times of analytes and IS. | Baseline resolution between all components of interest.[12] |
| Linearity | Correlation Coefficient (r²) > 0.9995 for all analytes. | r² ≥ 0.999[10] |
| Accuracy (Recovery) | 98.5% - 101.2% | Typically within 98-102%[10] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) < 1.5% for n=6 injections. | %RSD < 2%[10] |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise ratio of 10:1. |
Data Analysis and Interpretation
Upon analysis, the peak areas of the starting material (2-phenylpropionic acid), product (this compound), and the internal standard (Tetradecane) are integrated.
Identification:
-
Compound identity is confirmed by matching the retention time and the acquired mass spectrum with that of an authentic standard and reference libraries (e.g., NIST).
-
The mass spectrum of this compound (Molecular Weight: 178.23 g/mol ) is characterized by its molecular ion peak (M+) at m/z 178.[13] Key fragments include m/z 105 ([M-COOEt]+) and m/z 91 (tropylium ion), which is characteristic of alkyl-substituted benzene rings.[4]
Quantification: The concentration of each analyte at a given time point is calculated using the following formula, derived from the calibration curve:
Concentration_analyte = (Area_analyte / Area_IS) * (1 / Slope_calibration) * Dilution_Factor
By plotting the concentration of the reactant and product versus time, a detailed kinetic profile of the reaction is generated. This data is invaluable for determining reaction order, rate constants, and optimal reaction time.
Conclusion
The GC-MS method presented in this application note is a powerful, reliable, and precise tool for monitoring the synthesis of this compound. By providing detailed, step-by-step protocols for sample preparation, instrument configuration, and data analysis, this guide enables researchers and process chemists to effectively implement Process Analytical Technology (PAT) in their workflows. The robust validation ensures that the data generated is accurate and trustworthy, facilitating faster process development, kinetic understanding, and optimization of synthetic routes in the pharmaceutical and chemical industries.
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- GC-MS Sample Preparation. (n.d.).
- Sample prepar
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign.
- A Comparative Guide to the Validation of GC-MS Methods for 3-Methyl-1-butene Identific
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc.
- Analytical Validation Quick Reference Guide. (n.d.). Restek.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI.
- Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? (2019). In Royal Society of Chemistry.
- Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (2023). Molecules.
- Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. (n.d.). MDPI.
- Ethyl 2-phenylpropion
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). In Columbia University.
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent Technologies.
- Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.).
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
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Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Ethyl 2-phenylpropionate
Introduction
Ethyl 2-phenylpropionate is a key chiral building block and a representative member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The enantiomers of 2-arylpropionic acids, such as ibuprofen and naproxen, frequently exhibit significant differences in their pharmacological and toxicological profiles.[1] Typically, the S-(+)-enantiomer is responsible for the desired anti-inflammatory activity, while the R-(-)-enantiomer is often less active or may contribute to adverse effects.[2] Therefore, the ability to accurately separate and quantify these enantiomers is of paramount importance in pharmaceutical development, quality control, and pharmacokinetic studies.
This application note provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of this compound. The primary strategy detailed herein employs a Chiral Stationary Phase (CSP), which offers excellent enantioselectivity and is a widely adopted technique for its reliability and directness.[3][4]
Principle of Chiral Separation via CSP-HPLC
Enantiomers are stereoisomers that are non-superimposable mirror images.[5] In an achiral environment, they possess identical physical and chemical properties, making their separation by conventional chromatographic techniques impossible. Chiral HPLC overcomes this challenge by creating a chiral environment within the column.
The most common and direct approach involves using a Chiral Stationary Phase (CSP).[6] A CSP consists of an enantiomerically pure chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. Due to steric and interactive differences (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), these complexes have different association energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation and elution as two distinct peaks.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including profens.[4][7]
Methodology and Experimental Protocol
This protocol details a method utilizing a cellulose-based chiral stationary phase, which has proven highly effective for the separation of 2-arylpropionic acid derivatives.[1][8]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented below.
| Parameter | Condition |
| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica) |
| Dimensions | 150 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (98:2:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 20 µL |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: The Chiralcel® OJ-H column is a well-established polysaccharide-based CSP known for its excellent performance in resolving profen enantiomers.[1][8] The chiral recognition mechanism relies on the helical structure of the cellulose derivative, which provides chiral grooves for differential interaction.[4]
-
Mobile Phase: A normal-phase eluent is used. n-Hexane serves as the non-polar bulk solvent. 2-Propanol acts as the polar modifier; its concentration is critical and can be adjusted to optimize retention times and resolution. Trifluoroacetic acid (TFA) is a common acidic additive used to suppress the ionization of the acidic analyte, leading to improved peak shape and reproducibility.[1][7][8]
Experimental Workflow Diagram
Caption: General workflow for the chiral HPLC analysis of this compound.
Detailed Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 980 mL of HPLC-grade n-hexane, 20 mL of HPLC-grade 2-propanol, and 1 mL of HPLC-grade trifluoroacetic acid.[1][8]
-
Combine the components in a suitable clean, dry solvent reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using an appropriate method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the required amount in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.[7]
-
-
HPLC System Setup and Analysis:
-
Install the Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm) column into the HPLC system's column compartment.
-
Set the column oven temperature to 25°C.
-
Begin pumping the mobile phase through the system at a flow rate of 1.0 mL/min.
-
Equilibrate the column for at least 30-60 minutes, or until a stable, flat baseline is observed on the detector output.[1]
-
Set the UV detector to a wavelength of 254 nm.[1]
-
Inject 20 µL of the prepared standard solution onto the column and begin data acquisition.
-
-
Data Analysis and System Suitability:
-
Record the resulting chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
Integrate the peak areas for each enantiomer.
-
Calculate the key chromatographic parameters to validate the separation performance:
-
Selectivity Factor (α): Measures the separation of the two peaks. A value > 1.1 is desirable. α = k'2 / k'1 where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.
-
Resolution (Rs): Quantifies the degree of separation between the two peaks. A baseline separation (Rs ≥ 1.5) is considered complete.[7] Rs = 2(tR2 - tR1) / (w1 + w2) where tR1 and tR2 are the retention times, and w1 and w2 are the peak widths at the base for the two enantiomers.
-
-
Expected Results and Performance
Under the conditions described, a successful baseline separation of the this compound enantiomers is expected.
| Parameter | Expected Value |
| Retention Time (tR1) | ~ 8-10 min |
| Retention Time (tR2) | ~ 10-12 min |
| Selectivity (α) | ≥ 1.20 |
| Resolution (Rs) | ≥ 1.5 |
Note: These values are typical and may vary slightly depending on the specific system, column age, and laboratory conditions.
Chiral Recognition Mechanism Visualization
Caption: Differential interaction of enantiomers with the chiral stationary phase.
Conclusion
The described chiral HPLC method provides a reliable and efficient protocol for the baseline separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this method demonstrates high resolution and selectivity. This application note serves as a robust starting point for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of profen derivatives and related chiral compounds. Further optimization of the mobile phase modifier percentage may be performed to fine-tune retention times as needed for specific applications.
References
- BenchChem. (n.d.). Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography.
- Study Prep in Pearson+. (2024, January 14). How might you separate enantiomers of 2-phenylpropionic acid?
- MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs.
- BenchChem. (n.d.). Application Note: Chiral HPLC Method for the Determination of (R)-Ketoprofen Enantiomeric Purity.
- Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. (2025, August 7).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. (n.d.).
- BenchChem. (n.d.). Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide.
- BenchChem. (n.d.). Application Notes and Protocols for (S)-(+)-2-Phenylpropionic Acid as a Chiral Derivatizing Agent for NMR Analysis.
- ResearchGate. (2025, August 9). Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics.
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (n.d.).
- PubMed Central. (n.d.). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate).
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- BenchChem. (n.d.). Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols.
- PubMed. (2013, January). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
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Application Note: A Novel Isotopic Labeling Strategy Using Ethyl 2-Phenylpropionate Derivatives for Quantitative Proteomics
Senior Application Scientist Fictional Innovations in Proteomics Group
Abstract
Quantitative mass spectrometry is a cornerstone of proteomics, enabling the precise measurement of protein abundance changes across different biological states.[1] Chemical labeling with stable isotopes is a powerful strategy for accurate relative quantification.[2] This application note introduces a novel, hypothetical workflow utilizing isotopically labeled N-Hydroxysuccinimide (NHS) esters of 2-phenylpropionic acid as amine-reactive probes for quantitative proteomics. We propose the synthesis of "light" (12C) and "heavy" (13C) versions of this reagent for differential labeling of proteomes. This approach allows for MS1-based quantification, where peptide pairs are distinguished by a precise mass difference, enabling the relative quantification of proteins between two samples in a single LC-MS/MS analysis.[3]
Introduction: The Principle of Chemical Isotopic Labeling
Mass spectrometry-based proteomics aims to identify and quantify the complete set of proteins in a biological sample. For quantitative analysis, stable isotope labeling techniques have become indispensable tools.[1][2] These methods involve introducing a "heavy" isotope (e.g., 13C, 15N, 2H) into one sample population and a "light" (natural abundance) isotope into another.[4] When the samples are mixed, identical peptides from each sample form a pair that is chemically identical but differs in mass. This mass difference is readily detected at the MS1 level in the mass spectrometer, and the ratio of the ion intensities of the peptide pair reflects the relative abundance of the protein in the original samples.[3]
Common chemical labeling strategies target primary amines, which are present at the N-terminus of every protein and on the side chain of lysine residues.[5] N-Hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents that form stable amide bonds with proteins under mild, slightly alkaline conditions (pH 7.2-9).[6] This widespread reactivity makes them ideal for achieving comprehensive labeling of the proteome.[7]
While Ethyl 2-phenylpropionate itself is not directly reactive with proteins under physiological conditions, its corresponding carboxylic acid, 2-phenylpropionic acid, can be readily converted into a highly amine-reactive NHS ester. We propose leveraging this chemistry to create a new set of isotopic labeling reagents for quantitative proteomics.
Proposed Reagent: Isotopically Labeled 2-Phenylpropionic Acid NHS Ester
The core of this proposed methodology is the synthesis of two forms of a novel labeling reagent:
-
Light Reagent: 2-Phenylpropionic acid NHS ester (natural isotopic abundance).
-
Heavy Reagent: [13C6]-Phenyl-2-propionic acid NHS ester (containing six 13C atoms in the phenyl ring).
When these reagents react with a primary amine on a peptide, they add a 2-phenylpropionyl group. The "heavy" version will result in a mass shift that is precisely 6.0201 Da greater than the "light" version, providing a clear isotopic signature for quantification.
| Reagent Name | Structure of Added Moiety | Isotopic Composition | Mass Added (Monoisotopic) |
| "Light" 2-Phenylpropionyl | C₉H₈O | Natural Abundance | 132.0575 Da |
| "Heavy" 2-Phenylpropionyl | ¹³C₆C₃H₈O | 6 x ¹³C | 138.0776 Da |
| Mass Difference | 6.0201 Da |
Experimental Workflow & Protocols
A typical quantitative proteomics experiment using this proposed reagent would follow a bottom-up proteomics approach.[8] This involves protein extraction, digestion into peptides, chemical labeling, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Workflow Diagram
Caption: Proposed workflow for quantitative proteomics.
Protocol 1: Protein Digestion and Peptide Labeling
This protocol is adapted from standard procedures for labeling with amine-reactive NHS esters.[10][11][12]
Materials:
-
Protein extracts from two samples (e.g., "Control" and "Treated")
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Triethylammonium bicarbonate (TEAB) buffer or Sodium Bicarbonate buffer (0.1 M, pH 8.3-8.5).[11]
-
"Light" and "Heavy" 2-Phenylpropionic Acid NHS Ester reagents
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[13]
-
Hydroxylamine or Tris buffer for quenching
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Denaturation and Reduction: Resuspend protein pellets in 8 M Urea buffer. Add DTT to a final concentration of 5 mM and incubate for 1 hour at 37°C.
-
Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark.
-
Digestion: Dilute the samples 4-fold with 100 mM TEAB buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the samples with formic acid and desalt the resulting peptides using C18 SPE cartridges. Lyophilize the purified peptides.
-
Labeling Reaction:
-
Resuspend the "Control" peptides in 0.1 M Sodium Bicarbonate buffer (pH 8.3).[12]
-
Resuspend the "Treated" peptides in a separate tube with the same buffer.
-
Prepare fresh 10 mM stock solutions of the "Light" and "Heavy" labeling reagents in anhydrous DMSO.[12]
-
Add the "Light" reagent to the "Control" peptides and the "Heavy" reagent to the "Treated" peptides. A molar excess of the NHS ester is typically required.[11] Vortex gently.
-
Incubate the reaction for 1 hour at room temperature.[14]
-
-
Quenching: Stop the reaction by adding hydroxylamine or Tris buffer to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Sample Combination and Final Cleanup: Combine the "Light"-labeled and "Heavy"-labeled peptide samples in a 1:1 ratio. Perform a final desalting step using C18 SPE. The sample is now ready for LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
The combined peptide sample is analyzed on a high-resolution mass spectrometer, typically an Orbitrap or FT-ICR instrument, coupled with liquid chromatography.[15]
Reaction Mechanism Diagram
Caption: Amine labeling with an NHS ester.
Data Acquisition:
-
MS1 Scan: The instrument performs a high-resolution scan to detect the intact peptide ions.[16] The software will identify peptide pairs separated by the expected mass difference (6.0201 Da). The ratio of the peak areas for the light and heavy peptides is calculated.
-
MS2 Scan (Tandem MS): The most abundant peptide ions are selected for fragmentation (e.g., using HCD).[15] The resulting fragment ions are analyzed in a second stage (MS/MS) to determine the amino acid sequence of the peptide.[8][17]
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences. The quantification data from the MS1 scans for all identified peptides belonging to a specific protein are then aggregated to determine the overall abundance ratio for that protein between the two samples.
Safety and Handling
This compound and its derivatives should be handled with care. N-Hydroxysuccinimide esters are moisture-sensitive and should be stored in a desiccator. Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated chemical fume hood.[18][19] Dispose of chemical waste according to institutional and local regulations.[19]
Conclusion
The proposed use of isotopically labeled 2-phenylpropionic acid NHS esters offers a novel and viable strategy for quantitative proteomics. This method is grounded in the well-established and robust chemistry of amine-reactive labeling.[5] By providing a distinct mass signature for peptides from different samples, this approach enables accurate MS1-based quantification, multiplexing capability, and compatibility with standard bottom-up proteomics workflows.[1][3] This application note provides the theoretical framework and a detailed protocol to guide researchers in exploring this promising new tool for quantitative biological discovery.
References
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- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry.Longdom Publishing.URL
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- Stable isotopic labeling of proteins for quantitative proteomic applic
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- ETHYL 2-PHENYLPROPION
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Experimental procedure for hydrolysis of Ethyl 2-phenylpropionate
An In-Depth Guide to the Base-Catalyzed Hydrolysis of Ethyl 2-Phenylpropionate
Introduction: The Gateway to Profens
2-Phenylpropionic acid, also known as hydratropic acid, is a foundational molecule in medicinal chemistry. It serves as the structural archetype for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), a category that includes widely used analgesics like ibuprofen and naproxen.[1] The anti-inflammatory activity of these drugs is primarily associated with the (S)-enantiomer.[2] A common and robust method for synthesizing 2-phenylpropionic acid in a laboratory setting is through the hydrolysis of its corresponding ethyl ester, this compound.
This application note provides a comprehensive, field-tested protocol for the hydrolysis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure optimized for high yield and purity, and explain the causal logic behind each experimental choice to ensure procedural integrity and reproducibility.
Pillar 1: Mechanistic Insight – The Rationale for Saponification
Ester hydrolysis can be catalyzed by either acid or base. While acid-catalyzed hydrolysis is a reversible equilibrium process[3][4], base-catalyzed hydrolysis, often termed saponification, is effectively irreversible.[5][6] This irreversibility is the primary reason for its selection in preparative synthesis, as it drives the reaction to completion and maximizes product yield.
The base-catalyzed mechanism proceeds in three key steps:[7]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile from a base like sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This expels the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is extremely rapid and thermodynamically favorable, forming a carboxylate salt (sodium 2-phenylpropionate) and ethanol. This final step renders the overall reaction irreversible because the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[5][6]
To isolate the final 2-phenylpropionic acid, a subsequent acidification step is required during the workup to protonate the carboxylate salt.[3][6]
Pillar 2: Experimental Protocol & Workflow
This protocol is designed as a self-validating system. Each stage, from reaction monitoring to final product characterization, includes checkpoints to ensure the transformation is proceeding as expected.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Properties |
| This compound | C₁₁H₁₄O₂ | 178.23 | 2510-99-8 | Liquid, BP: 122°C @ 20 mmHg[8] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Solid, Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Liquid, Flammable |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Liquid, Highly Flammable |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Liquid, Corrosive |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Solid, Hygroscopic |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Liquid |
Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel (250 mL), beakers, graduated cylinders, rotary evaporator, distillation apparatus.
Workflow Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Safety Precautions: A Non-Negotiable Priority
-
Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[9] Always handle with chemical-resistant gloves, splash goggles, and a lab coat.[10][11] When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic dissolution.[10]
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapor is an irritant to the respiratory system. All handling must be performed in a well-ventilated fume hood.[12]
-
Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby. All evaporations should be performed on a rotary evaporator.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.[12][13]
Step-by-Step Methodology
Part A: Saponification Reaction
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium hydroxide (10.0 g, 0.25 mol) in a mixture of deionized water (50 mL) and ethanol (50 mL).
-
Addition: To the stirring basic solution, add this compound (17.8 g, 0.10 mol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The initially biphasic mixture should become homogeneous as the reaction progresses.[1]
-
Reaction Time & Monitoring: Maintain reflux for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The disappearance of the starting ester spot (higher Rƒ) indicates completion.[1]
Part B: Workup and Isolation
-
Cooldown: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction (1): Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (2 x 40 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate or oily layer of 2-phenylpropionic acid should form.[1]
-
Extraction (2): Extract the acidified mixture with diethyl ether (3 x 50 mL). The desired product will move into the organic phase.[1]
-
Washing & Drying: Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution) to aid in breaking any emulsions. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 2-phenylpropionic acid as a pale-yellow liquid or low-melting solid.[1][14]
Part C: Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation.[1] Collect the fraction boiling at 144-147 °C at 11 mmHg.[14] Alternatively, for solid samples, recrystallization from petroleum ether can be performed.[15]
-
Characterization: The identity and purity of the final product should be confirmed.
| Property | Expected Value |
| Boiling Point | 260-262 °C (atm)[16]; 93-94 °C @ 0.9 mmHg[1] |
| Density | ~1.1 g/mL at 25 °C[16] |
| Refractive Index (n20/D) | ~1.522[16] |
| Yield | >90% is achievable with careful execution. |
Pillar 3: Trustworthiness & Self-Validation
The integrity of this protocol relies on empirical verification at key stages.
-
Reaction Monitoring: The use of TLC provides a direct visual confirmation that the starting material is being consumed. A completed reaction will show the absence of the this compound spot and the appearance of the carboxylate salt at the baseline (which will move to a new, lower Rƒ spot than the starting ester upon acidification of a sample).[1]
-
Acidification Check: The use of pH paper or a pH meter during acidification is critical. Incomplete protonation of the carboxylate salt will result in a significant loss of yield, as the salt will remain in the aqueous phase during extraction.
-
Product Confirmation: The final validation comes from comparing the physical properties of the purified product with established literature values. A measured boiling point and refractive index consistent with the values in the table above provides strong evidence of product identity and purity.[1][16] For unequivocal identification, spectroscopic analysis such as ¹H NMR and ¹³C NMR should be performed and compared against reference spectra.[1]
By integrating these checkpoints, the researcher can proceed with confidence, ensuring the final product is indeed the desired 2-phenylpropionic acid of high purity.
References
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Application Notes & Protocols: Synthesis of Ethyl 2-phenylpropionate using Immobilized Lipase
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Route to Chiral Pharmaceuticals
Ethyl 2-phenylpropionate is a key ester and chiral building block, particularly significant in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and ketoprofen. The pharmacological activity of these drugs often resides primarily in one enantiomer, typically the (S)-form, which can be significantly more potent than its (R)-counterpart.[1][2] Consequently, the production of enantiomerically pure profens and their intermediates is a critical objective in the pharmaceutical industry to maximize therapeutic effects and minimize potential side effects associated with the inactive enantiomer.
Traditionally, the synthesis of such chiral compounds has relied on chemical methods that may involve harsh conditions, toxic reagents, and complex purification steps. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.[3][4] Lipases (E.C. 3.1.1.3), in particular, are exceptionally versatile enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions.[5][6]
However, the use of free enzymes in industrial processes is often hampered by their instability, solubility in aqueous reaction media, and difficulty in recovery and reuse. Enzyme immobilization overcomes these challenges by confining the enzyme to a solid support material. This technique not only enhances the enzyme's stability against changes in temperature and pH but also allows for easy separation of the biocatalyst from the reaction mixture, enabling continuous operation and repeated use, which significantly reduces process costs.[4][7][8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound using immobilized lipase, focusing on the principles of biocatalyst preparation and application.
Part 1: Core Principles and Strategic Considerations
The Biocatalytic Reaction: Esterification and Kinetic Resolution
The synthesis of this compound is achieved through the direct esterification of 2-phenylpropionic acid with ethanol. The lipase catalyst facilitates the formation of an ester bond by removing a molecule of water.
-
Reaction: 2-phenylpropionic acid + Ethanol ⇌ this compound + Water
When starting with a racemic mixture of (R,S)-2-phenylpropionic acid, lipases exhibit enantioselectivity, meaning they preferentially catalyze the esterification of one enantiomer over the other. This process, known as kinetic resolution , results in the formation of an enantiomerically enriched ester product (e.g., (S)-Ethyl 2-phenylpropionate) while the unreacted acid becomes enriched in the other enantiomer (e.g., (R)-2-phenylpropionic acid).[1][2][10][11] This is a cornerstone of enzymatic synthesis for producing optically active compounds.
Choosing the Right Biocatalyst: Lipase and Immobilization Support
Lipase Selection: The choice of lipase is critical for achieving high conversion and selectivity. Candida antarctica Lipase B (CALB) is one of the most widely used and effective lipases for a broad range of esterification reactions due to its high activity, excellent stability, and broad substrate tolerance.[3][12] It is commercially available in an immobilized form, most notably as Novozym® 435, where it is adsorbed onto a macroporous acrylic resin.[13][14][15]
Immobilization Strategy: Immobilization can be achieved through various methods, including covalent attachment, entrapment, and adsorption.[7][8][9][16] For lipases, immobilization via physical adsorption onto hydrophobic supports is particularly advantageous. This method is simple, requires no harsh chemical modifications, and can induce "interfacial activation," a conformational change in the lipase that opens its active site, often leading to a significant increase in catalytic activity (hyperactivation).[17][18]
Part 2: Experimental Protocols
Protocol 1: Immobilization of Lipase by Hydrophobic Adsorption
This protocol describes a general method for immobilizing a lipase, such as Candida antarctica Lipase B, onto a hydrophobic support like octyl-agarose or a similar commercial resin.
Causality Behind Choices:
-
Support: A hydrophobic support mimics the natural lipid-water interface where lipases are most active, promoting the desired open and active conformation of the enzyme.[17]
-
Low Ionic Strength Buffer: This minimizes non-specific ionic interactions between the enzyme and the support, ensuring that immobilization is driven primarily by hydrophobic interactions.
-
Gentle Agitation: Ensures uniform contact between the enzyme and support without causing mechanical stress that could denature the protein.
Materials:
-
Lipase from Candida antarctica B (CALB) solution
-
Hydrophobic support (e.g., Octyl-Sepharose®, Lewatit® VP OC 1600)
-
Sodium phosphate buffer (10 mM, pH 7.0)
-
Distilled water
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford reagent for protein quantification
-
p-Nitrophenyl butyrate (p-NPB) for activity assay
Procedure:
-
Support Preparation: Wash 1 gram of the hydrophobic support with 10 volumes of distilled water three times to remove any preservatives or impurities. Equilibrate the support by washing it with 5 volumes of 10 mM sodium phosphate buffer (pH 7.0).
-
Enzyme Solution: Prepare a solution of CALB in 10 mL of 10 mM sodium phosphate buffer (pH 7.0) at a concentration of 1-2 mg/mL. Retain a small aliquot of this initial solution to determine the initial protein concentration and enzyme activity.
-
Immobilization: Add the pre-washed and equilibrated support to the enzyme solution. Incubate the mixture at 25°C for 2-4 hours with gentle shaking (e.g., 150 rpm).
-
Monitoring Immobilization: Periodically take small samples from the supernatant. Centrifuge to remove any suspended support particles and measure the protein concentration using the Bradford assay. Immobilization is complete when the protein concentration in the supernatant becomes constant.
-
Recovery and Washing: After incubation, separate the immobilized enzyme from the solution by filtration or decantation. Wash the immobilized preparation extensively with the phosphate buffer to remove any loosely bound enzyme, followed by a final wash with distilled water.
-
Drying and Storage: Dry the immobilized lipase under vacuum or in a desiccator at room temperature. Store the dried biocatalyst at 4°C.
Characterization:
-
Immobilization Yield (%): Calculate using the formula: [(Initial Protein - Final Protein in Supernatant) / Initial Protein] * 100.
-
Activity Recovery (%): Measure the esterase activity of the initial enzyme solution and the final immobilized preparation using a substrate like p-NPB.[19] Calculate the recovery as (Total Activity of Immobilized Enzyme / Total Initial Activity) * 100.
Workflow Visualization:
Caption: Workflow for lipase immobilization via hydrophobic adsorption.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the esterification of 2-phenylpropionic acid with ethanol using the prepared immobilized lipase.
Causality Behind Choices:
-
Solvent: A non-polar organic solvent like n-heptane or isooctane is used. These solvents are poor at stripping the essential layer of water bound to the enzyme, which is crucial for maintaining its active conformation.[3] They also help to shift the reaction equilibrium towards ester synthesis by solubilizing the substrates and product.
-
Temperature: A moderately elevated temperature (e.g., 40-50°C) increases the reaction rate without causing significant thermal denaturation of the immobilized enzyme, which typically exhibits enhanced thermal stability.[8][20]
-
Molar Ratio: An excess of one substrate (often the alcohol) can be used to drive the reaction equilibrium towards the product side, according to Le Chatelier's principle. However, a very large excess of short-chain alcohols like ethanol can sometimes inhibit or inactivate the lipase.[21]
-
Molecular Sieves (Optional): The reaction produces water, which can promote the reverse reaction (hydrolysis). Adding molecular sieves or performing the reaction under vacuum removes water as it is formed, further shifting the equilibrium to favor ester production.
Materials & Equipment:
-
(R,S)-2-phenylpropionic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435 or lab-prepared)
-
n-Heptane (or other suitable non-polar solvent)
-
Molecular sieves (3Å, activated) (Optional)
-
Screw-capped reaction vials or a jacketed glass reactor
-
Orbital shaker with temperature control or magnetic stirrer with a hot plate
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for analysis
Procedure:
-
Reaction Setup: In a 20 mL screw-capped vial, add 1.0 mmol of 2-phenylpropionic acid, 1.5 mmol of ethanol, and 10 mL of n-heptane.
-
Add Biocatalyst: Add 50-100 mg of the immobilized lipase to the reaction mixture. If using, add ~200 mg of activated molecular sieves.
-
Incubation: Tightly seal the vial and place it in an orbital shaker set to 45°C and 200 rpm.
-
Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Dilute the sample with the solvent and analyze by GC or chiral HPLC to determine the concentration of the substrate and product.
-
Reaction Termination: Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by separating the immobilized enzyme from the mixture via simple filtration.
-
Product Recovery: The immobilized lipase can be washed with fresh solvent and stored for reuse. The filtrate, containing the product ester and unreacted substrates, can be concentrated by evaporating the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Workflow Visualization:
Caption: Workflow for the enzymatic synthesis of this compound.
Part 3: Data Analysis, Optimization, and Troubleshooting
Data Presentation and Analysis
Quantitative data should be systematically recorded to assess the efficiency of the biocatalytic process.
Table 1: Key Performance Indicators | Parameter | Formula / Method | Typical Target | | :--- | :--- | :--- | | Substrate Conversion (%) | [(Initial Moles of Acid - Final Moles of Acid) / Initial Moles of Acid] * 100 | > 95% (at equilibrium) | | Enantiomeric Excess (ee, %) | [|(S)-Ester - (R)-Ester| / ((S)-Ester + (R)-Ester)] * 100 (Measured by chiral HPLC/GC) | > 99% for the desired enantiomer | | Enantiomeric Ratio (E) | Calculated using the Chen et al. equation from conversion and ee values. | > 100 for excellent resolution | | Initial Reaction Rate | Measured from the slope of the product concentration vs. time curve at t=0. | Maximize for efficiency | | Biocatalyst Productivity | Moles of product per gram of biocatalyst per hour. | Maximize for cost-effectiveness |
Optimization Strategies
The efficiency of the enzymatic esterification is influenced by several parameters that can be optimized to improve yield, selectivity, and reaction time.[5][22][23]
Table 2: Parameter Optimization
| Parameter | Rationale for Optimization | Typical Effect of Increase |
|---|---|---|
| Temperature | Balances reaction rate against enzyme thermal stability.[20] | Rate increases to an optimum, then decreases due to denaturation. |
| Substrate Molar Ratio | Shifts reaction equilibrium. Excess alcohol can increase conversion but may also cause enzyme inhibition.[21] | Conversion may increase, but rate might decrease beyond an optimal ratio. |
| Enzyme Loading | Higher concentration of active sites increases the overall reaction rate.[23] | Reaction rate increases until substrate availability or mass transfer becomes limiting. |
| Solvent Polarity (log P) | Affects enzyme conformation and substrate/product solubility. Non-polar solvents (high log P) are generally preferred.[3] | Higher log P often leads to higher enzyme activity and stability. |
| Water Activity (aw) | A minimal amount of water is essential for enzyme flexibility and activity, but excess water promotes hydrolysis. | An optimal, low water activity maximizes synthesis rate. |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Conversion Rate | 1. Enzyme inhibition by substrates or product. 2. Sub-optimal temperature or pH. 3. Water accumulation promoting hydrolysis. 4. Insufficient enzyme loading. | 1. Optimize substrate molar ratio; consider fed-batch addition. 2. Perform a temperature and pH optimization study. 3. Add molecular sieves or conduct the reaction under vacuum. 4. Increase the amount of immobilized enzyme. |
| Low Enantioselectivity (Low ee) | 1. The chosen lipase is not highly selective for the substrate. 2. Reaction temperature is too high, reducing selectivity. 3. Reaction has proceeded too far past 50% conversion (for kinetic resolution). | 1. Screen different lipases (e.g., from Candida rugosa, Rhizomucor miehei). 2. Lower the reaction temperature. 3. Stop the reaction at or near 50% conversion to maximize ee of both product and remaining substrate. |
| Loss of Activity upon Reuse | 1. Enzyme leaching from the support. 2. Denaturation due to harsh washing steps (e.g., wrong solvent, pH). 3. Mechanical damage to the support. 4. Irreversible inhibition by impurities. | 1. Consider a stronger immobilization method like covalent attachment.[3] 2. Wash with a mild, non-polar solvent and ensure pH neutrality. 3. Use gentler agitation and handling methods. 4. Ensure high purity of substrates and solvent. |
Conclusion
The use of immobilized lipases offers a robust, efficient, and environmentally benign platform for the synthesis of this compound, a valuable pharmaceutical intermediate. By leveraging the principles of biocatalysis, particularly the enantioselectivity of enzymes in kinetic resolution, researchers can produce highly pure chiral compounds. The enhanced stability and reusability of immobilized biocatalysts make this technology economically viable and scalable for industrial applications. The protocols and guidelines presented here provide a solid foundation for scientists to implement and optimize this green synthetic strategy in their laboratories.
References
- A review on the important aspects of lipase immobilization on nanom
- Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis.PubMed.[Link]
- Kinetic resolution of profen esters by immobilized lipases on silica-epoxy support.SID.[Link]
- The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method.MDPI.[Link]
- Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Bioc
- Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adip
- Immobilization technology of lipase and application progress research.
- Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliph
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes.PubMed Central.[Link]
- Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure.PMC - NIH.[Link]
- Novozym 435: the “perfect” lipase immobilized biocatalyst?Catalysis Science & Technology (RSC Publishing).[Link]
- Enzyme immobilization: an overview on techniques and support m
- Novozym 435 lipase-catalyzed esterification (a) and transesterification (b).
- Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.NIH.[Link]
- Immobilization of the Lipase B from Candida antarctica on Urban Solid Waste.MDPI.[Link]
- Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation P
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen.PMC - NIH.[Link]
- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture.MDPI.[Link]
- Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation.
- Dynamic kinetic resolution of suprofen thioester via coupled trioctylamine and lipase catalysis.
- Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.SciELO.[Link]
- Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their F
- Biodiesel production by transesterification using immobilized lipase.PubMed.[Link]
- Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems.PubMed.[Link]
- Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.Scite.ai.[Link]
- Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases.
- Enzymatic transesterification/esterification processes employing lipases immobilized on hydrophobic resins in the presence of water solutions.
- Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives.MDPI.[Link]
- Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane.PubMed.[Link]
- Factors affecting enzyme activity.Monash University.[Link]
- Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports.PMC - PubMed Central.[Link]
- Enzymatic Transesterification Using Different Immobilized Lipases and its Biodiesel Effect on Gas Emission.IIUM Repository (IRep).[Link]
- Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Factors That Affects Enzyme Activity.Conduct Science.[Link]
- Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.MDPI.[Link]
- Factors Affecting the Enzyme Activity | Enzymology.Biology Discussion.[Link]
Sources
- 1. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodiesel production by transesterification using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the important aspects of lipase immobilization on nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method [mdpi.com]
- 9. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 20. conductscience.com [conductscience.com]
- 21. mdpi.com [mdpi.com]
- 22. monash.edu [monash.edu]
- 23. biologydiscussion.com [biologydiscussion.com]
Application Note & Protocol: High-Fidelity Reduction of Ethyl 2-phenylpropionate to 2-phenyl-1-propanol
Abstract
The transformation of esters into primary alcohols is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the reduction of ethyl 2-phenylpropionate to its corresponding primary alcohol, 2-phenyl-1-propanol. We will delve into the mechanistic underpinnings of this conversion, focusing on the use of lithium aluminum hydride (LAH), a powerful and efficient reducing agent. This guide offers field-proven protocols, critical safety procedures for handling pyrophoric reagents, and a comparative analysis of alternative reducing agents to equip researchers, scientists, and drug development professionals with the expertise to perform this reaction with high fidelity and safety.
Introduction: The Strategic Importance of Ester Reduction
The reduction of the ester functional group is a fundamental synthetic operation, enabling access to primary alcohols which are versatile intermediates for further molecular elaboration.[1] The target molecule, 2-phenyl-1-propanol, is a valuable building block in various synthetic pathways. The selection of the reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and operational complexity.
While several hydride reagents can effect this transformation, lithium aluminum hydride (LiAlH₄ or LAH) is often the reagent of choice due to its high reactivity, which ensures a complete and typically rapid conversion of the relatively unreactive ester moiety.[2][3][4] Unlike milder agents such as sodium borohydride (NaBH₄), which generally fail to reduce esters under standard conditions, LAH's potent nucleophilicity overcomes the ester's resonance stabilization.[5] Other reagents like Diisobutylaluminium hydride (DIBAL-H) offer a different strategic advantage; under carefully controlled stoichiometric and thermal conditions (typically -78 °C), DIBAL-H can selectively perform a partial reduction to yield the corresponding aldehyde.[6][7][8] However, for a robust and complete transformation to the primary alcohol, LAH remains the industry standard.
This note will focus on the LAH-mediated reduction, providing a detailed mechanistic rationale and a validated experimental protocol.
Mechanistic Rationale: The LiAlH₄ Reduction Pathway
Understanding the reaction mechanism is critical for troubleshooting and optimization. The reduction of an ester with LiAlH₄ is not a single hydride addition but a sequential two-step process.[9]
-
Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate coordinated to the aluminum species.[2]
-
Intermediate Collapse & Aldehyde Formation: This tetrahedral intermediate is unstable and collapses. The C-O single bond of the ethoxy group breaks, expelling it as an aluminum ethoxide. This elimination step reforms the carbonyl group, yielding an aldehyde as a transient intermediate.[3][9]
-
Second Hydride Attack: Aldehydes are significantly more reactive towards nucleophilic attack than esters. Consequently, the newly formed aldehyde is immediately reduced by another hydride equivalent from LAH. This second hydride addition generates a primary aluminum alkoxide complex.
-
Aqueous Work-up: The reaction is quenched by the careful, sequential addition of water and/or aqueous acid/base. This final step protonates the aluminum alkoxide species to liberate the desired 2-phenyl-1-propanol and the by-product, ethanol.[9]
Because the intermediate aldehyde is more reactive than the starting ester, it is consumed as it forms, making its isolation impossible under these conditions.[9]
Caption: Mechanism of LiAlH₄ Ester Reduction.
Comparative Overview of Common Reducing Agents
The choice of reducing agent is a critical decision in synthesis design. The following table summarizes the properties of key hydride reagents for ester reduction.
| Reagent | Formula | Reactivity | Product from Ester | Typical Solvents | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Primary Alcohol | Anhydrous Ethers (THF, Et₂O) | Highly reactive with protic solvents (water, alcohols). Pyrophoric. Requires inert atmosphere.[2][3] |
| Sodium Borohydride | NaBH₄ | Low | No reaction (typically) | Alcohols, THF, Water | Generally unreactive towards esters. Reduction possible with additives or at high temperatures.[5][10] |
| Diisobutylaluminium Hydride | (i-Bu)₂AlH | High | Aldehyde (at -78°C) or Primary Alcohol | Toluene, Hexane, THF | Temperature control is critical for selectivity. Can reduce esters to alcohols if warmed or excess reagent is used.[7][11][12] |
Validated Protocol: Synthesis of 2-phenyl-1-propanol via LAH Reduction
This protocol is designed for the safe and efficient reduction of this compound on a laboratory scale.
Critical Safety Precautions
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[13][14][15] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and nitrile gloves.[13][16]
-
Inert Atmosphere: All manipulations of LAH powder or solutions must be conducted under an inert atmosphere (dry nitrogen or argon) in a fume hood.[14]
-
Solvents & Glassware: All solvents must be anhydrous, and all glassware must be oven- or flame-dried immediately before use to remove any trace moisture.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area.[14][15] DO NOT USE WATER OR CO₂ EXTINGUISHERS.
-
Quenching: The reaction work-up (quenching) is highly exothermic and must be performed slowly and with extreme caution, especially on a large scale.
Materials and Equipment
-
Chemicals:
-
This compound (≥98%)
-
Lithium aluminum hydride (95% powder or 1.0 M solution in THF)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Schlenk line or manifold for inert gas
-
Büchner funnel and filter paper (or Celite pad)
-
Step-by-Step Experimental Procedure
Caption: Workflow for LAH Reduction.
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel.
-
Place the entire apparatus under a positive pressure of dry nitrogen or argon.
-
To the flask, carefully add LiAlH₄ (1.5 equivalents). If using the powder, weigh it quickly and transfer under a nitrogen blanket. Add anhydrous THF (or Et₂O) via cannula or syringe to create a suspension (approx. 0.5 M concentration).
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (or Et₂O) in the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at 0 °C over 30-60 minutes. A slow addition rate is crucial to control the initial exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
-
Work-up and Isolation (Fieser Procedure):
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.[13]
-
CAUTION: The following steps are exothermic and will generate hydrogen gas. Ensure adequate ventilation and perform additions very slowly.
-
For a reaction using 'x' grams of LAH, sequentially and dropwise add:[17] i. 'x' mL of water ii. 'x' mL of 15% aqueous NaOH iii. '3x' mL of water
-
After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.[13]
-
Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered and the salts are granular.[17]
-
-
Purification:
-
Filter the mixture through a pad of Celite or a Büchner funnel to remove the aluminum salts.
-
Wash the filtered solids thoroughly with several portions of THF or Et₂O to recover all the product.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenyl-1-propanol as a colorless oil.
-
Quantitative Data and Expected Results
| Parameter | Value | Rationale |
| Equivalents of Ester | 1.0 | Limiting Reagent |
| Equivalents of LiAlH₄ | 1.2 - 1.5 | An excess is used to ensure complete reaction, accounting for any reaction with trace moisture. |
| Reaction Temperature | 0 °C to RT | Initial cooling controls exothermicity; warming to RT ensures reaction completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion; monitor by TLC. |
| Expected Yield | 75 - 90% | Yields can vary based on scale, purity of reagents, and efficiency of work-up. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution |
| Low or No Reaction | - Inactive LAH (degraded by moisture).- Wet solvent or glassware. | - Use a fresh bottle of LAH or titrate to determine its activity.- Ensure all solvents are anhydrous and glassware is properly dried. |
| Low Product Yield | - Incomplete reaction.- Loss of product during work-up.- Emulsion formation during extraction. | - Extend reaction time or gently warm the reaction.- Ensure thorough washing of the aluminum salts after filtration.- Add brine (saturated NaCl) to break up emulsions. |
| Difficult Filtration | - Incorrect quenching procedure leading to gelatinous aluminum salts. | - Strictly follow the Fieser work-up ratios (1:1:3). Stirring vigorously after quenching helps granulate the salts. |
| Presence of Aldehyde | - Insufficient LAH used.- Reaction not run to completion. | - Use a larger excess of LAH.- Increase reaction time. |
References
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Chemistry Steps. DIBAL Reducing Agent. [Link]
- Organic Synthesis. DIBAL-H Reduction. [Link]
- OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H. [Link]
- OrgoSolver. (n.d.). Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Wikipedia. (2023). Diisobutylaluminium hydride. [Link]
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
- Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. [Link]
- Princeton University EHS. (n.d.). Lithium Aluminum Hydride. [Link]
- Beacon Bin (YouTube). (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
- Fiveable. (n.d.). Reduction of Esters Definition. [Link]
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
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- NIH PubChem. (n.d.). 2-Phenyl-2-propanol. [Link]
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Application Notes and Protocols for the Large-Scale Production of Ethyl 2-Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the large-scale synthesis of Ethyl 2-phenylpropionate, a key intermediate in the pharmaceutical and fragrance industries. This document offers an in-depth exploration of industrially viable production methods, emphasizing the underlying chemical principles, detailed operational protocols, and critical process optimization parameters.
Introduction to this compound
This compound (also known as ethyl hydratropate) is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] Its molecular formula is C₁₁H₁₄O₂, and its CAS number is 2510-99-8.[2][3] Beyond its use as a fragrance ingredient in cosmetics and food products, it serves as a valuable building block in organic synthesis, particularly in the production of various pharmaceuticals.[1][3]
| Property | Value | Reference |
| CAS Number | 2510-99-8 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| Boiling Point | 122 °C at 20 mmHg | [4] |
| Density | ~1.012 g/cm³ | [4] |
Primary Industrial Synthesis Route: Fischer-Speier Esterification
The most common and economically viable method for the large-scale production of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of 2-phenylpropionic acid with ethanol.[5][6] The reaction is reversible, and therefore, process conditions are optimized to drive the equilibrium towards the formation of the ester.[5][7]
Causality of Experimental Choices in Fischer-Speier Esterification
The selection of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[6] To shift the reaction equilibrium to favor product formation, an excess of one reactant, usually the more cost-effective ethanol, is used.[7] The removal of water, a byproduct of the reaction, is another critical factor in maximizing the yield.[5][7] On an industrial scale, this is often achieved through azeotropic distillation.
Diagram of the Fischer-Speier Esterification Workflow
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Application Note: Biocatalytic Synthesis of Optically Active Ethyl 2-Phenylpropionate via Enzymatic Kinetic Resolution
Abstract
Optically active 2-arylpropionic acids and their esters are crucial chiral building blocks in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often confined to a single enantiomer, making enantioselective synthesis a critical requirement. This application note provides a comprehensive guide to the biocatalytic synthesis of optically active Ethyl 2-phenylpropionate using lipase-catalyzed kinetic resolution. We delve into the mechanistic principles, offer detailed, field-proven protocols for both the enzymatic reaction and the subsequent chiral analysis, and present data-driven insights for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage green and highly selective biocatalytic methods.
Introduction: The Imperative for Chirality
Many therapeutic agents derived from 2-arylpropionic acids, such as ibuprofen and naproxen, exhibit stereospecific pharmacology. Typically, the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is less active or may contribute to undesirable side effects.[1] Therefore, the production of enantiomerically pure forms is paramount in drug development and manufacturing. Traditional chemical synthesis routes often yield racemic mixtures that require challenging and costly resolution steps. Biocatalysis, utilizing enzymes as catalysts, presents a powerful alternative, offering exceptional selectivity under mild, environmentally benign conditions. Lipases, in particular, have emerged as robust and versatile catalysts for the kinetic resolution of racemic acids and esters.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation. In this context, a lipase enzyme selectively catalyzes either the esterification of one acid enantiomer or the hydrolysis of one ester enantiomer.
The two primary strategies are:
-
Enantioselective Esterification: Starting with racemic 2-phenylpropionic acid and an alcohol (e.g., ethanol), the lipase selectively converts one enantiomer (e.g., the R-form) into its corresponding ethyl ester, leaving the unreacted (S)-acid in high enantiomeric excess.
-
Enantioselective Hydrolysis: Starting with racemic this compound, the lipase selectively hydrolyzes one enantiomer (e.g., the S-ester) back to the corresponding acid, leaving the unreacted (R)-ester in high enantiomeric excess.[2][3]
The ideal kinetic resolution achieves a 50% conversion, resulting in a product and the remaining substrate with very high enantiomeric purity.
Caption: General principle of enzymatic kinetic resolution.
The Biocatalyst: Mechanism of Lipase Action
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that typically catalyze the hydrolysis of fats.[4] However, in low-water environments, they can effectively catalyze esterification and transesterification reactions. Their catalytic activity stems from a Ser-His-Asp/Glu catalytic triad located within the enzyme's active site.[5][6]
The reaction proceeds via a Ping-Pong Bi-Bi mechanism :
-
The serine residue's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate (the acid or ester), forming a tetrahedral intermediate.
-
This intermediate collapses, releasing the first product (water or alcohol) and forming a covalent acyl-enzyme intermediate.[6]
-
A second substrate (the nucleophile, alcohol or water) enters the active site.
-
The nucleophile attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
This second intermediate collapses, releasing the final ester or acid product and regenerating the free enzyme.
The enzyme's enantioselectivity arises from the three-dimensional structure of its active site, which is chiral. One enantiomer of the substrate fits optimally, allowing for efficient catalysis, while the other fits poorly, resulting in a much slower reaction rate.[7]
Caption: Simplified Ping-Pong mechanism for lipase catalysis.
Selecting the Right System: Biocatalysts and Conditions
The success of the biocatalytic resolution hinges on the appropriate selection of the enzyme and reaction conditions.
-
Enzyme Selection: Lipases from various microbial sources have been successfully employed. Candida rugosa Lipase (CRL) is widely used for its ability to resolve 2-arylpropionic acids.[2][3][8] Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is another highly effective and reusable catalyst known for its broad substrate scope and high stability.[9][10][11]
-
Solvent Choice: The reaction is typically performed in a non-polar organic solvent like hexane, heptane, or toluene.[10][12] These solvents help to shift the reaction equilibrium towards ester synthesis and can prevent enzyme deactivation that might occur in more polar environments.[12]
-
Water Activity: While the reaction is conducted in organic media, a minuscule amount of water is essential for maintaining the enzyme's active conformation. This "micro-aqueous" environment is critical, and water activity can be controlled, for instance, by using salt hydrates or molecular sieves.
Table 1: Comparative Performance of Selected Lipases
| Biocatalyst | Reaction Type | Substrate | Key Conditions | Conversion (%) | Product ee (%) | Reference |
| Candida rugosa Lipase (immobilized) | Hydrolysis | Racemic 2-phenylpropionic acid isopropyl ester | Isooctane/MTBE, 40°C, pH 7.5 | ~45 | >95 (S-acid) | [2] |
| Novozym 435 (C. antarctica Lipase B) | Esterification | Racemic 2-phenylpropionic acid | p-cymene, Ethanol (1.3 eq), 300 rpm | >40 | >99 (ester) | [10] |
| Aspergillus oryzae (mycelia) | Esterification | 2-phenylpropionic acid | n-heptane, Ethanol | >50 | Not specified | [12][13] |
| Rhizomucor miehei Lipase | Transesterification | 4-methylhexanoic acid methyl ester | Butanol | Moderate | E=2 | [14] |
Experimental Protocols
Protocol 1: Kinetic Resolution of (±)-2-Phenylpropionic Acid via Esterification using Novozym 435
This protocol describes the enantioselective esterification of racemic 2-phenylpropionic acid with ethanol.
Materials and Reagents:
-
Racemic 2-phenylpropionic acid (Sigma Aldrich)[10]
-
Novozym 435 (immobilized Candida antarctica lipase B) (Sigma Aldrich)[10]
-
Ethanol (anhydrous)
-
n-Hexane or p-Cymene (HPLC grade)
-
Biphenyl (for use as an internal standard in GC analysis)[10]
-
Chloroform (for sample dilution)[10]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
8 mL glass vials with magnetic stirring bars
Procedure:
-
Reaction Setup: To an 8 mL glass vial, add racemic 2-phenylpropionic acid (e.g., 120 mg, 0.8 mmol), Novozym 435 (e.g., 20 mg), and biphenyl internal standard (44 mg).[10]
-
Add 4 mL of n-hexane (or p-cymene) to the vial.[10]
-
Place the vial in a temperature-controlled block on a magnetic stirrer set to the desired temperature (e.g., 40-60°C) and stir at 300 rpm.[10]
-
Initiate Reaction: Start the reaction by adding a slight excess of ethanol (e.g., 61 µL, 1.04 mmol, 1.3 equivalents).[10]
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (50 µL) of the reaction mixture. Filter the aliquot through glass wool to remove the immobilized enzyme and dilute with chloroform (1.1 mL) for subsequent analysis.[10]
-
Work-up (at ~50% conversion): Once the reaction reaches the desired conversion (ideally close to 50%), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Transfer the filtrate to a separatory funnel. Extract the unreacted 2-phenylpropionic acid with a saturated NaHCO₃ solution.[10]
-
The organic layer contains the desired Ethyl (S)-2-phenylpropionate. Wash this layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the product.[10]
-
The aqueous layer can be acidified (e.g., with 2M HCl) and extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted (R)-2-phenylpropionic acid.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol is essential for validating the success of the kinetic resolution.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column: Chiralpak IB or Chiralcel OJ-H (150 x 4.6 mm, 5 µm) are excellent choices.[1][10][15]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical ratio is 98:2 (v/v) n-hexane:2-propanol.[10]
-
Sample: this compound product dissolved in the mobile phase.
Procedure:
-
System Setup: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[1][10]
-
Set the UV detector to an appropriate wavelength, typically 210 nm or 254 nm.[1][10]
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.[15]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[1]
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculations:
-
Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemic mixture).
-
Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
The conversion can be determined by comparing the amount of ester formed to the initial amount of racemic acid, often using GC with an internal standard.[10]
-
Overall Workflow and Optimization
The entire process, from starting materials to final analysis, requires careful execution.
Caption: Workflow for biocatalytic synthesis and analysis.
Troubleshooting and Optimization Insights:
-
Low Conversion: Increase enzyme loading, reaction time, or temperature (within the enzyme's stability range, typically up to 60-70°C for Novozym 435). Ensure the alcohol is not in vast excess, as it can sometimes inhibit the enzyme.[10]
-
Low Enantioselectivity (ee): This is often enzyme-dependent. Screening different lipases is a primary strategy. Lowering the reaction temperature can sometimes improve selectivity at the cost of reaction rate. The choice of solvent can also have a significant impact.
-
Enzyme Deactivation: Avoid harsh conditions (extreme pH or high temperatures). Ensure the immobilized enzyme is handled correctly and can be recycled effectively.
Conclusion and Future Outlook
The biocatalytic kinetic resolution of racemic this compound offers a highly efficient, selective, and environmentally sustainable route to this valuable chiral intermediate. The use of robust, often immobilized, lipases allows for straightforward protocols, catalyst recycling, and the generation of products with high enantiomeric purity. Future advancements may focus on implementing dynamic kinetic resolution (DKR) processes, where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[16][17] The principles and protocols outlined in this note provide a solid foundation for researchers to successfully apply biocatalysis in their chiral synthesis endeavors.
References
- Mechanism of lipase in transesterification. | Download Scientific Diagram - ResearchGate.
- Mechanism of lipase-catalyzed transesterification. 1 The histidine... - ResearchGate.
- Efficient resolution of profen ethyl ester racemates by engineered Yarrowia lipolytica Lip2p lipase | Request PDF - ResearchGate.
- Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia - SciELO.
- Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435 | ACS Engineering Au.
- Supplementary information Towards sustainable kinetic resolution, a combination of bio-catalysis, flow chemistry and greener mor.
- Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH.
- Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF - ResearchGate.
- Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia - ResearchGate.
- Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems - PubMed.
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
- Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia - Scite.ai.
- Probing the substrate specificity for lipases. A CoMFA approach for predicting the hydrolysis rates of 2-arylpropionic esters catalyzed by Candida rugosa lipase - PubMed.
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - NIH.
- Probing the substrate specificity for lipases. II. Kinetic and modeling studies on the molecular recognition of 2-arylpropionic esters by Candida rugosa and Rhizomucor miehei lipases - PubMed.
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- 3. Probing the substrate specificity for lipases. A CoMFA approach for predicting the hydrolysis rates of 2-arylpropionic esters catalyzed by Candida rugosa lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Ethyl 2-phenylpropionate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-phenylpropionate. This center is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. We will move beyond simple protocols to explain the causality behind each experimental step, ensuring your success in the lab.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is most commonly achieved via the Fischer esterification of 2-phenylpropionic acid with ethanol.
Issue 1: Low Conversion or Stalled Reaction
Question: I've been running the esterification of 2-phenylpropionic acid and ethanol with an acid catalyst for several hours, but TLC/GC analysis shows a large amount of starting material remaining. Why is my reaction not going to completion?
Root Cause Analysis:
The Fischer esterification is a reversible equilibrium-controlled reaction.[1][2] The formation of the ester also produces water as a byproduct. As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—becomes significant, leading to an equilibrium state where a substantial amount of starting material remains.[2][3][4]
Solution:
To achieve high yields, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[1] This is primarily accomplished by removing water as it is formed.
Recommended Protocol: Water Removal using a Dean-Stark Apparatus
The most effective method for water removal in this context is azeotropic distillation using a Dean-Stark apparatus.[3][5][6]
-
Principle: An inert solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) is added to the reaction.[7]
-
Process: The reaction is heated to reflux. The vapor, containing the azeotrope of the solvent and water, travels into the condenser. Upon cooling, the immiscible water and solvent condense and collect in the graduated arm of the Dean-Stark trap. Because water is denser than common azeotropic solvents like toluene, it settles to the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask.[5][8]
-
Monitoring: You can monitor the reaction's progress by observing the volume of water collected in the trap. The reaction is near completion when water ceases to collect.[7]
Alternative Strategy: Use of Excess Reactant
A simpler, though often less effective, method is to use a large excess of one of the reactants (typically the less expensive one, which is ethanol in this case).[7][9] By increasing the concentration of a reactant, the equilibrium is pushed towards the products. However, this makes product purification more challenging due to the need to remove a large volume of excess alcohol.
Issue 2: Significant Side Product Formation & Dark Reaction Mixture
Question: My reaction mixture has turned dark brown or black, and after work-up, I have multiple spots on my TLC plate that are not my starting material or desired product. What is causing this?
Root Cause Analysis:
This is often a result of using harsh reaction conditions, particularly an overly aggressive acid catalyst or excessive heat.
-
Dehydration of Ethanol: Strong protic acids like concentrated sulfuric acid (H₂SO₄) can catalyze the dehydration of ethanol to form diethyl ether, especially at temperatures above 140°C.
-
Charring/Decomposition: Sulfuric acid is a powerful oxidizing and dehydrating agent that can cause decomposition and charring of organic materials at high temperatures, leading to the dark coloration and complex side products.[8]
Solution:
-
Catalyst Selection: While sulfuric acid is effective, consider using a milder, non-oxidizing solid acid catalyst like p-toluenesulfonic acid (p-TsOH).[7] It is highly effective, easier to handle, and less likely to cause charring. Other options include catalysts like FeCl₃·6H₂O or various Lewis acids.[9]
-
Temperature Control: Maintain a controlled reflux. The reaction temperature should be dictated by the boiling point of the solvent or the azeotropic mixture, not by aggressive heating of the mantle. For a toluene/ethanol system, the reflux temperature will be below the boiling point of 2-phenylpropionic acid, minimizing decomposition.
-
Inert Atmosphere: While not always necessary for this specific reaction, running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if sensitive functional groups are present in more complex substrates.
Issue 3: Difficulties in Product Purification
Question: After the work-up, my crude product is an oil that is difficult to purify by distillation, and the yield of pure product is low. How can I improve the purification process?
Root Cause Analysis:
Impurities in the crude product, such as unreacted carboxylic acid, the acid catalyst, and side products, can interfere with purification. Unremoved acidic components can also catalyze the reverse reaction (hydrolysis) during storage or even during the distillation process itself if any water is present.
Solution: A Robust Work-Up Procedure
A thorough aqueous work-up is critical before final purification.
-
Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial as it deprotonates and transfers the unreacted 2-phenylpropionic acid and the acid catalyst into the aqueous layer, effectively removing them.
-
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate and other water-soluble impurities.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove bulk water from the organic layer, breaking up any emulsions and initiating the drying process.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
After this procedure, the resulting crude this compound will be of much higher purity, making the final purification step more efficient.
Final Purification:
-
Vacuum Distillation: The purified crude product should be distilled under reduced pressure.[10] this compound has a relatively high boiling point, and distillation at atmospheric pressure would require high temperatures that could lead to decomposition. Vacuum distillation allows the product to boil at a much lower temperature, preserving its integrity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and its loading for this synthesis? For a standard Fischer esterification, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) is an excellent choice. A catalytic amount, typically 1-5 mol% relative to the limiting reagent (2-phenylpropionic acid), is sufficient.[7] Higher loadings do not significantly increase the reaction rate but can complicate the work-up.
Q2: Can I run this reaction without a solvent? It is possible to run the reaction using a large excess of ethanol to act as both reactant and solvent.[7] However, this prevents the use of a Dean-Stark trap for efficient water removal, meaning the reaction will likely not go to completion and will reach an equilibrium with a lower yield. For maximizing yield, a solvent that forms an azeotrope with water, like toluene, is highly recommended.
Q3: How do I know when the reaction is complete? The most practical method when using a Dean-Stark apparatus is to monitor water collection. When the rate of water collection slows and eventually stops, the reaction is considered complete.[7] For more rigorous analysis, you can withdraw small aliquots from the reaction, quench them, and analyze by Thin Layer Chromatography (TLC), Gas Chromatography (GC)[10], or ¹H NMR to observe the disappearance of the starting carboxylic acid.
Q4: What are the expected yields for this reaction? With proper technique, particularly the efficient removal of water using a Dean-Stark trap, yields for Fischer esterifications can be very high, often exceeding 90-95%.[7] Without active water removal, yields are typically limited by the equilibrium position and may be in the range of 60-70%.
High-Yield Experimental Protocol
This protocol describes the synthesis of this compound from 2-phenylpropionic acid and ethanol using p-TsOH as a catalyst and a Dean-Stark apparatus for water removal.
Reagents & Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| 2-Phenylpropionic Acid | 150.17 | 15.0 g | 0.10 | 1.0 |
| Ethanol (Absolute) | 46.07 | 13.8 g (17.5 mL) | 0.30 | 3.0 |
| p-TsOH·H₂O | 190.22 | 0.95 g | 0.005 | 0.05 |
| Toluene | - | 100 mL | - | - |
| Equipment: | 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer. |
Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add 2-phenylpropionic acid (15.0 g), ethanol (17.5 mL), toluene (100 mL), and p-TsOH·H₂O (0.95 g).
-
Reaction: Heat the mixture to a steady reflux using the heating mantle. The mixture will become homogeneous as it heats. Stir the reaction vigorously.
-
Water Collection: Continue refluxing and observe the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete in 3-5 hours, or when water no longer collects in the trap. The theoretical amount of water to be collected is ~1.8 mL.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Work-Up:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic mixture with 50 mL of saturated NaHCO₃ solution. (Caution: CO₂ evolution). Separate the layers.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
- Wikipedia.
- University of Wisconsin-Madison.
- Orick Médico Sarl.
- Scoilnet.
- OperaChem.
- PrepChem.com. Synthesis of Ethyl2-[4-(2-oxo-1-cyclohexylidenemethyl)
- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Organic Syntheses. 2-phenylpropionic acid. [Link]
- ResearchGate.
- PubMed Central (PMC). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Google Patents.
- Google Patents.
- National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
- Royal Society of Chemistry.
- Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]
- Lonza. Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. [Link]
- University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- ResearchGate. Preparation of S-2-phenylpropionic acid in micro-aqueous phase. [Link]
- Chemistry LibreTexts.
- Organic Syntheses.
- University of Missouri–St. Louis. 29.
- Organic Chemistry Portal.
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- 4. community.wvu.edu [community.wvu.edu]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. orickmedicosarl.com [orickmedicosarl.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of Ethyl 2-phenylpropionate
Welcome to the technical support center for the synthesis of Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound. The information provided herein is based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Fischer Esterification of 2-Phenylpropionic Acid
The Fischer esterification is a common and direct method for synthesizing this compound from 2-phenylpropionic acid and ethanol in the presence of an acid catalyst.[1][2][3]
Q1: My Fischer esterification reaction is not going to completion, resulting in low yields. What are the possible causes and how can I improve the conversion?
A1: The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the equilibrium towards the product (ester), several strategies can be employed:
-
Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.
-
Removal of Water: Water is a byproduct of the reaction, and its presence will push the equilibrium back towards the starting materials.[2][3]
-
Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
Q2: I am observing a significant amount of an unknown byproduct with a lower boiling point than my desired product. What could this be?
A2: A likely side product is styrene , which can be formed via decarboxylation of 2-phenylpropionic acid, especially at elevated temperatures.[4] The resulting styrene may then undergo further reactions.
-
Mechanism of Decarboxylation: At high temperatures, the carboxylic acid group can be eliminated as carbon dioxide, leading to the formation of an intermediate that readily rearranges to the stable, conjugated styrene molecule.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While heat is required to drive the esterification, excessive heat can promote decarboxylation.
-
Catalyst Selection: Certain catalysts may favor decarboxylation more than others. A milder acid catalyst might be beneficial if decarboxylation is a significant issue.
-
Q3: My final product is contaminated with a high-boiling point impurity. What is a probable identity of this impurity and how can I avoid its formation?
A3: A high-boiling impurity could be a dimer of styrene . If styrene is formed via decarboxylation, it can subsequently dimerize, especially in the presence of an acid catalyst.[5][6][7] Common dimers include 1,3-diphenyl-1-butene.[5]
-
Mechanism of Dimerization: The acidic conditions that catalyze the esterification can also promote the cationic polymerization of styrene, leading to the formation of dimers and potentially higher oligomers.[8][9]
-
Troubleshooting:
-
Minimize Styrene Formation: The primary strategy is to prevent the formation of styrene by controlling the reaction temperature as described above.
-
Purification: Careful fractional distillation can often separate the desired this compound from the higher-boiling dimers.
-
Method 2: Alkylation of Benzene with Ethyl 2-chloropropionate (Friedel-Crafts Alkylation)
This method involves the reaction of benzene with ethyl 2-chloropropionate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11]
Q4: My Friedel-Crafts alkylation is resulting in a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A4: The regioselectivity of Friedel-Crafts alkylation is influenced by the directing effects of the substituents on the benzene ring and steric hindrance.
-
Directing Effects: If starting with a substituted benzene, the existing group will direct the incoming electrophile.
-
Steric Hindrance: The bulkiness of the electrophile (the carbocation generated from ethyl 2-chloropropionate) and any existing substituents on the benzene ring can influence the position of attack.
-
Troubleshooting:
-
Catalyst Choice: The choice of Lewis acid and reaction conditions can sometimes influence the isomer distribution.
-
Alternative Strategies: For specific isomers, it may be more effective to use a different synthetic route, such as a Friedel-Crafts acylation followed by reduction, which can offer better regioselectivity.
-
Q5: I am observing polyalkylation of the benzene ring. How can I prevent this?
A5: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, an alkylbenzene, is more reactive than the starting benzene.[10][11]
-
Mechanism of Polyalkylation: The alkyl group attached to the benzene ring is an activating group, making the ring more susceptible to further electrophilic attack.
-
Troubleshooting:
-
Stoichiometry: Use a large excess of benzene relative to the alkylating agent (ethyl 2-chloropropionate). This increases the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation.
-
Q6: The reaction is sluggish and gives a poor yield. What could be the issue?
A6: Several factors can lead to a sluggish or low-yielding Friedel-Crafts alkylation:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure all reagents and glassware are thoroughly dry.
-
Deactivated Benzene Ring: If the benzene ring is substituted with a strongly deactivating group (e.g., a nitro group), the Friedel-Crafts alkylation will not proceed.[11]
-
Insufficient Catalyst: Ensure a sufficient molar equivalent of the Lewis acid is used.
Method 3: Palladium-Catalyzed Carbonylation
This method can involve the carbonylation of 1-phenylethanol or related starting materials in the presence of a palladium catalyst, carbon monoxide, and an alcohol.[12][13]
Q7: My palladium-catalyzed carbonylation is not proceeding. What are the common causes of catalyst inactivation?
A7: Palladium catalysts are sensitive to various factors that can lead to their deactivation:
-
Oxidizing Agents: The presence of oxidizing agents can oxidize the active palladium(0) species to an inactive state.
-
Impurities in Starting Materials or Solvents: Certain impurities can act as catalyst poisons. Ensure high-purity reagents and solvents are used.
-
Ligand Degradation: The ligands associated with the palladium catalyst can degrade under the reaction conditions.
Q8: I am observing the formation of byproducts other than the desired ester. What are some possibilities?
A8: The specific side products will depend on the exact starting materials and reaction conditions. However, some general possibilities include:
-
Decarbonylation: The intermediate acyl-palladium species may undergo decarbonylation, leading to the formation of other products.
-
β-Hydride Elimination: If the starting material has β-hydrogens, β-hydride elimination can occur, leading to the formation of alkenes.
General Troubleshooting
Q9: I am having difficulty with the final purification of my this compound. What are the recommended methods?
A9: The primary method for purifying this compound is fractional distillation under reduced pressure .[14] This is effective for separating it from both lower-boiling impurities like residual starting materials and higher-boiling impurities such as dimers. Column chromatography on silica gel can also be employed for smaller-scale purifications or to remove non-volatile impurities.[15]
Q10: My product is a racemic mixture, but I need a single enantiomer. What are my options?
A10: If a specific enantiomer of this compound is required, several strategies can be considered:
-
Chiral Resolution: The racemic mixture of the corresponding 2-phenylpropionic acid can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization. The desired enantiomer of the acid can then be esterified.
-
Asymmetric Synthesis: Employing a stereoselective synthetic route from the beginning is often the most efficient approach. This could involve using a chiral catalyst or a chiral auxiliary.
-
Enzymatic Resolution: Lipases can be used for the enantioselective hydrolysis of the racemic ester, leaving one enantiomer of the ester unreacted.[16] It's important to note that racemization of α-aryl propionic acids and their esters can occur, especially under acidic or basic conditions and at elevated temperatures.[17][18][19]
Visualizing Reaction Pathways and Side Reactions
Fischer Esterification and Associated Side Reactions
Caption: Troubleshooting guide for Friedel-Crafts alkylation issues.
Summary of Common Side Products and Mitigation Strategies
| Synthetic Method | Common Side Product(s) | Reason for Formation | Mitigation Strategy |
| Fischer Esterification | Styrene | Decarboxylation at high temperatures. | Control reaction temperature carefully. |
| Styrene Dimers/Polymers | Acid-catalyzed polymerization of styrene. [8][9] | Prevent styrene formation; careful purification. | |
| Unreacted 2-Phenylpropionic Acid | Incomplete reaction due to equilibrium. | Use excess alcohol; remove water. [1][2] | |
| Friedel-Crafts Alkylation | Polyalkylation Products | The product is more reactive than the starting material. [10][11] | Use a large excess of benzene. |
| Isomeric Products (ortho, meta) | Electronic and steric effects. | Optimize catalyst and reaction conditions. | |
| Palladium-Catalyzed Carbonylation | Decarbonylation Products | Instability of the acyl-palladium intermediate. | Optimize catalyst, ligands, and reaction conditions. |
| β-Hydride Elimination Products | Presence of β-hydrogens in the substrate. | Choose a substrate without accessible β-hydrogens. |
References
- Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid.
- Taming Highly Unstable Radical Anions and 1,4-Organodilithiums by Flow Microreactors: Controlled Reductive Dimeriz
- Racemization process for an optically active carboxylic acid or ester thereof.
- Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
- Reductive dimerization of styrene using a batch reactor.
- A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual C
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- DIMERIZATION OF STYRENE IN THE PRESENCE AND ABSENCE OF SOLVENT. The Journal of Organic Chemistry. [Link]
- The dimerization of styrene. Journal of the American Chemical Society. [Link]
- Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Pearson. [Link]
- Synthesis and resolution of propionic acid derivatives.
- electrophilic substitution - the alkyl
- Ethyl 2-ethyl-3-phenylpropano
- 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Fischer Esterific
- Fischer–Speier esterific
- Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs).
- 16.2 Preparation of alkylbenzenes. Organic Chemistry II - Lumen Learning. [Link]
- Palladium-catalyzed carbonylation reactions of aryl halides and rel
- Alkylation of benzene with 2-chloropropane to prepare cumene with chloroaluminate ionic liquids as catalyst.
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]
- Process for the manufacture of racemic 2-aryl-propionic acid.
- Preparation method for 2-phenylpropionic acid.
- E. An Industrial Alkylation of Benzene. Chemistry LibreTexts. [Link]
- Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases.
- Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
- Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. PubMed. [Link]
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
- MCAT Bites: Carboxylic Acids: Fischer Esterification, Decarboxyl
- ETHYL 2-PHENYLPROPION
- ETHYL 2-ACETYL-3-PHENYLPROPIONATE.
Sources
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- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
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- 15. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
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- 18. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. WO2010001103A1 - Process for the manufacture of racemic 2-aryl-propionic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 2-phenylpropionate by Column Chromatography
Welcome to the Technical Support Center for Chromatographic Purification. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical advice for the purification of crude Ethyl 2-phenylpropionate using column chromatography. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and achieve high-purity separations.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My separation is poor. The product and impurities are eluting together.
Answer:
Poor resolution is a frequent issue that typically points to a problem with selectivity. The goal is to maximize the differential affinity of your compounds for the stationary and mobile phases.
-
Possible Cause 1: Suboptimal Solvent System. The polarity of your eluent (mobile phase) is likely incorrect, failing to create a sufficient difference in the migration rates of this compound and accompanying impurities.
-
Solution: Optimize the Mobile Phase with Thin-Layer Chromatography (TLC). Before every column, it is critical to determine the optimal solvent system using TLC.[1] The ideal eluent will move the target compound, this compound, to a Retention Factor (Rf) value of approximately 0.25-0.35.[2] An Rf in this range ensures the compound spends enough time interacting with the stationary phase for effective separation to occur.[2][3] For esters like this compound, a mixture of hexane and ethyl acetate is a standard and effective choice.[4][5]
-
Protocol: Begin by testing a range of solvent ratios on a TLC plate (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate). Spot your crude mixture, develop the plate, and visualize the spots under a UV lamp. The system that provides clear separation and the target Rf for your product is the one to use for the column.[1]
-
-
-
Possible Cause 2: Improper Column Packing. An unevenly packed column contains channels or cracks, which allow the solvent and sample to bypass the stationary phase instead of flowing through it uniformly. This leads to band broadening and a significant loss of resolution.[6]
-
Solution: Repack the Column. Proper packing is non-negotiable for a successful separation.[7] Both "wet" and "dry" packing methods are effective if performed meticulously. The key is to create a homogenous, stable bed of silica gel.
-
Wet Packing Method: Create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour this slurry into the column and allow it to settle, gently tapping the column to dislodge any air bubbles.[7] Drain the excess solvent until it is just level with the top of the silica bed.
-
-
-
Possible Cause 3: Column Overloading. Loading too much crude material onto the column saturates the stationary phase, exceeding its capacity to separate the components effectively.
Question 2: My product is not eluting from the column, or the recovery is very low.
Answer:
This issue suggests that your target compound has an excessively strong affinity for the stationary phase under the current conditions.
-
Possible Cause 1: Eluent is Not Polar Enough. The solvent system lacks the strength to displace the this compound from the active sites of the silica gel.
-
Solution: Employ a Gradient Elution. If your compound is not moving, the polarity of the mobile phase must be increased.[11] Instead of running the entire column with a single solvent mixture (isocratic elution), start with the low-polarity system determined by TLC (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Then, progressively increase the percentage of the more polar solvent (e.g., to 90:10, then 85:15 Hexane:EtOAc).[3][11] This gradual increase will eventually be sufficient to move your product down the column while leaving more polar impurities behind.
-
-
Possible Cause 2: Compound Decomposition on Silica. Silica gel is slightly acidic and can cause sensitive compounds to degrade or undergo reactions directly on the column.[11][12]
-
Solution: Test for Silica Stability. Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If new spots appear or the product spot diminishes, it indicates instability.[12] In such cases, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[7] Another strategy is to add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica.[4]
-
Question 3: The compound bands are streaking or "tailing" down the column.
Answer:
Tailing peaks are a form of band broadening that reduces resolution and can contaminate fractions.
-
Possible Cause 1: Poor Sample Solubility or Loading Technique. If the crude sample is not fully dissolved when loaded or is applied in too large a volume of a strong solvent, it will not form a tight, narrow band at the top of the column.[12]
-
Solution: Use Minimal Solvent and Consider Dry Loading. Always dissolve your crude sample in the absolute minimum volume of your starting eluent.[12] If the crude product has poor solubility in the eluent, the "dry loading" method is superior. Dissolve your crude material in a suitable, low-boiling solvent (like dichloromethane), add a small amount of fresh silica gel (approx. 5-10 times the sample weight), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[12] This powder can then be carefully added to the top of the packed column, ensuring a perfectly even application.
-
-
Possible Cause 2: Acidic Interaction. The ester functionality of this compound might be interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution: Use Deactivated Silica or a Modifier. As mentioned previously, using a less acidic stationary phase or adding a basic modifier like triethylamine to the mobile phase can mitigate these secondary interactions and lead to sharper, more symmetrical bands.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound?
A1: For a moderately polar ester like this compound, a binary mixture of a non-polar solvent and a polar solvent is standard. The most common and cost-effective system is Hexane/Ethyl Acetate .[2][4] A good starting point for your initial TLC analysis would be a 9:1 or 8:2 ratio of Hexane to Ethyl Acetate.
Q2: How much silica gel should I use?
A2: The amount of silica depends on the quantity of crude material and the difficulty of the separation. A general rule is a 30:1 to 50:1 weight ratio of silica gel to crude product .[8][9] For example, to purify 1 gram of crude material, you would use 30 to 50 grams of silica gel.
Q3: What is "flash" chromatography and should I use it?
A3: Flash chromatography is an air-pressure-accelerated version of traditional gravity chromatography. Applying a gentle positive pressure (1-4 psi) to the top of the column significantly speeds up the flow rate of the eluent, reducing purification time from hours to minutes.[12] It is the standard method in modern organic synthesis labs and is highly recommended for its efficiency.
Q4: My crude sample is an oil and won't dissolve in hexane. How do I load it onto the column?
A4: This is a perfect scenario for the dry loading method.[12] Dissolve your oil in a minimal amount of a stronger, volatile solvent like dichloromethane or acetone. Add silica gel to this solution and remove the solvent by rotary evaporation. This process adsorbs your sample onto the silica, creating a powder that can be loaded evenly onto the column.[12] This prevents the sample from precipitating on the column when the non-polar eluent is introduced.[13]
Q5: How do I know which fractions to collect?
A5: You must monitor the fractions as they elute from the column using TLC. Collect the eluent in a series of numbered test tubes. Spot a small amount from each tube (or every few tubes) onto a TLC plate, alongside a spot of your original crude mixture. Develop the plate and visualize it under UV light. Combine the fractions that contain only the spot corresponding to your pure product.[12]
Data and Protocols
Solvent System Selection Guide
The choice of eluent is critical and is determined by the polarity of the target compound.[1]
| Compound Polarity | Example Compound Types | Recommended Starting Solvent System (v/v) |
| Very Non-Polar | Alkanes, Alkenes, Aryl Halides | 100% Hexane or Heptane |
| Non-Polar | Ethers, Simple Esters | 2-10% Ethyl Acetate in Hexane[14] |
| Moderately Polar | This compound , Ketones | 10-40% Ethyl Acetate in Hexane[4][14] |
| Polar | Alcohols, Amines | 40-80% Ethyl Acetate in Hexane[14] |
| Very Polar | Carboxylic Acids, Amides | 5-10% Methanol in Dichloromethane[4] |
Workflow for Purification of this compound
The following diagram outlines the logical workflow for a successful column chromatography purification.
Caption: Workflow for column chromatography purification.
References
- University of Rochester, Department of Chemistry.
- SIELC Technologies. (2018). Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column. [Online]. Available: [Link]
- ChemistryViews. (2012).
- Restek Corporation. Troubleshooting Guide. [Online]. Available: [Link]
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Online]. Available: [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Online]. Available: [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Online]. Available: [Link]
- Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Online]. Available: [Link]
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. [Online]. Available: [Link]
- ResearchGate. (2018).
- Hawach Scientific. (2025).
- Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)
- Reddit. (2024). Column chromatography issues. r/chemistry. [Online]. Available: [Link]
- Phenomenex. Troubleshooting Guide. [Online]. Available: [Link]
- University of Rochester, Department of Chemistry.
- ResearchGate. (2017).
- National Center for Biotechnology Information. (2024). Chromatography.
- Common Organic Chemistry.
- SIELC Technologies. (2018). Ethyl 2-(triphenylphosphoranylidene)
- Organomation.
Sources
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- 13. reddit.com [reddit.com]
- 14. organomation.com [organomation.com]
Technical Support Center: Ethyl 2-phenylpropionate Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the esterification of 2-phenylpropionic acid with ethanol to produce ethyl 2-phenylpropionate. Our focus is on the critical step of water removal to maximize reaction yield and product purity.
The Equilibrium Challenge in Fischer Esterification
The synthesis of this compound via Fischer esterification is a classic acid-catalyzed condensation reaction.[1][2][3] However, it is a reversible process, establishing an equilibrium between reactants (2-phenylpropionic acid, ethanol) and products (this compound, water).[4][5][6] The presence of water, a byproduct, can drive the reaction backward through hydrolysis, significantly limiting the final ester yield.[7][8]
To achieve high conversion, the equilibrium must be shifted toward the product side. According to Le Châtelier's principle, this can be accomplished by either using a large excess of one reactant (typically ethanol) or, more effectively, by continuously removing water as it is formed.[5][6][9][10] This guide focuses on the latter strategy.
Caption: Fischer esterification equilibrium and the effect of water removal.
Frequently Asked Questions (FAQs)
Q1: Why is simply using a large excess of ethanol not always the best strategy?
While using excess ethanol can shift the reaction equilibrium to favor the ester, this approach has several drawbacks.[6][9] Firstly, it can make product isolation more difficult and energy-intensive, as the excess alcohol must be removed during workup. Secondly, for large-scale syntheses, the cost of using a vast excess of a reagent can be prohibitive. Finally, it may not be sufficient to achieve the very high conversions (>99%) required in pharmaceutical applications. Combining a moderate excess of alcohol with active water removal is often the most efficient and economical approach.
Q2: What are the primary industrial and lab-scale methods for removing water from this esterification?
There are four principal techniques, each suited to different scales and conditions:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is a common laboratory and pilot-plant method. It involves adding a water-immiscible solvent (an entrainer) like toluene, which forms a low-boiling azeotrope with water.[4][11][12]
-
In-Situ Chemical Dehydration (Drying Agents): This involves adding a substance to the reaction that selectively absorbs or reacts with water. Molecular sieves are a prime example.[7][13]
-
Reactive Distillation: An advanced, industrial-scale technique that combines reaction and distillation in a single column.[14][15] As the ester is formed, the water byproduct is continuously removed by distillation, driving the reaction to completion.[14]
-
Membrane Pervaporation: A membrane-based separation process where water selectively permeates through a hydrophilic membrane, leaving the organic components behind.[16][17][18] This is an emerging green technology.[18]
Q3: Can the sulfuric acid catalyst also act as a dehydrating agent?
Yes, concentrated sulfuric acid is a strong dehydrating agent. When used in significant excess, it can sequester the water of reaction by forming hydrates, thereby increasing the ester yield.[19] However, this approach has downsides. Using large quantities of sulfuric acid can lead to side reactions, such as dehydration of the ethanol to diethyl ether or charring of the organic materials, especially at higher temperatures. It also complicates the workup, requiring extensive neutralization and washing steps, which generates more waste. Therefore, it is typically used in catalytic amounts, with a separate, dedicated method for water removal.[2]
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is poor, and TLC/GC analysis shows significant unreacted 2-phenylpropionic acid.
-
Possible Cause 1: Ineffective Water Removal. This is the most common cause of low conversion in equilibrium-limited reactions.[8][20]
-
Solution: First, confirm your water removal system is functioning correctly (see subsequent troubleshooting points). If you are not actively removing water, you must implement a strategy. For lab scale, a Dean-Stark apparatus is the standard choice.
-
-
Possible Cause 2: Insufficient Catalyst. The acid catalyst may be old, hydrated, or used in too low a concentration to effectively promote the reaction.[20]
-
Solution: Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). Ensure you are using an appropriate catalytic loading, typically 1-5 mol% relative to the limiting reagent.
-
-
Possible Cause 3: Low Reaction Temperature. Fischer esterification is a relatively slow reaction, and insufficient heat will result in a low reaction rate and failure to reach equilibrium in a practical timeframe.[8][21]
-
Solution: Ensure the reaction is heated to a sufficient temperature to maintain a steady reflux. For a reaction using toluene as a Dean-Stark entrainer, the pot temperature should be above the boiling point of the toluene-water azeotrope (84°C) and ideally at the reflux temperature of toluene (111°C).[12]
-
Problem: I'm using a Dean-Stark apparatus with toluene, but no water is collecting in the trap.
-
Possible Cause 1: Reaction has not started or is too slow. If the reaction hasn't produced any water, none can be collected.
-
Solution: Check that the catalyst has been added and that the reaction is at the correct temperature. Allow sufficient time for the reaction to proceed.
-
-
Possible Cause 2: System is not hot enough. The vapor of the azeotrope must reach the condenser to be collected.
-
Solution: Increase the heating mantle temperature to ensure a vigorous reflux. The reflux ring of the condensing solvent should be visible in the lower third of the condenser. Insulate the reaction flask and the neck of the flask below the condenser to prevent heat loss.[11]
-
-
Possible Cause 3: Leaks in the glassware. If the system is not properly sealed, the azeotropic vapors can escape before reaching the condenser.
-
Solution: Check all glass joints to ensure they are properly sealed. Use high-quality joint grease if necessary (ensure it is compatible with your solvent).
-
Problem: My molecular sieves are not effectively removing water, or the reaction has stalled.
-
Possible Cause 1: Sieves are saturated or were not properly activated. Molecular sieves have a finite water-adsorbing capacity. If they were not fully activated (dried) before use or have become saturated, they will be ineffective.[22]
-
Solution: Activate the molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a vacuum or with a nitrogen purge.[22] Cool them in a desiccator and add them to the reaction while still warm.
-
-
Possible Cause 2: Acidic degradation. Molecular sieves are aluminosilicates and can be degraded by strong acids like sulfuric acid, which neutralizes their basic sites and can destroy their crystalline structure.[23]
-
Solution: Do not add molecular sieves directly to a reaction mixture containing a strong acid catalyst. Instead, use them in a Soxhlet extractor suspended above the reaction flask.[23] This allows the water-containing azeotrope to be dried by the sieves without direct contact between the acid and the sieves.[23]
-
-
Possible Cause 3: Incorrect Pore Size. For water removal, 3Å molecular sieves are ideal. Their pores are large enough to trap small water molecules but too small to adsorb larger molecules like ethanol or the ester product.[22] Using 4Å or 5Å sieves could lead to co-adsorption of ethanol, removing a reactant from the solution.
-
Solution: Always use 3Å molecular sieves for drying reactions involving ethanol.
-
Data & Protocols
Comparison of Water Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Dean-Stark | Azeotropic Distillation | Highly effective; allows visual monitoring of reaction progress; relatively inexpensive setup.[4][11] | Requires a solvent that forms a low-boiling azeotrope with water; requires high temperatures.[24] | Lab-scale and pilot-plant syntheses where reactants/products are thermally stable. |
| Molecular Sieves | Adsorption | Can be used at lower temperatures; simple to use (when compatible); very high drying capacity. | Can be degraded by strong acids; can be physically broken down with vigorous stirring; finite capacity.[23][25] | Reactions with acid-sensitive compounds (when used in a Soxhlet) or with non-acidic catalysts. |
| Reactive Distillation | Reaction & Separation | Highly efficient process intensification; drives reaction to near-complete conversion; reduces capital cost.[14][15] | Complex to design and operate; requires significant process development; high initial capital cost. | Continuous, large-scale industrial production. |
| Membrane Pervaporation | Selective Permeation | Energy efficient; can be operated at lower temperatures; "green" technology.[17][18] | Membranes can be sensitive to certain chemicals or high acid concentrations; potential for membrane fouling.[16] | Dehydration of temperature-sensitive products or specialty chemical production. |
Protocol: Esterification using a Dean-Stark Apparatus
This protocol describes a typical lab-scale synthesis of this compound.
1. Materials:
-
2-Phenylpropionic acid
-
Ethanol (anhydrous)
-
Toluene
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aq. solution)
-
Brine (saturated aq. NaCl solution)
2. Apparatus Setup:
Caption: Workflow diagram for a Dean-Stark apparatus setup.
3. Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropionic acid, a 3-5 fold molar excess of ethanol, and toluene (approx. 40% of the total liquid volume).
-
Assemble the Dean-Stark apparatus and reflux condenser as shown in the diagram. Ensure all joints are secure.
-
Begin stirring and slowly add the catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to a vigorous reflux. You should observe the toluene-water azeotrope co-distilling and condensing into the Dean-Stark trap.[11]
-
Two phases will form in the trap: a lower aqueous layer and an upper organic (toluene) layer.[11] As the trap fills, the toluene will overflow and return to the reaction flask, while the water remains trapped.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. The theoretical volume of water can be calculated beforehand to monitor progress.
-
Cool the reaction mixture to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - CAUTION: CO₂ evolution ), and finally with brine to remove the bulk of the dissolved water.[26][28]
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvents (toluene, excess ethanol) by rotary evaporation to yield the crude this compound.
-
The product can be further purified by vacuum distillation if required.
References
- Vertex AI Search. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (n.d.).
- Vane, L. M., et al. (2019).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- University of Wisconsin-Madison. (2006).
- BYJU'S. (n.d.).
- UCLA Chemistry & Biochemistry. (n.d.).
- JoVE. (2020). What is Le Chatelier's principle, and how can it affect the percent yield of an ester?.
- Scoilnet. (n.d.).
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- MDPI. (n.d.). Potential of Pervaporation and Vapor Separation with Water Selective Membranes for an Optimized Production of Biofuels—A Review.
- University of Rochester. (2026). Tips & Tricks: Drying Methods.
- Scribd. (n.d.). Drying Agent Selection Guide.
- ResearchGate. (n.d.).
- JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions.
- Benchchem. (2025).
- YouTube. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor.
- Thompson Rivers University. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production.
- Filo. (2025).
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- ACS Publications. (2018).
- MDPI. (n.d.). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production.
- Chemistry LibreTexts. (2024). Drying Agents.
- Sorbead India. (2022).
- Sigma-Aldrich. (n.d.). Molecular Sieves.
- designer-drug.com. (n.d.). Drying Agent Selection Guide.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Preparation of S-2-phenylpropionic acid in micro-aqueous phase.
- Esterification Lab Answers. (n.d.).
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
- Google Patents. (n.d.).
- Sarthaks eConnect. (2019). A racemic mixture of (±)
- ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)....
- Wikipedia. (n.d.).
- Aidic. (n.d.).
- Google Patents. (n.d.).
- Technoarete. (n.d.).
- Benchchem. (n.d.). Enantioselective Synthesis of (S)-(+)
- Chemguide. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.).
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. byjus.com [byjus.com]
- 8. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 9. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 10. Video: Esterification - Prep [jove.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 13. Fischer Esterification [organic-chemistry.org]
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- 16. mdpi.com [mdpi.com]
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- 26. Tips & Tricks [chem.rochester.edu]
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Optimizing temperature for lipase-catalyzed hydrolysis of Ethyl 2-phenylpropionate
Technical Support Center: Lipase-Catalyzed Hydrolysis of Ethyl 2-Phenylpropionate
Welcome to the technical support center for the enzymatic hydrolysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for maximal yield and efficiency.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the lipase-catalyzed hydrolysis of this compound. Each issue is followed by a systematic, step-by-step guide to diagnose and resolve the problem.
Issue 1: Low or No Conversion to 2-Phenylpropionic Acid
You've set up your reaction, but after the expected incubation period, analysis (e.g., via titration or HPLC) shows minimal or no product formation.
Diagnostic Workflow & Solution:
Low conversion is a common issue that can stem from several factors, from enzyme activity to reaction environment. The following workflow provides a logical sequence for troubleshooting.
Caption: Relationship between temperature, activity, and stability.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature for lipase-catalyzed hydrolysis?
The optimal temperature is a balance between maximizing the reaction rate and minimizing enzyme denaturation. For most microbial lipases (e.g., from Candida, Pseudomonas, Rhizomucor), this range is typically between 30°C and 60°C . [1][2]For example, studies on the hydrolysis of similar esters have shown optimal performance around 50°C. [3][4]However, lipases from thermophilic organisms can have much higher optima, sometimes exceeding 70°C. [5]It is crucial to determine the optimum experimentally for your specific enzyme and reaction system.
Q2: How does temperature optimization change if I use an immobilized lipase?
Immobilization generally enhances the thermal stability of lipases. [6][7]By attaching the enzyme to a solid support, its structure becomes more rigid and less susceptible to unfolding at higher temperatures. [8]This often results in a shift of the apparent optimal temperature to a higher value compared to the free enzyme. [5]Therefore, if you are using an immobilized lipase like Novozym 435, you can and should explore a higher temperature range (e.g., 50-70°C) during optimization.
Q3: Can the choice of an organic co-solvent affect the optimal temperature?
Yes, absolutely. The presence of organic solvents can significantly impact lipase stability and activity. [9]Non-polar, hydrophobic solvents (e.g., hexane, heptane, toluene) are generally preferred as they are less likely to strip the essential layer of water from the enzyme's surface, which is critical for its activity. [10][11]In such solvents, the enzyme often retains a more rigid conformation and can exhibit higher thermal stability. Conversely, polar, water-miscible solvents (e.g., acetone, short-chain alcohols) can be more denaturing and may lower the optimal operating temperature. [12] Q4: How do I design a basic temperature optimization experiment?
A robust temperature optimization study involves screening a range of temperatures while keeping all other parameters constant.
| Parameter | Recommended Value/Range | Rationale |
| Temperature Range | 30°C, 40°C, 50°C, 60°C | Covers the typical active range for most mesophilic lipases. |
| Enzyme Concentration | Constant (e.g., 10 mg/mL) | Ensures rate changes are due to temperature, not enzyme amount. |
| Substrate Conc. | Constant (e.g., 100 mM) | Avoids substrate limitation influencing the results. |
| pH | Constant (e.g., 7.5) | Maintained with a suitable buffer (e.g., 50 mM Phosphate). |
| Agitation | Constant (e.g., 200 RPM) | Ensures consistent mixing and reduces mass transfer limitations. |
| Reaction Time | Sampled over time (e.g., 0, 1, 2, 4, 8 hours) | Allows for calculation of initial rates and observation of stability. |
Q5: What is the underlying mechanism of lipase-catalyzed hydrolysis?
Lipases are serine hydrolases that catalyze the hydrolysis of ester bonds. The reaction proceeds via a two-step "Ping-Pong Bi-Bi" kinetic mechanism. [13]1. Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester (this compound). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (ethanol) and forming a covalent acyl-enzyme intermediate. 2. Deacylation: A water molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the carboxylic acid product (2-phenylpropionic acid) and regenerate the free enzyme for the next catalytic cycle.
Experimental Protocols
Protocol 1: Standard Assay for Temperature Optimization
This protocol provides a step-by-step method for determining the optimal temperature for your lipase-catalyzed hydrolysis.
Materials:
-
Lipase (free or immobilized)
-
This compound
-
Phosphate Buffer (50 mM, pH 7.5)
-
Organic co-solvent (e.g., n-heptane), if required
-
Quenching solution (e.g., Ethanol or Acetonitrile)
-
Thermostated shaker incubators or water baths set to desired temperatures
-
HPLC or autotitrator for analysis
Procedure:
-
Prepare Reaction Master Mix: In a single vessel, prepare a master mix containing the buffer and substrate to ensure uniformity. For a biphasic system, this would be the aqueous buffer phase.
-
Aliquot Substrate: Dispense equal volumes of the master mix into separate reaction vessels (e.g., 10 mL screw-cap vials) for each temperature and time point.
-
Equilibrate Temperature: Place the reaction vessels in their respective temperature-controlled environments (e.g., shakers at 30, 40, 50, and 60°C) and allow them to equilibrate for at least 15 minutes.
-
Initiate Reaction: Add a pre-weighed, equal amount of lipase to each vessel to start the reaction. Note this as time zero (T=0).
-
Incubate and Sample:
-
Allow the reactions to proceed with constant agitation (e.g., 200 RPM).
-
At each designated time point (e.g., 1, 2, 4, 8 hours), withdraw a sample from each temperature condition.
-
Immediately quench the reaction by adding the sample to a vial containing a fixed volume of quenching solution to denature the enzyme.
-
-
Analyze Samples:
-
By Titration: Titrate the liberated 2-phenylpropionic acid with a standardized NaOH solution to determine the extent of conversion. [14] * By HPLC: Analyze the samples using a suitable reverse-phase HPLC method to quantify the disappearance of the substrate and the appearance of the product.
-
-
Calculate and Plot: Calculate the percent conversion at each time point for each temperature. Plot the initial reaction rate (e.g., from the first 1-2 hours) versus temperature to identify the optimum.
References
- dos Santos, J.C., et al. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399-7423. [Link]
- de Souza, R.O.M.A., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. [Link]
- Tylingo, R., et al. (2017). Lipase – characterization, applications and methods of immobilization. Biotechnology and Food Science, 81(1). [Link]
- dos Santos, J.C., et al. (2019).
- Abu-Ghazaleh, A.A., et al. (2022). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Molecules, 27(21), 7480. [Link]
- Ramchuran, S.O., et al. (2012). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Lipids in Health and Disease, 11, 143. [Link]
- Helisto, P., et al. (2019). A Multi-Scale Approach to Modeling the Interfacial Reaction Kinetics of Lipases with Emphasis on Enzyme Adsorption at Water-Oil Interfaces. Processes, 7(12), 947. [Link]
- Arcos, J.A., Hill, C.G., & Otero, C. (2001). Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone. Biotechnology and Bioengineering, 73(2), 104-10. [Link]
- Stergiou, P.Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]
- Fodil, D., et al. (2014). Effect of pH on lipase activity.
- Reis, P., et al. (2009). Kinetics and mechanisms of reactions catalyzed by immobilized lipases.
- Boekema, B.K., et al. (2013). Effects of pH and temperature on the activity and stability of lipase from Anoxybacillus flavithermus HBB 134.
- Gupta, P. (2016). To Study the Effect of pH on Lipase. International Journal of Research and Review, 3(6), 33-36. [Link]
- Gadge, P.P., et al. (2022). Effect of pH on lipase activity isolated from germinated seeds of Ricinus communis.
- Torre, P., et al. (2003). Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Contente, M.L., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 18(11), 2378. [Link]
- de Souza, R.O.M.A., et al. (2023). Trends in the Use of Lipases: A Systematic Review and Bibliometric Analysis.
- Castillo, B., et al. (2018). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. International Journal of Molecular Sciences, 19(11), 3656. [Link]
- Sharma, S., et al. (2014). Various advantages of lipase catalyzed reactions in organic solvents.
- Varvounis, G., et al. (2017). Enzymatic production of ethyl lactate in organic media. Bioresource Technology. [Link]
- Rosli, M.A.S., et al. (2021). Heterologous Expression and Characterization of Plant Lipase LIP2 from Elaeis guineensis Jacq. Oil Palm Mesocarp in Escherichia coli. Molecules, 26(4), 929. [Link]
- Nuffield Foundation (2016). Investigating effect of temperature on the activity of lipase. Practical Biology. [Link]
- Sharma, S., Kanwar, S.S. (2014). Lipase catalysis in organic solvents: advantages and applications. Biotechnology Letters, 36(8), 1533-1541. [Link]
- Nylund, J., et al. (2008). Lipase-Catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. Journal of Dispersion Science and Technology, 29(3), 429-436. [Link]
- UCL (n.d.). An investigation into how the concentration of lipase affects the rate of the hydrolysis of lipids. University College London. [Link]
- Torre, P., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]
- Edubirdie (n.d.). Experiment IX: Determination of Lipase Enzyme Activity. Edubirdie. [Link]
- Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(22), 16460. [Link]
- Giounale, G.L., et al. (2015). Analytical Methods for Lipases Activity Determination: A Review.
- Ganesan, K., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Docta Complutense. [Link]
- Fernandez-Lafuente, R. (2012). Lipase improvement: goals and strategies. Microbial Cell Factories, 11, 103. [Link]
- Kaewthong, W., et al. (2023). Scale-Up Lipase Production and Development of Methanol Tolerant Whole-Cell Biocatalyst from Magnusiomyces spicifer SPB2 in Stirred-Tank Bioreactor and Its Application for Biodiesel Production. Journal of Fungi, 9(3), 392. [Link]
- Sharma, S., et al. (2013).
- Le, T.N., et al. (2012). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
- Rajendran, A., et al. (2017). Lipases: An overview of its current challenges and prospectives in the revolution of biocatalysis.
- Ziobrowski, P., et al. (2012). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas. Acta of Bioengineering and Biomechanics, 14(3), 105-113. [Link]
- Paizs, C., et al. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(23), 7338. [Link]
- Hasan, F., et al. (2010). Reactions catalyzed by lipases. a) hydrolysis, b) esterification, c) acidolysis, d) alcoholysis, e) aminolysis, f) thiolysis, g) interesterifications.
Sources
- 1. Kinetics of the lipase-catalyzed synthesis of glucose esters in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experiment IX: Determination of Lipase Enzyme Activity - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipases: sources, immobilization methods, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity in Kinetic Resolution
Welcome to the Technical Support Center for Kinetic Resolution. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low enantioselectivity in kinetic resolution experiments. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Diagnosing and Solving Low Enantioselectivity
Low enantiomeric excess (ee) is a frequent challenge in kinetic resolution. The root cause can stem from a variety of factors, from the purity of your starting materials to the fundamental kinetics of your reaction. This section provides a structured approach to identifying and rectifying these issues.
Question 1: My kinetic resolution is yielding low enantiomeric excess for both the recovered starting material and the product. What are the most likely causes?
Answer:
Low enantioselectivity across the board points to a fundamental issue with the differentiation between the two enantiomers by your catalyst or reagent. Several factors can contribute to this, and a systematic approach is crucial for diagnosis.[1]
Core Areas to Investigate:
-
Catalyst/Enzyme Integrity and Activity: The primary driver of selectivity.
-
Substrate Quality: Impurities can have a profound impact.
-
Reaction Conditions: Temperature, solvent, and concentration are key variables.
-
Reaction Kinetics and Conversion: The relationship between conversion and ee is critical.
Below is a troubleshooting workflow to guide your investigation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for systematically troubleshooting low enantioselectivity.
Question 2: How can I determine if my catalyst or enzyme is the source of the problem?
Answer:
Catalyst or enzyme malfunction is a primary suspect. Here’s how to investigate:
-
Intrinsic Selectivity: The chosen catalyst may simply have low intrinsic selectivity for your specific substrate.[2] A thorough literature search for the catalyst-substrate pairing is the first step. If data is unavailable, it may be necessary to screen alternative catalysts.
-
Catalyst Deactivation/Poisoning: Catalysts can lose activity over time due to various factors, including thermal degradation, reaction with impurities, or the formation of inactive species.[3][4]
-
Protocol for Testing Catalyst Activity:
-
Run a small-scale control reaction using a fresh batch of catalyst and a previously validated substrate (if available).
-
Compare the initial reaction rate and final conversion to established benchmarks.
-
If activity is low, consider sources of contamination in your reagents or solvent. Common poisons for metal-based catalysts include sulfur, phosphines, and water, depending on the system.
-
-
-
Incorrect Catalyst Loading: While seemingly simple, incorrect catalyst loading can affect the reaction. Ensure accurate measurement and dispensing of the catalyst.
Question 3: Could impurities in my racemic starting material be affecting the enantioselectivity?
Answer:
Absolutely. The purity of the starting material is critical.
-
Inhibitors: Certain impurities can act as catalyst inhibitors, reducing the overall reaction rate and potentially affecting selectivity.
-
Competing Substrates: Impurities that can also be acted upon by the catalyst can lead to a reduction in the effective catalyst concentration available for your desired reaction.
-
Racemization Agents: The presence of acidic or basic impurities can sometimes lead to in-situ racemization of the starting material or product, which will erode the enantiomeric excess.[5]
Protocol for Assessing Substrate Purity:
-
Analytical Characterization: Use techniques like NMR, GC-MS, or HPLC to identify and quantify any impurities in your starting material.
-
Purification: If impurities are detected, purify the starting material using an appropriate method (e.g., distillation, recrystallization, or chromatography).
-
Re-run the Reaction: Perform the kinetic resolution with the purified substrate and compare the results to the original experiment.
Question 4: I've confirmed my catalyst is active and my substrate is pure, but the enantioselectivity is still low. What reaction parameters should I optimize?
Answer:
Reaction conditions play a pivotal role in determining the selectivity factor (s).[6]
-
Temperature: In many cases, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the reaction of the two enantiomers becomes more significant at lower temperatures.[1]
-
Action: Conduct a temperature screening study, for example, at 25°C, 0°C, and -20°C, while monitoring the reaction progress. Be aware that lower temperatures will result in longer reaction times.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting selectivity.
-
Action: Screen a range of solvents with varying polarities. For example, if you are using a non-polar solvent like hexane, try a more polar solvent like dichloromethane or THF.
-
-
Concentration: The concentration of the substrate and reagents can sometimes influence the reaction order and selectivity.[7]
-
Action: Run the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to see if it impacts the ee.
-
Table 1: Common Parameter Adjustments and Their Rationale
| Parameter | Common Adjustment | Rationale |
| Temperature | Decrease | Increases the difference in activation energies between the two enantiomeric pathways.[1] |
| Solvent | Screen different polarities | Can alter the conformation and stability of the diastereomeric transition states. |
| Concentration | Vary substrate concentration | May influence reaction kinetics and catalyst aggregation state.[7] |
| Catalyst Loading | Optimize | Ensure sufficient catalyst is present without promoting side reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the selectivity factor (s) and how does it relate to enantiomeric excess (ee)?
The selectivity factor (s), also known as the enantiomeric ratio (E), is a quantitative measure of the efficiency of a kinetic resolution. It is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (k_fast) to the slow-reacting enantiomer (k_slow). A higher 's' value signifies a more effective resolution.[1] The enantiomeric excess of both the unreacted starting material and the product are dependent on both the selectivity factor and the extent of conversion.[7]
Q2: How does reaction conversion affect the enantiomeric excess?
In a standard kinetic resolution, the ee of the unreacted starting material increases as the reaction progresses, theoretically reaching 100% at full conversion.[1] Conversely, the ee of the product is typically highest at the beginning of the reaction and decreases as the reaction proceeds.[7] Therefore, for isolating the unreacted starting material with high ee, the reaction should be driven to higher conversion. For obtaining the product with high ee, the reaction should be stopped at a lower conversion, which necessitates a high selectivity factor to be practical.[7]
Workflow for a Time-Course Study to Optimize Conversion
Caption: A workflow for determining the optimal reaction time and conversion.
Q3: What are the best analytical techniques for determining enantiomeric excess?
The most common and reliable methods for determining ee are chromatographic techniques.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique.[9][10]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10][11]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers fast separations and is considered a "green" technique.[8] Other methods include NMR spectroscopy with chiral shift reagents and polarimetry, although these are often less precise than chromatographic methods.[10]
Table 2: Comparison of Analytical Methods for ee Determination
| Method | Advantages | Disadvantages |
| Chiral HPLC | High accuracy, broad applicability.[8][9] | Can require method development. |
| Chiral GC | High resolution for volatile compounds.[11] | Limited to thermally stable analytes. |
| Chiral SFC | Fast analysis, lower solvent consumption.[8] | Requires specialized instrumentation. |
| NMR with Chiral Shift Reagents | Provides structural information. | Lower accuracy and sensitivity compared to chromatography.[8] |
Q4: What is dynamic kinetic resolution (DKR) and how does it differ from standard kinetic resolution?
Dynamic kinetic resolution (DKR) is a powerful variation where the slow-reacting enantiomer is racemized in situ as the fast-reacting enantiomer is consumed.[5] This continuous racemization allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.[5][7] This requires a compatible racemization catalyst that does not interfere with the resolution catalyst.[12]
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. (2017, November 7). Borzuya university.
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem. (n.d.).
- Catalytic Parallel Kinetic Resolution under Homogeneous Conditions. (n.d.). PMC - NIH.
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (n.d.). PMC - NIH.
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30).
- Practical Considerations in Kinetic Resolution Reactions. (n.d.). STEM - Unipd.
- OC VI (HS 2015). (n.d.). Bode Research Group.
- Practical considerations in kinetic resolution reactions | Request PDF. (2025, August 6). ResearchGate.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021, November 17). RSC Publishing.
- Kinetic resolution. (n.d.). Wikipedia.
- Deactivation Kinetics of the Catalytic Alkylation Reaction | ACS Catalysis. (2020, May 29). ACS Publications.
- Catalyst deactivation. (2021, April 15). YouTube.
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- 5. princeton.edu [princeton.edu]
- 6. Catalytic Parallel Kinetic Resolution under Homogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pharmaguru.co [pharmaguru.co]
- 11. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 12. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
Technical Support Center: Preventing Racemization of Chiral Ethyl 2-Phenylpropionate
Welcome to the technical support center for Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical integrity of chiral this compound during experimental procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent unwanted racemization.
Introduction: The Challenge of Stereochemical Stability
This compound is a chiral molecule and a key structural motif in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen.[1][2][3] The therapeutic activity of these drugs is often associated with a single enantiomer (typically the (S)-enantiomer), while the other may be less active or contribute to undesirable side effects.[4][5] Therefore, preventing racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is paramount in both the synthesis and handling of these compounds.
The primary mechanism for racemization in α-aryl propionic acids and their esters involves the deprotonation of the acidic α-hydrogen (the hydrogen on the carbon atom adjacent to the carbonyl group). This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a loss of the original stereochemistry.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization for this compound?
A1: The racemization of this compound is primarily caused by factors that promote the formation of the planar enolate intermediate. The key culprits are:
-
Presence of Bases: Both strong and weak bases can abstract the acidic α-proton. The rate of racemization is often proportional to the concentration of the base.[8]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process, accelerating the rate of racemization.[9]
-
Protic Solvents: Solvents with acidic protons (e.g., water, alcohols) can facilitate proton exchange with the enolate intermediate, promoting racemization.
Q2: I am performing a reaction with this compound that requires a base. How can I minimize racemization?
A2: When a base is necessary, several strategies can be employed to mitigate racemization:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base. Bases like Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) are often used to deprotonate carbonyl compounds with minimal side reactions.[10] For milder conditions, consider bases like diisopropylethylamine (DIPEA).[11]
-
Low Temperatures: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Dry ice/acetone baths (-78 °C) are commonly used for reactions involving sensitive enolates.
-
Aprotic Solvents: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene to avoid facilitating proton exchange.
-
Reaction Time: Keep the reaction time as short as possible to minimize the exposure of the chiral center to racemizing conditions.
Q3: How can I detect and quantify racemization in my sample of this compound?
A3: The most common and reliable method for determining the enantiomeric excess (ee) and thus the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[12][13] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[14][15]
Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce a chemical shift difference between the enantiomers.[16]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules.[17][18]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) after a reaction. | 1. Base is too strong or not sterically hindered. 2. Reaction temperature is too high. 3. Protic solvent contamination. 4. Prolonged reaction time. | 1. Switch to a bulkier, non-nucleophilic base (e.g., LDA, LHMDS). 2. Lower the reaction temperature (e.g., to -78 °C). 3. Ensure all solvents and reagents are anhydrous. Use aprotic solvents. 4. Monitor the reaction closely and quench it as soon as it is complete. |
| Racemization observed during aqueous workup. | Exposure to acidic or basic aqueous solutions. | Perform the workup with neutral water or a buffered solution (pH 4-6). Keep the temperature low during extraction and washing steps. [9] |
| Gradual loss of chirality during storage. | 1. Storage at room temperature. 2. Presence of acidic or basic impurities in the sample or storage container. | 1. Store the compound at low temperatures (e.g., in a refrigerator or freezer). 2. Ensure the compound is highly pure before storage. Store in a clean, inert container. |
| Inconsistent results in enantiomeric excess analysis. | 1. Inadequate separation on the chiral HPLC column. 2. Racemization occurring during the analytical procedure itself. | 1. Optimize the HPLC method (e.g., change the mobile phase, flow rate, or column temperature). [19] 2. Ensure the mobile phase is neutral and the analysis is performed at a controlled, moderate temperature. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation of this compound with Minimized Racemization
This protocol provides a general framework for performing an alkylation reaction while preserving the stereochemical integrity of the chiral center.
Materials:
-
Chiral this compound
-
Anhydrous aprotic solvent (e.g., THF)
-
Non-nucleophilic, sterically hindered base (e.g., LDA)
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous quench solution (e.g., saturated ammonium chloride)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred THF.
-
Add a solution of chiral this compound in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a pre-cooled, anhydrous quench solution.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup using neutral or slightly acidic water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a general method for determining the enantiomeric excess of this compound. Note that the specific column and mobile phase may need to be optimized for your particular instrument and sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD or OJ)[15]
-
HPLC-grade hexane and isopropanol
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Prepare a solution of your sample in the mobile phase.
-
Set up the HPLC system with the chiral column. A typical mobile phase is a mixture of hexane and isopropanol (e.g., 99:1 v/v).
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure adequate separation.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Visual Diagrams
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization mechanism of this compound.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow
This workflow provides a decision-making process for addressing racemization issues.
Caption: A decision tree for troubleshooting unexpected racemization.
References
- Romano, D., et al. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]
- SIELC Technologies. (n.d.). Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
- Ilisz, I., et al. (2015). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.
- John, C., et al. (2018). Proposed mechanisms for racemization and related processes.
- Romano, D., et al. (2007). Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74. [Link]
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
- Fogassy, E., et al. (1999). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- Neupert, W., et al. (1997). Drug chirality: on the mechanism of R-aryl propionic acid class NSAIDs. Epimerization in humans and the clinical implications for the use of racemates.
- Phenomenex. (n.d.).
- Ribeiro, C. M. R., et al. (2003). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
- Fehr, M. J., & St-Denis, Y. (1997). Deracemization of Thiol Esters of α-Arylpropionic Acids. Tetrahedron: Asymmetry, 8(20), 3337-3340. [Link]
- Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 840-846. [Link]
- Gyllenhaal, O., & Karlsson, A. (2000). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. Journal of Biochemical and Biophysical Methods, 43(1-3), 155-165. [Link]
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
- Antal, I., et al. (2014). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Mortazavi, S. (2012). Conversion of Racemic Profens to (S)-Profens.
- Tsai, S. W., & Chen, T. L. (1997). Kinetics of base catalyzed racemization of ibuprofen enantiomers. Biotechnology Progress, 13(1), 84-88. [Link]
- Aslan, S., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry, 27(18), 115014. [Link]
- Martinez-Salas, P., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5943. [Link]
- Amato, N. J., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 23(1), 1-5. [Link]
- Ottolina, G., et al. (2003). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification.
- Woodman, T. J., et al. (2011). Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen.
- Okoro, O. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Li, Z., et al. (2010). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
- Hossain, M. A., et al. (2020). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 25(21), 5032. [Link]
- D'Acquarica, I., et al. (1998). Chiral high performance liquid chromatography resolution of ibuprofen esters. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1225-1231. [Link]
- PrepChem.com. (n.d.). Synthesis of A.
- Woodman, T. J., et al. (2011). Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S) - A potential mechanism for the anti-cancer effects of ibuprofen.
- Delorme, A., et al. (2022). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Mechanochemistry, 2, 83-90. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- Tsai, S. W., & Chen, T. L. (1997). Kinetics of base catalyzed racemization of ibuprofen enantiomers. Biotechnology Progress, 13(1), 84-88. [Link]
- Glassner, M., & Schubert, U. S. (2014). Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline.
- Lin, C., & Tsai, S. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Scaling Up Ethyl 2-Phenylpropionate Synthesis
Welcome to the technical support center dedicated to addressing the complexities of scaling up the synthesis of ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or industrial-scale production. Here, we dissect common challenges, offer practical troubleshooting advice, and provide in-depth answers to frequently asked questions, ensuring your scale-up process is efficient, safe, and yields a high-quality product.
Troubleshooting Guide: From Reaction to Purification
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction outcomes. What works seamlessly in a round-bottom flask can present considerable hurdles in a multi-liter reactor. This section provides a systematic approach to identifying and resolving common issues encountered during the large-scale synthesis of this compound.
Issue 1: Low Conversion or Stalled Reaction
You've charged your large-scale reactor, but the reaction is sluggish or fails to reach the expected conversion.
Possible Causes & Solutions:
-
Inefficient Water Removal: The Fischer esterification of 2-phenylpropionic acid with ethanol is a reversible reaction.[1] Water, a byproduct, can hydrolyze the ester back to the starting materials, thus shifting the equilibrium unfavorably. At scale, the larger volume can make water removal less efficient.
-
Solution: Implement an efficient water removal strategy. A Dean-Stark trap is a common laboratory apparatus that can be scaled up for industrial processes to azeotropically remove water.[1] Using a solvent that forms a low-boiling azeotrope with water, such as toluene or heptane, is crucial. Ensure the condenser capacity is sufficient for the larger vapor load.
-
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized temperature gradients and concentration imbalances, effectively creating "dead zones" where the reaction does not proceed optimally.[2]
-
Solution: Optimize the agitation system. This may involve selecting a different impeller design (e.g., anchor, turbine), adjusting the stirring speed, or using baffles to improve turbulence and ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for designing an effective mixing strategy at scale.
-
-
Catalyst Deactivation: The catalyst, whether a homogeneous acid like sulfuric acid or a heterogeneous catalyst like an ion-exchange resin, can lose activity over time.[3][4]
-
Solution: For homogeneous catalysts, ensure it is of high purity and used at the correct concentration. For heterogeneous catalysts, investigate potential deactivation mechanisms such as poisoning by impurities in the feedstock, fouling by polymeric byproducts, or thermal degradation. Regeneration of the catalyst, if possible, should be explored. Consider using a more robust catalyst, such as Amberlyst 15, which is known for its thermal stability.[3]
-
Issue 2: Formation of Significant Byproducts and Impurities
Your in-process analysis reveals the presence of unexpected peaks, compromising the purity and yield of your this compound.
Possible Causes & Solutions:
-
Ether Formation: At elevated temperatures and in the presence of a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether.
-
Solution: Carefully control the reaction temperature. Operating at the lowest effective temperature will minimize this side reaction. The choice of catalyst can also play a role; milder catalysts may be less prone to promoting ether formation.
-
-
Decarboxylation: Although less common under typical esterification conditions, prolonged exposure to high temperatures could potentially lead to the decarboxylation of 2-phenylpropionic acid.
-
Solution: Optimize the reaction time and temperature to ensure the reaction proceeds to completion without unnecessary exposure to harsh conditions.
-
-
Racemization: If you are synthesizing a specific enantiomer of this compound (e.g., the (S)-enantiomer, which is common in profen drugs), racemization can be a significant issue.[5][6] The acidic conditions and elevated temperatures can facilitate the enolization of the chiral center, leading to a loss of optical purity.[7]
-
Solution: Employ milder reaction conditions, including lower temperatures and potentially a less aggressive catalyst. Enzymatic catalysis, using lipases, can be an excellent alternative for stereospecific esterification under milder conditions.[6] If racemization is unavoidable, a downstream resolution step may be necessary.
-
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of this compound synthesis, providing concise and actionable answers.
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns include:
-
Thermal Runaway: Esterification is an exothermic reaction.[8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[2][9] An uncontrolled increase in temperature can lead to a runaway reaction, with a rapid increase in pressure and the potential for vessel rupture. A thorough thermal hazard assessment using techniques like reaction calorimetry is essential before scaling up.[1]
-
Handling of Hazardous Materials: The use of flammable solvents (e.g., ethanol, toluene) and corrosive acids (e.g., sulfuric acid) requires strict adherence to safety protocols, including proper personal protective equipment (PPE), adequate ventilation, and grounding of equipment to prevent static discharge.[10]
-
Process Safety Management (PSM): For industrial-scale production, a comprehensive PSM program is crucial.[11][12] This includes hazard and operability studies (HAZOP), documented operating procedures, and management of change (MOC) protocols.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for large-scale production?
A: The choice depends on several factors:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH):
-
Pros: High activity, low cost, and readily available.
-
Cons: Difficult to separate from the reaction mixture, leading to corrosive waste streams and potential contamination of the product. Neutralization and removal steps add to the downstream processing complexity.[3]
-
-
Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites):
-
Pros: Easily separated from the reaction mixture by filtration, allowing for catalyst reuse and simplifying purification. They are generally less corrosive.[3]
-
Cons: Can have lower activity than homogeneous catalysts, may be more expensive upfront, and can be susceptible to deactivation. Mass transfer limitations can also be a concern.[13]
-
For large-scale, continuous processes, heterogeneous catalysts are often preferred due to their environmental and process simplification benefits.
Q3: What are the most effective methods for purifying this compound at an industrial scale?
A: The purification strategy will depend on the impurity profile of your crude product. Common industrial purification methods include:
-
Neutralization and Washing: The first step is typically to neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and wash the organic layer with water or brine to remove water-soluble impurities.
-
Fractional Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method to separate it from lower-boiling solvents and some byproducts. Careful control of the vacuum and temperature is necessary to prevent thermal degradation.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification technique for removing closely related impurities.
Q4: When using Phase Transfer Catalysis (PTC) for this synthesis, what are the key scale-up considerations?
A: While PTC can offer milder reaction conditions and improved yields, scaling up presents unique challenges:
-
Catalyst Stability: Some phase-transfer catalysts can degrade at elevated temperatures, so thermal stability is a key selection criterion.[14]
-
Mixing: Efficient mixing is crucial to ensure good contact between the two phases (aqueous and organic). Inadequate mixing can severely limit the reaction rate.
-
Catalyst Removal: Although the catalyst is primarily in the organic phase, its complete removal from the final product can be challenging and may require specific purification steps like adsorption or extraction.
Experimental Protocols & Data
To provide a practical context, below are summarized parameters for a typical large-scale esterification and a comparison of common catalysts.
Table 1: Typical Reaction Parameters for Scaled-Up this compound Synthesis
| Parameter | Typical Range | Rationale |
| Molar Ratio (Ethanol:Acid) | 1.5:1 to 5:1 | An excess of ethanol helps to drive the equilibrium towards the product side.[15] |
| Catalyst Loading (H₂SO₄) | 0.5 - 2.0 mol% | A balance between achieving a reasonable reaction rate and minimizing side reactions and downstream neutralization efforts. |
| Temperature | 80 - 120 °C | Dependent on the solvent used for azeotropic water removal. Higher temperatures increase the reaction rate but also the risk of side reactions.[5] |
| Reaction Time | 4 - 12 hours | Monitored by in-process controls (e.g., GC, HPLC) to determine completion. |
Table 2: Comparison of Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, low cost | Corrosive, difficult to separate, waste generation[3] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Solid, easier to handle than H₂SO₄ | Still requires neutralization and removal |
| Amberlyst 15 | Heterogeneous | Reusable, non-corrosive, simplifies workup | Higher cost, potential for lower activity, mass transfer limitations[3] |
| Lipases | Biocatalyst | High selectivity (especially for chiral synthesis), mild conditions | Higher cost, sensitivity to temperature and pH, potential for lower reaction rates[6] |
Visualizing the Workflow and Logic
To better understand the process and decision-making involved in scaling up, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.
Caption: A typical experimental workflow for the scaled-up synthesis of this compound.
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 10. smartlabs.co.za [smartlabs.co.za]
- 11. veriforce.com [veriforce.com]
- 12. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Byproduct formation in the alkylation of ethyl phenylacetate
Welcome to the technical support guide for the alkylation of ethyl phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the alkylation of ethyl phenylacetate?
The alkylation of ethyl phenylacetate is predicated on the formation of a nucleophilic enolate, which then attacks an electrophilic alkylating agent. However, several competing pathways can lead to a mixture of undesired products. The most common byproducts include:
-
O-Alkylated Product: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation) to form a ketene acetal.[1][2]
-
Dialkylated Product: After the initial desired mono-alkylation, the resulting product still possesses an acidic α-proton. A second alkylation event can occur, leading to a dialkylated ester.[3]
-
Self-Condensation Product: The enolate can act as a nucleophile towards the carbonyl group of another unreacted ethyl phenylacetate molecule. This is a classic Claisen condensation reaction, yielding ethyl 2,4-diphenylacetoacetate.[4][5][6]
-
Phenylacetic Acid: If trace amounts of water are present in the reaction, the base can catalyze the hydrolysis (saponification) of the starting ester, neutralizing the base and forming phenylacetic acid.[5][7]
-
Elimination Product: If a sterically hindered base is used with a secondary or tertiary alkylating agent, an E2 elimination reaction can compete with the desired SN2 substitution.
Q2: Why is controlling C- vs. O-alkylation so critical, and what factors govern the selectivity?
Controlling the site of alkylation is fundamental to achieving the desired product. C-alkylation forms a new carbon-carbon bond, which is often the primary goal for building molecular complexity. O-alkylation results in an enol ether, a constitutional isomer with different chemical properties and typically considered an impurity.
The ratio of C- to O-alkylation is governed by several interrelated factors, often rationalized by Hard and Soft Acid and Base (HSAB) theory. The α-carbon is a "soft" nucleophilic center, while the oxygen is "hard".
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) solvate the metal cation, leaving a more "naked" and reactive enolate anion. This often favors reaction at the more electronegative oxygen atom (O-alkylation).[1] In contrast, weakly polar solvents like THF or non-polar solvents favor tight ion pairing between the cation and oxygen, sterically hindering O-alkylation and thus favoring the C-alkylated product.[8]
-
Metal Counter-ion: Small, hard cations like Li⁺ associate closely with the hard oxygen atom of the enolate. This coordination reduces the oxygen's nucleophilicity and sterically blocks it, favoring C-alkylation.[1] Larger, softer cations like K⁺ or Cs⁺ result in a looser ion pair and a more available oxygen atom, increasing the proportion of O-alkylation.
-
Alkylating Agent: "Soft" electrophiles with more polarizable leaving groups (e.g., alkyl iodides and bromides) preferentially react at the soft carbon center.[9] "Harder" electrophiles, such as alkyl tosylates or sulfates, tend to favor reaction at the hard oxygen center.
-
Temperature: O-alkylation is often kinetically favored, while C-alkylation is the thermodynamically more stable outcome. Running the reaction at the lowest possible temperature that still permits a reasonable rate can sometimes suppress the kinetic O-alkylation pathway, though this is highly system-dependent.
Q3: How does the choice of base impact byproduct formation?
The base is arguably the most critical reagent. Its primary role is to deprotonate the α-carbon of the ester to form the enolate. An ideal base should be:
-
Sufficiently Strong: The base's conjugate acid must have a pKa significantly higher than that of ethyl phenylacetate's α-proton (pKa ≈ 22 in DMSO) to drive the enolate formation to completion.[3] Incomplete deprotonation leaves both the starting ester (an electrophile) and the enolate (a nucleophile) in solution simultaneously, which is a recipe for self-condensation.[5]
-
Non-Nucleophilic: The base itself should not be a competent nucleophile that could react with the alkylating agent. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are excellent choices as they are strong bases but poor nucleophiles.[1]
-
Compatible with the Solvent and Temperature: Bases like sodium hydride (NaH) are heterogeneous and require careful handling, while soluble bases like LDA are typically prepared in situ at low temperatures (-78 °C).[8][10]
Using a weaker base like an alkoxide (e.g., sodium ethoxide) can establish an equilibrium with a significant concentration of unreacted starting material, promoting the Claisen self-condensation.[11]
Troubleshooting Guide
Problem 1: My reaction has a low yield, and NMR/GC-MS analysis shows significant unreacted starting material.
This is a classic symptom of incomplete or failed enolate formation.
Possible Causes & Solutions:
-
Cause A: Inactive or Insufficient Base. Strong bases like NaH and LDA are highly sensitive to moisture and air.
-
Solution: Use freshly opened, high-purity base. If using NaH from a mineral oil dispersion, wash it with anhydrous hexane or toluene under an inert atmosphere before use.[10] Ensure you are using at least 1.05-1.1 equivalents of the base to account for any minor degradation or impurities.
-
-
Cause B: Presence of Moisture. Water will rapidly quench strong bases and can also cause saponification of the ester.[3][5]
-
Solution: Rigorously dry all glassware in an oven (e.g., >120 °C) and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add all reagents via syringe through rubber septa.
-
-
Cause C: Base is not strong enough. The pKa of the base's conjugate acid is not sufficiently higher than the ester's α-proton.
-
Solution: Switch to a stronger base. If you are using an alkoxide, consider moving to NaH or, for maximum control, LDA.[12]
-
Problem 2: My primary byproduct is the O-alkylated enol ether.
This indicates that the reaction conditions are favoring nucleophilic attack from the enolate oxygen.
Possible Causes & Solutions:
-
Cause A: Solvent Choice. Polar aprotic solvents like DMF or HMPA can promote O-alkylation.[1]
-
Solution: Switch to a less polar, coordinating solvent such as THF or DME. These solvents help maintain a tighter ion pair between the metal cation and the enolate oxygen, sterically shielding it.
-
-
Cause B: Metal Counter-ion. Large, "soft" cations lead to a looser ion pair.
-
Solution: If using a potassium base (e.g., KOtBu, KHMDS), switch to a lithium-based equivalent (e.g., LDA, LiHMDS). The smaller Li⁺ ion will coordinate more tightly to the oxygen.[1]
-
-
Cause C: "Hard" Alkylating Agent.
-
Solution: If using an alkyl tosylate or sulfate, switch to the corresponding alkyl bromide or, ideally, alkyl iodide. The softer iodide leaving group promotes reaction at the softer carbon center.[9]
-
Problem 3: I'm observing a significant amount of the dialkylated product.
This occurs when the initially formed mono-alkylated product is deprotonated and reacts a second time.
Possible Causes & Solutions:
-
Cause A: Excess Base or Alkylating Agent. Using a large excess of either reagent can drive the second alkylation.
-
Solution: Use a carefully measured amount of base (1.05 equivalents) and alkylating agent (1.0-1.1 equivalents). The best approach is to add the ester solution dropwise to the base to ensure the ester is always the limiting reagent during enolate formation.[10]
-
-
Cause B: Slow Addition of Alkylating Agent at Elevated Temperature. If the alkylating agent is added slowly to a fully formed enolate solution at a temperature that is too high, proton exchange can occur between the mono-alkylated product and any remaining enolate of the starting material. This generates the enolate of the product, which can then be alkylated.
-
Solution: Add the alkylating agent reasonably quickly (but safely) to the cold (-78 °C) enolate solution.[8] This ensures the electrophile reacts with the most abundant enolate (from the starting material) before side reactions can occur. Quench the reaction once the starting material is consumed (monitored by TLC or GC).
-
Problem 4: My product is contaminated with the Claisen self-condensation byproduct.
This is a direct result of the enolate (nucleophile) coexisting in solution with the unreacted ester (electrophile).
Possible Causes & Solutions:
-
Cause A: Incomplete Enolate Formation. Using a weak base or adding the base too slowly to the ester can create this scenario.
-
Solution: The most effective strategy is to use a strong, non-nucleophilic base like LDA and to add the ester dropwise to a slight excess of the LDA solution at low temperature (-78 °C).[8][13] This ensures that as soon as the ester is introduced, it is immediately and completely converted to the enolate, keeping the concentration of the electrophilic ester vanishingly small until the alkylating agent is added.
-
-
Cause B: High Reaction Temperature. The Claisen condensation has a higher activation energy than enolate formation.
-
Solution: Form the enolate at -78 °C.[13] Once formation is complete, the alkylating agent can be added. While some alkylations can be warmed to room temperature, keeping the temperature low (e.g., -78 °C to 0 °C) will suppress the condensation pathway.
-
Data & Reagent Guide
The choice of reagents is critical for a successful alkylation. The table below summarizes the impact of common choices on the reaction outcome.
| Reagent Class | Example | Typical Conditions | Impact on Byproduct Formation |
| Base | NaH | Toluene or THF, 0 °C to RT | Effective, but heterogeneity can be an issue. Slower enolate formation can allow for some self-condensation.[10] |
| KOtBu | THF, RT | Strong base, but the large K⁺ counter-ion can increase the amount of O-alkylation.[11] | |
| LDA | THF, -78 °C | Highly Recommended. Forms the enolate rapidly and irreversibly, minimizing self-condensation. The Li⁺ ion promotes C-alkylation.[12][13] | |
| Solvent | THF | -78 °C to RT | Excellent choice. Good for solubilizing LDA and promotes C-alkylation by maintaining a tight enolate-Li⁺ ion pair.[8] |
| Toluene | 0 °C to RT | Good non-polar choice, often used with NaH.[10] | |
| DMF | 0 °C to RT | Polar aprotic; can increase solubility but may also increase the rate of O-alkylation by separating the ion pair.[1] | |
| Alkylating Agent | CH₃I | Varies | Excellent for C-alkylation. Iodide is a soft, excellent leaving group. |
| (CH₃)₂SO₄ | Varies | "Hard" electrophile; significantly increases the risk of O-alkylation. | |
| sec-Butyl Bromide | Varies | Secondary halide; increases the risk of E2 elimination, especially with hindered bases. |
Visualizing the Reaction Pathways
The following diagram illustrates the central role of the ethyl phenylacetate enolate and the competing pathways it can follow.
Caption: Reaction pathways in the alkylation of ethyl phenylacetate.
Experimental Protocols
Protocol 1: Optimized C-Alkylation using LDA
This protocol is designed to maximize the yield of the mono-C-alkylated product by ensuring rapid and complete enolate formation at low temperatures.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl phenylacetate
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and drying agents
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of N₂ throughout the reaction.
-
LDA Formation: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly, add n-BuLi (1.05 eq.) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of ethyl phenylacetate (1.0 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the stirred LDA solution at -78 °C.[8] A color change (typically to yellow or orange) should be observed. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution, maintaining the temperature at -78 °C. Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-2 hours.
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[10]
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
This decision tree can guide your optimization efforts when faced with an unsatisfactory reaction outcome.
Caption: A step-by-step workflow for troubleshooting byproduct formation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL not available from search, standard textbook reference]
- BenchChem. (2025). Application Notes: Alkylation of Ethyl alpha-Phenylacetoacetate. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETsOswsslJhhlCEpvElECAS0KM-OTpzA_d-StM5VvPUXR5ITfTqlT8iNfy_WbY3SQczMW7kkFALa9H40Amlgop2x9EPr8tunF-eywMHFLLWdmoPmISdCzqeWZmt-v6qx_Fs_oalJPG_GEPsF6gW5KjpQ4AcAUEGk90KdrAtDJqxq0ZBrghXlnhKZTQa4xuQHsY9iH7NN5ldUkgDQ==]
- Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl phenylacetate and ethyl benzoate. Study.com. [https://homework.study.
- BenchChem. (2025). Preventing side reactions in the Claisen condensation of ethyl phenylacetate. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYRnHgN5XxLdraoFDQa-16vVocKYYscpWOqrKHTk0WMCMTxd1wN-i1SumoWZ3aMOzXhOI24sVDI44SFLkGMNe4FA8RzE6k9jh0t3-tszJR-oImBCAECM8Cd_Ca2q8SZCRbZy5kHty_3XG4EnNvJ393TB5tmQfgI-L9R5Q3AI3QuEjkpD5sB97wrBYkcAW1APxIieAkWw_fFABUM_UsKJIFL_WRQH1T-Tsc]
- ChemicalBook. (n.d.). Ethyl phenylacetate synthesis. ChemicalBook. [https://www.chemicalbook.
- BenchChem. (2025). Troubleshooting low conversion in the alkylation of phenylacetonitrile. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEowuEa1a3k70PjuR2b_U9v_y116cAqo3afHVZhiHNNMaKCuzER7W5_pFEunb1K6FNwFQ3CC2iAhqILmXsfGhtWmEytVERy6AaaXU4tmAAhmmUIPPTZid6OMqevKqYvsZRcHdSIAOEPu2VeIgaAv_RPqBuuLWM-hTyCucFfPwNL0XXx3WHXOe5RawPVGdznmdid4yDOunc45eQowOJ1O720Cgh7]
- Converti, A., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [https://www.semanticscholar.org/paper/Bio-synthesis-and-hydrolysis-of-ethyl-phenylacetate-Converti-Molinari/185a702755e109d945a0b4d4745c4795240c0f9a]
- Sciencemadness Discussion Board. (2008). Ester hydrolysis. Sciencemadness.org. [http://www.sciencemadness.org/talk/viewthread.php?tid=9008]
- Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 84(5), 851. [https://pubs.acs.org/doi/10.1021/ed084p851]
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [https://pharmaxchange.
- Plaquevent, J.-C., Cahard, D., & Guillen, F. (2008). Synthesis from Other Ketones. In Science of Synthesis. [https://www.science-of-synthesis.com/protocols/26.1.9]
- Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [https://www.ch.ic.ac.uk/craig/2O1_lecture3_2004.pdf]
- University of Oxford. (n.d.). Enolate Chemistry. University of Oxford. [https://users.chem.ox.ac.
- YouTube. (2020). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. [https://www.youtube.
- Yale University Chemistry Department. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Yale University. [http://classes.yale.edu/chem220/STUDYAIDS/chem220/ps8-S05-2.html]
- Organic Syntheses. (n.d.). Ethyl phenylacetate. Organic Syntheses. [http://www.orgsyn.org/demo.aspx?prep=CV1P0270]
- Gronowitz, S., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3371-3379. [https://pubs.acs.org/doi/10.1021/acs.joc.6b00331]
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. [https://www.reddit.
- ChemistryViews. (2012). C- or O-Alkylation?. ChemistryViews. [https://www.chemistryviews.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
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- 13. 182.160.97.198:8080 [182.160.97.198:8080]
Technical Support Center: Enhancing Chiral Separation of Ethyl 2-phenylpropionate
Welcome to the technical support center for optimizing the chiral separation of Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges, offering explanations grounded in scientific principles to enhance the efficiency and success of your chiral separations.
Section 1: Troubleshooting Common Issues in HPLC-Based Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers of chiral compounds like this compound. However, achieving optima[1][2][3]l resolution can be challenging. This section addresses common problems encountered during HPLC-based chiral separation.
Q1: Why am I observing poor or no enantiomeric resolution?
Answer:
Poor or no resolution is a frequent issue and can stem from several factors related to the chiral stationary phase (CSP), mobile phase composition, and temperature.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and effective for separating profens. If you are not seeing sep[3][4]aration, your chosen CSP may not have the necessary stereospecific interactions with this compound.
-
Troubleshooting Action: Screen a variety of CSPs. A systematic approach to column selection is often necessary. Consider both coated and [2]immobilized polysaccharide columns as they can offer different selectivities.
-
-
Suboptimal Mobile[5] Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly influences retention times and enantioselectivity.
-
Troubleshooti[4][6][7]ng Action:
-
Organic Modifier: Vary the type and concentration of the alcohol (e.g., ethanol, 2-propanol) in your mobile phase. The choice of alcohol can[8] significantly impact selectivity.
-
Acidic/Bas[6]ic Additives: For acidic compounds like the corresponding carboxylic acid of this compound, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution. Typically, a concentratio[9][10]n of 0.1% is sufficient.
-
-
-
Temperature Effec[10]ts: Temperature is a critical parameter that can influence the thermodynamics of the chiral recognition process.
-
Troubleshooti[11][12]ng Action: Optimize the column temperature. Generally, lower temperatures can enhance chiral selectivity by strengthening the interactions responsible for separation. However, in some cases, increasing the temperature can improve efficiency or even reverse the elution order. It is crucial to systemat[8]ically evaluate a range of temperatures (e.g., 20°C, 25°C, 30°C).
-
Q2: My peaks are[12] tailing. What is the cause and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is often due to secondary interactions between the analyte and the stationary phase. Other causes can include column overload or an inappropriate mobile phase pH.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can lead to undesirable interactions with acidic analytes.
-
Troubleshooting Action: Add a competing agent to the mobile phase. For acidic compounds, ensuring the mobile phase pH is low enough to maintain the analyte in its protonated state can help. The addition of 0.1% trifluoroacetic acid (TFA) is a common strategy to improve peak shape.
-
-
**Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you were likely overloading the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Troubleshooting Action: Follow the manufacturer's guidelines for column washing. For many polysaccharide-based columns, flushing with a strong solvent like isopropanol can remove contaminants. Immobilized CSPs may tolerate stronger solvents like THF or DMF. If washing doesn't resolv[13]e the issue, the column may need to be replaced.
-
Section 2: [13]Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of improving the chiral separation of this compound.
Q3: What is the recommended starting point for method development?
Answer:
A good starting point is to use a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative. For the mobile phase, a m[3][4]ixture of a hydrocarbon (like n-hexane) and an alcohol (like 2-propanol) is a common choice for normal-phase chromatography. An acidic modifier, such [6]as 0.1% TFA, should be included to improve peak shape for this class of compounds.
Q4: How do I cho[15]ose between different polysaccharide-based columns?
Answer:
The choice between different polysaccharide columns often comes down to empirical screening. However, some general gui[2]delines can be followed:
-
Cellulose vs. Amylose: The backbone of the polysaccharide (cellulose or amylose) can affect the elution order of the enantiomers.
-
Coated vs. Immobil[8]ized: Immobilized columns offer greater solvent compatibility, allowing for a wider range of mobile phases and more robust column washing procedures.
Q5: Can I use a [14]chiral mobile phase additive with an achiral column?
Answer:
Yes, this is a viable alternative to using a chiral stationary phase. Cyclodextrins are commonl[14][15]y used as chiral mobile phase additives. The cyclodextrin forms tr[1][16]ansient diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation on a standard achiral column, such as a C18. This approach can be cost[15]-effective but may require more extensive method development to optimize the concentration of the chiral additive and other mobile phase parameters.
Q6: Are there alternative techniques to HPLC for this separation?
Answer:
Yes, other techniques can be employed for the chiral separation of this compound and related compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase. It often provides faster [17][18]separations and is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption. Polysaccharide-based CSPs[17] are also commonly used in SFC.
-
Enzymatic Kinetic [19]Resolution: This method utilizes the enantioselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For example, lipase-catal[20]yzed hydrolysis of the ethyl ester can lead to the formation of the corresponding carboxylic acid for one enantiomer, while the other enantiomer remains as the ester. This allows for the separ[21]ation of the two compounds based on their different chemical properties.
Section 3: Experimental Protocols and Data
Protocol 1: HPLC Method with Chiral Stationary Phase
This protocol provides a starting point for the chiral separation of this compound using a polysaccharide-based CSP.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase by carefully mixing the specified volumes of n-hexane, 2-propanol, and trifluoroacetic acid.
-
Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Optimize the separation by adjusting the ratio of n-hexane to 2-propanol and the column temperature as needed.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Section 4: Advanced Techniques
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry. Its advantages include hi[17][22]gher throughput and reduced environmental impact.
Key Considerations fo[17][18][23]r SFC Method Development:
-
Co-solvent: Alcohols such as methanol or ethanol are typically used as co-solvents with supercritical CO2.
-
Additives: Similar to HPLC, acidic or basic additives may be necessary to improve peak shape and resolution.
-
Backpressure and T[10]emperature: These parameters influence the density of the supercritical fluid and, consequently, the chromatography.
SFC Screening Strategy Diagram
Caption: A streamlined screening strategy for SFC method development.
References
- Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography. Semantic Scholar.
- Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. ResearchGate.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI.
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Semantic Scholar.
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. National Institutes of Health.
- Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchGate.
- A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI.
- Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. ResearchGate.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. National Institutes of Health.
- Effect of Temperature and Eluent Composition on the Separation of Ketoprofen and Ibuprofen Racemates in Kromasil HPLC Column. ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. AKJournals.
- Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. PubMed.
- Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. ResearchGate.
- Chiral HPLC Separations. Phenomenex.
- On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. ResearchGate.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed.
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI.
- Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- A generic chiral separation strategy in supercritical fluid chromatography. AFMPS.
- Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. Phenomenex.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online.
- Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. ResearchGate.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography | Semantic Scholar [semanticscholar.org]
- 7. Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
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- 15. The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs [mdpi.com]
- 16. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fagg-afmps.be [fagg-afmps.be]
What to do if Ethyl 2-phenylpropionate decomposes during distillation
Technical Support Center: Ethyl 2-phenylpropionate Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, with a focus on addressing thermal decomposition during distillation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring the scientific integrity and safety of your experimental work.
Immediate Issue: Decomposition During Distillation
Q1: I am observing decomposition of my this compound during distillation. What are the immediate signs of this, and what is the likely cause?
A1: Signs of decomposition during the distillation of this compound can include:
-
Discoloration: The crude material or the distillate may turn yellow or brown.
-
Gas Evolution: You may observe unexpected bubbling or an increase in pressure.
-
Inconsistent Boiling Point: The temperature may fluctuate and not remain steady at the expected boiling point for the applied pressure.
-
Low Yield: The amount of purified product recovered is significantly lower than expected.
-
Unusual Odors: The presence of sharp or burnt smells can indicate the formation of degradation byproducts.
The primary cause of these issues is the thermal lability of the ester. At elevated temperatures, this compound can undergo decomposition reactions, leading to the formation of impurities and loss of your desired product.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing decomposition, it is crucial to systematically troubleshoot your distillation setup and conditions. The following question-and-answer section will guide you through this process.
Q2: My distillation pot is turning dark, and I'm getting a low yield. What is the first thing I should check?
A2: The most critical parameter to control when distilling thermally sensitive compounds is temperature. A dark-colored pot residue is a strong indicator that the distillation temperature is too high.
Immediate Action: Stop the distillation and allow the apparatus to cool down.
Troubleshooting Steps:
-
Verify Your Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. The lower the pressure, the lower the boiling point of your compound.[1][2]
-
Check for Leaks: Even a small leak in your distillation setup can significantly raise the pressure and, consequently, the required distillation temperature.[3]
-
Measure the Pressure Correctly: Ensure your manometer is placed correctly in the system (between the condenser and the vacuum pump) and is accurately reading the pressure.
The following table provides estimated boiling points of this compound at various pressures. Use this as a guide to assess if your distillation is occurring at an appropriate temperature.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 20 | 122 |
| 10 | ~105-110 |
| 5 | ~90-95 |
| 1 | ~70-75 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of your sample and the accuracy of your pressure measurement.
Q3: I've lowered the pressure, but I'm still seeing some decomposition. What are other potential issues with my distillation setup?
A3: If lowering the pressure is not sufficient, consider the following factors related to your distillation apparatus and technique:
-
Heating Method: Direct heating with a heating mantle can create localized hot spots. Using a water or oil bath provides more uniform heating and better temperature control.
-
Stirring: Ensure the distillation flask is being stirred efficiently to prevent bumping and ensure even heat distribution.
-
Residence Time: Prolonged exposure to high temperatures, even below the decomposition point, can lead to degradation. A faster distillation is generally better for thermally sensitive compounds.
-
Column Insulation: Insulating the distillation column can help maintain a proper temperature gradient and prevent premature condensation and re-boiling, which increases the time the compound spends at high temperatures.
dot graph TD { A[Decomposition Observed] --> B{Check Temperature and Pressure}; B --> C{Is Pressure Low Enough?}; C -- No --> D[Improve Vacuum / Fix Leaks]; C -- Yes --> E{Is Heating Uniform?}; E -- No --> F[Use Oil Bath & Stirring]; E -- Yes --> G{Consider Alternative Methods}; G --> H[Vacuum Distillation Optimization]; G --> I[Kugelrohr Distillation]; G --> J[Flash Chromatography]; }
Troubleshooting workflow for decomposition.
Q4: What are the likely decomposition pathways for this compound?
-
Retro-Ene Reaction: This involves the elimination of ethylene to form 2-phenylpropionic acid.[2][4][5][6] This is a common pathway for esters with a beta-hydrogen on the alcohol moiety.
-
Decarboxylation: The ester could potentially decarboxylate, especially in the presence of impurities, to yield ethylbenzene.[7][8][9][10]
-
Other Radical Pathways: At very high temperatures, various radical-initiated decomposition pathways can occur, leading to a complex mixture of byproducts.
Understanding these potential pathways can help in analyzing impure fractions by techniques like GC-MS to confirm the nature of the decomposition.[11][12][13]
Alternative Purification Strategies
If decomposition persists despite optimizing your vacuum distillation setup, it may be necessary to employ purification techniques that operate at lower temperatures.
Q5: What are the best alternatives to traditional distillation for purifying this compound?
A5: For thermally sensitive compounds, the following methods are highly recommended:
-
Kugelrohr Distillation: This is a short-path distillation technique ideal for small quantities of high-boiling, thermally sensitive compounds.[14][15][16][17] The substance is distilled over a very short distance under high vacuum, minimizing the time it is exposed to heat.
-
Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution of the solvent through the column.[18] It is an excellent method for separating compounds with different polarities at room temperature. For this compound, a non-polar solvent system like ethyl acetate in hexanes would likely be effective.
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Optimized Vacuum Distillation of this compound
-
Apparatus Setup:
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds).
-
Incorporate a magnetic stir bar.
-
Use a short path distillation head to minimize the distance the vapor has to travel.
-
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Place a cold trap between your distillation apparatus and the vacuum pump to protect the pump.
-
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly apply the vacuum. A gradual reduction in pressure can help remove any volatile impurities without causing excessive bumping.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask using an oil bath.
-
Slowly increase the temperature of the oil bath until the product begins to distill.
-
Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will give your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material you are purifying.
-
Pack the column with silica gel using the chosen solvent system.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the solvent system.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Apply pressure to the top of the column using a pump or an inert gas source.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Frequently Asked Questions (FAQs)
Q6: Can I use a rotary evaporator to purify this compound?
A6: A rotary evaporator is primarily used for removing solvents from a sample, not for purifying a compound by distillation from non-volatile impurities. While it operates under vacuum, it is not designed for fractional distillation. However, it is a useful tool for removing the solvent after purification by column chromatography.
Q7: What are the key safety precautions I should take when dealing with a decomposing distillation?
A7: If you suspect a distillation is undergoing decomposition, it is crucial to prioritize safety:
-
Work in a Fume Hood: Always perform distillations in a well-ventilated fume hood.
-
Use a Blast Shield: For potentially unstable reactions, a blast shield provides an extra layer of protection.
-
Have an Emergency Plan: Know the location of fire extinguishers, safety showers, and eyewash stations.[15][19][20]
-
Do Not Overheat: Never heat a sealed system. Ensure there is a clear path for vapor to travel to the condenser.
-
Cooling: In case of a runaway reaction, have an ice bath ready to quickly cool the distillation flask.[14][16][18]
-
Proper Quenching: If you need to stop a runaway reaction, have appropriate quenching agents available. However, be aware that adding a quenching agent to a very hot system can sometimes exacerbate the situation. Cooling the system first is generally the safest approach.
Q8: How can I be sure my starting material is not the source of the problem?
A8: Impurities in your crude this compound can catalyze decomposition. Before distillation, consider washing your crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine. Ensure the product is thoroughly dried with a drying agent like anhydrous magnesium sulfate before proceeding with distillation.
References
- AXA XL. (n.d.). Distillation Of Flammable Or Combustible Liquids. AXA XL.
- University of Illinois. (2024). Flammable Liquids. Division of Research Safety.
- European Commission. (n.d.). Major Accident Hazards Bureau - Bulletin No. 9.
- ioMosaic. (2024). Understanding Runaway Reactions and Their Safety Implications.
- University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
- University of California, Berkeley. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety.
- Wikipedia. (2023). Ene reaction.
- Grokipedia. (n.d.). Vacuum distillation.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
- Chemistry LibreTexts. (2023). Ene Reactions.
- The Periodic Table. (n.d.). Definition of retro-ene reaction. Chemistry Dictionary.
- Wikipedia. (2023). Krapcho decarboxylation.
- Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te.
- Organic Chemistry Portal. (n.d.). Alder-Ene Reaction.
- ACS Publications. (n.d.). Ene and retro-ene reactions in group 14 organometallic chemistry. Chemical Reviews.
- U.S. Occupational Safety and Health Administration. (n.d.). Appendix B to § 1910.1200—Physical Hazard Criteria (Mandatory).
- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- Shimadzu. (n.d.). Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products.
- National Institutes of Health. (n.d.). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Royal Society of Chemistry. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions.
- U.S. Department of Energy. (n.d.). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). OSTI.GOV.
- ResearchGate. (n.d.). Some Ruthenium Complexes Derived from Propiolic Esters: Facile Decarboxylation of Propiolic Acid.
- NIST. (n.d.). Propanoic acid, ethyl ester. NIST WebBook.
- MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics.
- National Institutes of Health. (n.d.). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples.
- ResearchGate. (2016). Identification of Products of Thermal Decomposition in Sweetener Using Dynamic TG and Pyrolyzer Coupled to GC/MS.
Sources
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- 4. Ene reaction - Wikipedia [en.wikipedia.org]
- 5. Alder-Ene Reaction [organic-chemistry.org]
- 6. chemicool.com [chemicool.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation [organic-chemistry.org]
- 10. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. gcms.cz [gcms.cz]
- 12. osti.gov [osti.gov]
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- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 18. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
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- 20. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: A Researcher's Guide to the Long-Term Stability of Ethyl 2-phenylpropionate
Welcome to the comprehensive technical support guide for ensuring the long-term stability of Ethyl 2-phenylpropionate. This resource is designed for researchers, scientists, and professionals in drug development who handle this valuable ester. Here, we move beyond simple storage instructions to provide a deep, mechanistic understanding of its degradation pathways and offer field-proven strategies for its preservation. Our goal is to equip you with the knowledge to maintain the purity and integrity of your samples over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (also known as Ethyl hydratropate) is an ester widely used in organic synthesis.[1][2] Like many esters, its chemical integrity is susceptible to environmental factors over time. The primary concern is degradation, which can introduce impurities into your experiments, leading to inaccurate results, failed reactions, and compromised product quality. The two main degradation pathways are hydrolysis and oxidation.
Q2: What are the primary chemical reactions that cause this compound to degrade?
The degradation of this compound is primarily driven by two chemical processes:
-
Hydrolysis: This is a reaction where water molecules break the ester bond, reverting this compound back to its parent compounds: 2-phenylpropionic acid and ethanol.[3] This reaction can be catalyzed by the presence of acids, bases, or certain enzymes.[4][5][6] Studies on similar esters show that they are most stable in neutral pH conditions and degrade more rapidly in acidic or basic environments.[7]
-
Oxidation: This process involves the reaction of the compound with oxygen. While the ester itself is not highly susceptible to direct oxidation, oxidative processes can generate free radicals that may initiate or accelerate the hydrolysis of the ester bond.[3]
Below is a diagram illustrating the primary degradation pathway of hydrolysis.
Caption: Hydrolysis degradation pathway of this compound.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
To minimize degradation, proper storage is critical. The following conditions are recommended based on established best practices for ester stability.[8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C (36-46°F).[10][11] | Low temperatures significantly slow down the rates of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | This displaces oxygen, preventing oxidative degradation. |
| Light | Store in amber or opaque containers.[9][12] | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[13] |
| Moisture | Use tightly sealed containers with high-quality seals.[8][14] | This prevents the ingress of atmospheric moisture, which is a key reactant in hydrolysis. |
Q4: Are there chemical stabilizers I can add to my sample for enhanced long-term protection?
Yes, the addition of stabilizers can provide an extra layer of protection, particularly if the sample will be stored for very long periods or if ideal storage conditions cannot be guaranteed.
-
Antioxidants: To combat oxidative degradation, small amounts (typically in the ppm range) of antioxidants can be added. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[15][16] These molecules act as free-radical scavengers, terminating oxidative chain reactions.[3]
-
Chelating Agents: If metallic ion contamination is a possibility (which can catalyze hydrolysis), adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.[3] EDTA binds to metal ions, rendering them inactive.
Q5: What type of container is best suited for storing this compound?
The choice of container material is crucial to prevent contamination and degradation.
-
Primary Recommendation: Borosilicate glass bottles (Type 1), especially amber glass, are highly recommended.[12] Glass is inert and provides an excellent barrier against moisture and gases. Amber glass adds the benefit of UV protection.[12]
-
Alternative Options: For larger volumes, high-density polyethylene (HDPE) or polypropylene (PP) containers can be suitable as they offer good chemical resistance to esters.[17][18][19] If using plastic, ensure it is of high quality and has a low permeability to oxygen and water vapor.
-
Caps and Liners: The container closure is as important as the container itself. Use caps with a chemically resistant liner, such as Polytetrafluoroethylene (PTFE), to ensure a tight and inert seal.[19]
Troubleshooting Guide
Issue: I suspect my stored this compound has degraded. What are the signs?
-
Visual Cues: Look for a change in color (e.g., from colorless to a yellow or brown tint) or the appearance of cloudiness or solid precipitates.[11]
-
Olfactory Cues: A change in odor may be noticeable. The appearance of a vinegary or acidic smell could indicate the formation of 2-phenylpropionic acid.
-
Performance Issues: The most definitive sign is a decrease in yield or the appearance of unexpected byproducts in reactions where the ester is used as a starting material.
Issue: My sample shows signs of degradation. Can I still use it?
This is not recommended. Using a degraded sample will introduce impurities into your workflow, compromising the validity of your results. The presence of the parent acid or other byproducts can interfere with subsequent reaction steps. It is always best to use a sample of known high purity.
Issue: How can I confirm and quantify the degradation of my sample?
A purity assessment is necessary to confirm degradation. The following analytical techniques are recommended for a comprehensive evaluation.[20]
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
Protocol 1: Sample Stabilization for Long-Term Archiving
This protocol describes the steps to prepare a sample of this compound for long-term storage.
-
Initial Purity Check: Before storing, verify the initial purity of the this compound using Gas Chromatography (GC) as detailed in Protocol 2. The purity should be ≥98%.
-
Select Container: Choose an appropriate container, such as an amber glass vial with a PTFE-lined cap.
-
Add Antioxidant (Optional): If desired, prepare a stock solution of BHT in a compatible, volatile solvent. Add the stock solution to the this compound to achieve a final BHT concentration of 100-200 ppm. Gently mix. If a solvent was used, remove it under a gentle stream of nitrogen.
-
Inert Gas Purge: Place the open vial in a glove box or use a Schlenk line. Gently purge the headspace of the vial with dry nitrogen or argon gas for 2-3 minutes to displace all air.
-
Seal Tightly: Securely fasten the cap to ensure an airtight seal.
-
Label and Store: Clearly label the vial with the compound name, date, purity, and any added stabilizers. Store the vial in a refrigerator at 2-8°C, away from light.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method is designed to quantify the purity of this compound and detect volatile degradation products like ethanol and 2-phenylpropionic acid.[20]
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
Detector (FID): 300°C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to a reference standard of a fresh, high-purity sample to identify any new peaks corresponding to impurities.
-
References
- Synergistic Additives. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Converti, A., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Semantic Scholar.
- Synquest Labs. (n.d.).
- Berlin Packaging. (2024). Choosing the Best Bottles for Chemical Storage.
- Converti, A., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. SciELO.
- Yilmaz, T., & Emir, D. D. (2024). Use of Sinapic Acid Alkyl Esters as Antioxidants in Microencapsulated Flaxseed Oil. Food and Bioprocess Technology.
- Owoeye, E. O., et al. (2025). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability.
- Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
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Technical Support Center: Overcoming Poor Substrate Solubility in Enzymatic Reactions
Introduction: The Solubility Challenge
In the fields of enzymology, drug discovery, and biocatalysis, encountering a substrate with poor aqueous solubility is not just a minor inconvenience; it is a critical roadblock that can halt progress. When a substrate fails to dissolve sufficiently in an aqueous buffer, it leads to inaccurate kinetic measurements, low reaction yields, and unreliable screening data. The core of the problem is that most enzymes have evolved to function in an aqueous cellular environment, yet many scientifically or industrially relevant substrates—such as drug candidates, complex lipids, or aromatic compounds—are hydrophobic.
This guide provides a systematic, experience-driven approach to diagnosing and solving substrate solubility issues. As Senior Application Scientists, we understand that a successful experiment is built on a foundation of sound biochemical principles. Therefore, this center does not just offer solutions; it explains the underlying mechanisms to empower you to make informed decisions for your specific enzyme-substrate system.
Troubleshooting Guide: A Decision Framework for Solubility Enhancement
This section is designed as a logical workflow to guide you from initial problem identification to a robust experimental solution.
Diagram: Troubleshooting Decision Tree
This diagram outlines a step-by-step process for addressing poor substrate solubility. Start at the top and follow the path that best describes your experimental situation.
Caption: A decision tree for troubleshooting poor substrate solubility.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My substrate precipitates immediately when I add it to my aqueous buffer. What is the first thing I should try?
A1: Start with Co-solvents, but Validate Your Enzyme's Tolerance First.
-
The "Why": Many organic molecules that are insoluble in water can be readily dissolved in water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][2] These co-solvents work by reducing the overall polarity of the reaction medium, which better accommodates hydrophobic substrates.[3] The use of organic solvents can offer several advantages, including increased solubility of non-polar substrates and the suppression of water-dependent side reactions.[4]
-
The Self-Validation Protocol (Trustworthiness): The critical flaw in many experiments is adding a co-solvent without first understanding its effect on the enzyme. An enzyme's activity can be significantly reduced or completely abolished by high concentrations of organic solvents, which can strip essential water from the enzyme's surface and disrupt its tertiary structure.[3][5]
Protocol 1: Determining Enzyme Co-Solvent Tolerance
-
Prepare a Co-solvent Gradient: In a microplate or series of tubes, prepare your standard assay buffer containing a range of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v DMSO).
-
Add Enzyme: Add a fixed, known concentration of your enzyme to each well. Incubate for 15-30 minutes at the reaction temperature. This pre-incubation step is crucial to assess the solvent's direct impact on enzyme stability.
-
Initiate Reaction: Start the reaction by adding a known, soluble substrate (not your substrate of interest) that gives a reliable signal.
-
Measure Activity: Measure the initial reaction rates (V₀).
-
Analyze: Plot relative enzyme activity (%) against the co-solvent concentration (%). The highest concentration that retains >90% activity is your safe upper limit for that solvent.
-
Table 1: Properties of Common Co-Solvents in Enzymatic Assays
| Co-Solvent | Polarity (Relative) | Typical Conc. Range | Notes & Caveats |
| DMSO | High | 1-10% | Excellent solubilizing power for many compounds. Can be cryoprotective but may inhibit some enzymes at >5%.[6] |
| Ethanol | High | 1-20% | Generally well-tolerated by many enzymes. Volatility can be an issue in long incubations.[7] |
| Methanol | High | 1-20% | Similar to ethanol but can be more denaturing for some proteins. |
| Acetonitrile | High | 1-10% | Can be effective but is often more denaturing than DMSO or alcohols.[3] |
| DMF | High | 1-5% | Powerful solvent, but can be harsh on enzymes and may decompose at higher temperatures.[6] |
Q2: I'm using a co-solvent, but my substrate is still not soluble enough, or my enzyme is inhibited. What's next?
A2: Use a Surfactant to Create a Micellar Delivery System.
-
The "Why": Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic exterior.[14] A poorly soluble substrate can partition into this hydrophobic core, and the entire micelle acts as a soluble "delivery vehicle," shuttling the substrate to the enzyme. This is a powerful synergy often used in cleaning detergents.[15][16]
-
The Self-Validation Protocol (Trustworthiness): The choice of surfactant and its concentration are critical.
-
Concentration is Key: You must work above the CMC for micelles to form.[12] Below the CMC, surfactants exist as monomers and will not effectively solubilize your substrate.
-
Surfactant Type Matters: Non-ionic surfactants like Triton™ X-100 or Tween® 20 are generally milder and less likely to denature enzymes compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[17][18]
-
Diagram: Surfactant Micelle Action
Caption: Surfactants form micelles that encapsulate hydrophobic substrates.
Table 2: Common Surfactants and Their Critical Micelle Concentrations (CMC)
| Surfactant | Type | CMC (in water, ~25°C) | Notes |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Strong, often denaturing. Use with caution.[12] |
| Triton™ X-100 | Non-ionic | ~0.24 mM | Very common, generally mild. Can interfere with absorbance at 280 nm. |
| Tween® 20 | Non-ionic | ~0.06 mM | Very mild, often used in ELISAs and Westerns.[17] |
| CHAPS | Zwitterionic | ~6-10 mM | Useful for solubilizing membrane proteins; less denaturing than SDS. |
Q3: My substrate has an ionizable group (e.g., a carboxylic acid or an amine). Can I use pH to my advantage?
A3: Absolutely. pH adjustment is one of the most effective and often overlooked strategies.
-
The "Why": The solubility of a molecule with an ionizable functional group is highly dependent on its charge state.[21] For a molecule with a carboxylic acid group (R-COOH), increasing the pH above its pKa will deprotonate it to the highly soluble carboxylate form (R-COO⁻). Conversely, for a molecule with an amine group (R-NH₂), decreasing the pH below its pKa will protonate it to the soluble ammonium form (R-NH₃⁺). This can dramatically increase aqueous solubility.
-
The Self-Validation Protocol (Trustworthiness): An enzyme's activity is also critically dependent on pH.[22] The optimal pH for substrate solubility may not be the optimal pH for enzyme activity.[23][24]
-
Determine pH Optima: First, determine the pH-activity profile of your enzyme using a soluble substrate to find its optimal pH range.
-
Assess Solubility vs. pH: Prepare small aliquots of your substrate in a series of buffers with different pH values (e.g., from pH 4 to 9). Observe the pH at which it readily dissolves.
-
Find the Compromise: Compare the two pH profiles. The goal is to find a pH value that provides sufficient substrate solubility while retaining acceptable enzyme activity (e.g., >70% of maximal activity). Using a buffer is essential to maintain a stable pH throughout the reaction.[23]
-
Q4: My substrate is soluble at the start, but it precipitates as the reaction proceeds. How do I solve this?
A4: Implement a Substrate Fed-Batch Strategy.
-
The "Why": This issue often arises when the initial substrate concentration is very close to its solubility limit. As the reaction consumes the substrate, any slight fluctuation in temperature or concentration can cause it to crash out of solution. A fed-batch, or substrate feeding, approach circumvents this by maintaining a low, steady-state concentration of the substrate.[25][26] The substrate is added continuously or in small, discrete portions over the course of the reaction, ensuring the concentration never exceeds the solubility limit. The enzyme then rapidly converts the substrate to product.[27]
-
The Self-Validation Protocol (Trustworthiness): The key is to match the substrate feed rate to the enzyme's consumption rate (Vmax).
-
Determine Vmax: First, run a standard kinetic assay (using a co-solvent or surfactant if needed to get initial solubility) to determine the maximum rate of your enzyme under the desired conditions.
-
Calculate Feed Rate: The feed rate should be slightly less than or equal to Vmax. For example, if Vmax is 10 µmol/minute, your feed rate from a concentrated stock solution should not exceed this.
-
Setup: Use a syringe pump for continuous feeding or a programmable pipette for automated, periodic additions. This ensures reproducibility.
-
Diagram: Substrate Feeding Workflow
Caption: A fed-batch strategy maintains a low substrate concentration.
Q5: I've tried everything above, but my system is still not working. Are there any advanced options?
A5: Yes, consider molecular encapsulation with cyclodextrins or enzyme immobilization.
-
Cyclodextrins: These are doughnut-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior.[28][29] They can encapsulate a hydrophobic substrate molecule, forming a water-soluble "inclusion complex" that can then interact with the enzyme.[30][31] This is a sophisticated form of a delivery vehicle, but be aware that cyclodextrins can also sometimes act as competitive inhibitors if they interact with the enzyme's active site.[29]
-
Enzyme Immobilization: This strategy involves physically attaching the enzyme to a solid support (like beads or a membrane).[32][33] Immobilization allows you to create a biphasic system.[34] The enzyme resides in the aqueous buffer phase, while the substrate is dissolved at a high concentration in an immiscible organic solvent (e.g., hexane or toluene). The reaction occurs at the interface between the two liquids. This technique is powerful for preventing enzyme denaturation by bulk organic solvent while providing a reservoir for the substrate.[5][35]
References
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- DTU Orbit.Biocatalysis of poorly water-soluble substrates.
- University of Florida Department of Chemical and Biomolecular Engineering.Manipulation of hydrophobic interactions in associative polymers using cyclodextrin and enzyme.
- Patsnap Synapse.How to Optimize Temperature and pH for Enzyme Activity.
- ResearchGate.Enzyme activation for organic solvents made easy | Request PDF.
- PMC - NIH.Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis.
- ResearchGate.How can I increase the solubility to perform an enzyme assay?.
- PMC - NIH.Enzyme Immobilization Technologies and Industrial Applications.
- Enzymes.bio.Top 4 Strategies To Improve The Stability Of Enzyme.
- MDPI.Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes.
- dokumen.tips.Enzymology Nonaqueous.pdf.
- ResearchGate.Recent Developments in Carriers and Non-Aqueous Solvents for Enzyme Immobilization.
- Wikipedia.Critical micelle concentration.
- ResearchGate.Substrate Supply for Effective Biocatalysis.
- NIH.Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?.
- ResearchGate.Manipulation of hydrophobic interactions in associative polymers using cyclodextrin and enzyme | Request PDF.
- Oxford Academic.Critical micelle concentration values for different surfactants measured with solid‐phase microextraction fibers | Environmental Toxicology and Chemistry.
- RSC Publishing.Manipulation of hydrophobic interactions in associative polymers using cyclodextrin and enzyme - Soft Matter.
- Springer Link.Optimizing pH for soil enzyme assays reveals important biochemical functions in low pH soil | CentAUR.
- PMC - NIH.Investigation of the Interactions between the Hydrophobic Cavities of Cyclodextrins and Pullulanase.
- NIH.Bridging of a substrate between cyclodextrin and an enzyme's active site pocket triggers a unique mode of inhibition.
- abin-science.com.ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
- ResearchGate.Schematic of various carriers for immobilization of enzymes.
- CORE.Non-Aqueous Biocatalysis in Homogeneous Solvent Systems.
- Quora.How do optimum pH, enzyme concentration, and substrate concentration affect the enzyme activity?.
- ResearchGate.Strategies for Stabilization of Enzymes in Organic Solvents.
- Universidad de Granada.Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents.
- ResearchGate.How to reduce error when working with non soluble substrates?.
- American Cleaning Institute.The role of enzymes in detergent products.
- PubMed Central.Strategies for discovery and improvement of enzyme function: state of the art and opportunities.
- Biolin Scientific.What is critical micelle concentration?.
- Nanoscience Instruments.Critical Micelle Concentration (CMC).
- ResearchGate.The role of enzymes in modern detergency. J Surfactants Deterg 1:555-567.
- Chemistry LibreTexts.9.4: D. Enzyme Catalyzed Reactions in Organic Solvents.
- ChemTalk.A Deep Dive into Common Organic Solvents.
- ResearchGate.Rational feeding strategies of substrate and enzymes to enzymatic hydrolysis bioreactors.
- Study.com.Video: Organic Solvents Definition, Types & List.
- Allen Flavors.Organic Solvents: Types, Uses, & Properties Explained.
- NIH.Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines.
- DTU Research Database.Biocatalysis of poorly water-soluble substrates.
- ResearchGate.Physical properties of some common organic solvents. Solvent Formula... | Download Table.
- YouTube.organic chemistry review - common organic solvents.
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- 35. Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes | MDPI [mdpi.com]
Technical Support Center: Minimizing Impurities in Ethyl 2-Phenylpropionate Production
Introduction
Ethyl 2-phenylpropionate is a key intermediate in the synthesis of numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its molecular structure and properties demand high purity standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The industrial synthesis, most commonly the Fischer-Speier esterification of 2-phenylpropionic acid and ethanol, is a reversible reaction that presents several challenges in achieving the desired purity.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during production.
Section 1: Understanding Common Impurities & Their Formation
Effective troubleshooting begins with understanding the nature and origin of common impurities. The primary synthesis routes are acid-catalyzed (Fischer) esterification and enzyme-catalyzed esterification. Each has a unique impurity profile.
Common Impurities in this compound Synthesis
| Impurity Name | Probable Origin | Typical Synthesis Route | Impact on Process/Product |
| Unreacted 2-Phenylpropionic Acid | Incomplete reaction; unfavorable equilibrium. | Both Acid and Enzyme Catalyzed | Can affect crystallization of downstream products; potential for regulatory non-compliance. |
| Unreacted Ethanol | Used in excess to drive equilibrium; inefficient removal. | Both Acid and Enzyme Catalyzed | Considered a residual solvent; levels are strictly regulated by guidelines like ICH Q3C. |
| Diethyl Ether | Side reaction of ethanol, especially at high temperatures with strong acid catalysts (H₂SO₄). | Acid Catalyzed | Low boiling point impurity, can be difficult to remove from the final product. |
| Water | Byproduct of the esterification reaction. | Both Acid and Enzyme Catalyzed | Drives the reverse reaction (hydrolysis), reducing yield and purity.[4][5] |
| Degradation Products | Thermal decomposition at high distillation temperatures. | Both (during purification) | Can introduce color and unknown, potentially toxic, impurities. |
| Catalyst Residues | Leaching from heterogeneous catalysts or incomplete removal of homogeneous catalysts. | Both Acid and Enzyme Catalyzed | Can affect downstream process chemistry and final product stability.[6][7] |
Impurity Formation Pathways
The diagram below illustrates the primary reaction for this compound synthesis via Fischer esterification and a common side reaction leading to diethyl ether formation.
Sources
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- 7. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of Ethyl 2-phenylpropionate
Introduction: Beyond the Formula
In the realm of chemical analysis, the molecular formula—in this case, C₁₁H₁₄O₂ for Ethyl 2-phenylpropionate (CAS: 2510-99-8)—is merely the prologue.[1][2][3] The true narrative of a molecule's structure, connectivity, and stereochemistry is revealed through the precise language of spectroscopy. Among the techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool, providing an unparalleled, atom-by-atom view of a molecule's architecture.[4][5]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak assignments to explore the causal relationships between molecular structure and spectral output. Furthermore, we will compare its spectral signature with that of a structural isomer, Ethyl 3-phenylpropionate, to highlight how subtle changes in molecular topology manifest as distinct and identifiable differences in NMR data. This comparative approach is crucial for researchers in drug development and quality control, where unambiguous identification is paramount.
Part 1: The Foundation - Experimental Protocol for High-Fidelity NMR
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[6] A flawed sample will yield a flawed spectrum, obscuring vital information. The following protocol is designed to be a self-validating system, ensuring reproducibility and clarity.
Step-by-Step Sample Preparation Methodology
-
Analyte Quantity: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR.[7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is optimal to achieve a good signal-to-noise ratio in a reasonable time frame.[7]
-
Expert Insight: While a higher concentration accelerates ¹³C acquisition, it can increase the solution's viscosity, leading to broader lineshapes in the ¹H spectrum. The chosen concentration is always a balance between experimental time and desired spectral resolution.
-
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[6][8]
-
Causality Explained: Deuterated solvents are essential for three reasons: they prevent the solvent's own ¹H signals from overwhelming the analyte's signals; the deuterium signal provides a lock for the spectrometer to stabilize the magnetic field; and the lock signal is used for shimming, the process of optimizing magnetic field homogeneity.[7]
-
-
Dissolution and Filtration: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube. Filter the solution through a pipette packed with a small plug of glass wool.
-
Trustworthiness Pillar: This step is critical. Undissolved particulate matter disrupts the magnetic field homogeneity, causing significant line broadening and making shimming difficult, if not impossible.[6] A clear, transparent solution is non-negotiable for high-resolution spectra.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Expert Insight: TMS is chemically inert and provides a single, sharp signal that does not typically overlap with analyte signals, making it the universally accepted reference for ¹H and ¹³C NMR in organic solvents.[7]
-
-
Tube and Labeling: Use a clean, unscratched 5 mm NMR tube and cap it securely.[8][9] Label the tube clearly with the sample identity.
Workflow for NMR Data Acquisition
The following diagram illustrates the logical flow from sample preparation to data analysis.
Caption: ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
In a standard broadband-decoupled ¹³C spectrum, each unique carbon appears as a single line, and we can predict their approximate chemical shifts based on their electronic environment.
[10]| Label | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | | :---: | :---: | :---: | :--- | | C=O | ~174.4 | C | Carbonyl | | C1 | ~140.8 | C | Phenyl (ipso) | | C2/6 | ~128.6 | CH | Phenyl (ortho/meta) | | C4 | ~127.2 | CH | Phenyl (para) | | C3/5 | ~127.0 | CH | Phenyl (meta/ortho) | | Cγ | ~60.8 | CH₂ | C H₂-O | | Cα | ~45.5 | CH | Ph-C H-CH₃ | | Cβ | ~18.7 | CH₃ | Ph-CH-C H₃ | | Cδ | ~14.2 | CH₃ | O-CH₂-C H₃ |
-
Carbonyl (C=O) at ~174.4 ppm: The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. *[11][12] Aromatic Carbons (127-141 ppm): Four signals appear in the aromatic region. T[13][14]he signal at ~140.8 ppm corresponds to the quaternary ipso-carbon (C1), which is typically weaker. The other three signals correspond to the protonated carbons of the phenyl ring.
-
Methylene (Cγ) at ~60.8 ppm: This carbon is bonded to an oxygen atom, shifting it significantly downfield into the 50-90 ppm range typical for C-O bonds. *[10][11] Methine (Cα) at ~45.5 ppm: This benzylic carbon signal appears in the expected alkyl region.
-
Methyl Carbons (Cβ, Cδ) at ~18.7 and ~14.2 ppm: These two distinct methyl groups appear in the shielded, upfield region of the spectrum (< 20 ppm).
Part 3: The Comparative Analysis - this compound vs. Ethyl 3-phenylpropionate
To underscore the diagnostic power of NMR, we will now compare the spectra of this compound with its structural isomer, Ethyl 3-phenylpropionate. While they share the same molecular formula, the difference in the position of the phenyl group creates a completely different spectral fingerprint.
Molecular Structures
| This compound | Ethyl 3-phenylpropionate |
| Ph-CH(CH₃) -COOCH₂CH₃ | Ph-CH₂-CH₂ -COOCH₂CH₃ |
Comparative ¹H NMR Data
The most dramatic difference appears in the alkyl region. The CH-CH₃ (quartet-doublet) system is replaced by a CH₂-CH₂ (triplet-triplet) system.
| Signal | This compound (ppm, Mult.) | Ethyl 3-phenylpropionate (ppm, Mult.) | Rationale for Difference |
| Phenyl | ~7.30 (m, 5H) | ~7.25 (m, 5H) | Similar aromatic environment. |
| -O-CH₂- | ~4.12 (q, 2H) | ~4.13 (q, 2H) | The ethyl ester group is identical in both. |
| -O-CH₂-CH₃ | ~1.20 (t, 3H) | ~1.24 (t, 3H) | The ethyl ester group is identical in both. |
| Benzylic | ~3.69 (q , 1H) | ~2.95 (t , 2H) | Key Difference: A methine (CH) becomes a methylene (CH₂). The signal shifts upfield and changes from a quartet (split by 3H) to a triplet (split by 2H). |
| Adjacent to Carbonyl | ~3.69 (q , 1H) | ~2.62 (t , 2H) | Key Difference: The protons alpha to the carbonyl are now part of a CH₂ group, not a CH group. They are split into a triplet by the adjacent benzylic CH₂ group. |
| Alkyl CH₃ | ~1.49 (d , 3H) | - | Key Difference: The methyl group attached to the main chain is absent in the isomer. |
Comparative ¹³C NMR Data
The ¹³C spectra also show clear, predictable differences.
| Carbon | This compound (ppm) | Ethyl 3-phenylpropionate (ppm) | Rationale for Difference |
| C=O | ~174.4 | ~172.9 | Minor shift due to different substitution. |
| Phenyl (ipso) | ~140.8 | ~140.5 | Similar environment. |
| Phenyl (protonated) | 128.6, 127.2, 127.0 | 128.5, 128.3, 126.3 | Minor shifts reflecting the change in attachment. |
| -O-CH₂- | ~60.8 | ~60.5 | The ethyl ester group is identical. |
| -O-CH₂-CH₃ | ~14.2 | ~14.2 | The ethyl ester group is identical. |
| Benzylic | ~45.5 (CH ) | ~31.0 (CH₂ ) | Key Difference: The methine carbon is replaced by a methylene carbon, which is significantly more shielded (upfield shift). |
| Adjacent to Carbonyl | ~45.5 (CH ) | ~35.8 (CH₂ ) | Key Difference: A new methylene carbon alpha to the carbonyl appears. |
| Alkyl CH₃ | ~18.7 (CH₃ ) | - | Key Difference: The methyl group on the main chain is absent. |
This side-by-side comparison demonstrates unequivocally how NMR spectroscopy can distinguish between closely related isomers, a task that can be challenging for other analytical methods like mass spectrometry alone, which would show an identical molecular ion for both compounds.
Part 4: Advanced Methods and Alternative Techniques
For complex molecules or to provide absolute certainty in assignments, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment would show a cross-peak between the signals at 4.12 ppm (Hγ) and 1.20 ppm (Hδ), and another between 3.69 ppm (Hα) and 1.49 ppm (Hβ), visually confirming the coupling relationships we deduced from the splitting patterns. *[15][16] HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. I[17][18]t would definitively link Hα (~3.69 ppm) to Cα (~45.5 ppm), Hβ (~1.49 ppm) to Cβ (~18.7 ppm), and so on, making carbon peak assignment trivial.
While NMR is the gold standard for structure, other techniques provide complementary data:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can help identify structural motifs. *[5][19] Infrared (IR) Spectroscopy: Quickly confirms the presence of key functional groups, such as the strong C=O stretch for the ester at ~1735-1750 cm⁻¹.
The ¹H and ¹³C NMR spectra of this compound offer a rich dataset that, when properly interpreted, reveals the complete covalent structure of the molecule. By understanding the fundamental principles of chemical shift, integration, and spin-spin coupling, a researcher can confidently assign each signal to its corresponding nucleus. The true power of the technique is further highlighted when comparing its spectrum to that of a structural isomer, where subtle structural changes translate into clear, diagnostic spectral differences. This guide serves as a framework for such an analysis, blending foundational theory with practical, data-driven interpretation for professionals in the chemical sciences.
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A Comparative Guide to the Synthetic Routes of Ethyl 2-phenylpropionate
Introduction
Ethyl 2-phenylpropionate, a key chiral building block and a member of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), is a molecule of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its synthesis has been approached through a variety of methodologies, each presenting a unique profile of advantages and challenges in terms of efficiency, cost-effectiveness, stereochemical control, and environmental impact. This guide provides an in-depth comparison of the most prominent synthetic routes to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into classical methods, modern catalytic approaches, and stereoselective techniques. This guide will focus on the following key routes:
-
Fischer-Speier Esterification: A direct and traditional method involving the acid-catalyzed reaction of 2-phenylpropanoic acid and ethanol.
-
Palladium-Catalyzed Carbonylative Coupling: A versatile and modern approach that constructs the ester functionality through the incorporation of carbon monoxide.
-
Asymmetric Hydrogenation: An elegant method for the enantioselective synthesis of the chiral product from a prochiral precursor.
-
Enzymatic Kinetic Resolution: A biocatalytic approach to separate the desired enantiomer from a racemic mixture.
-
Alternative Routes: A brief overview of less common but mechanistically interesting methods such as the Arndt-Eistert homologation and the Reformatsky reaction.
The following table provides a high-level comparison of these primary synthetic routes:
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Fischer-Speier Esterification | 2-Phenylpropanoic acid, Ethanol | Strong acid (e.g., H₂SO₄, TsOH) | >90%[3] | Racemic (unless starting from enantiopure acid) | Simple, inexpensive, high-yielding | Reversible reaction, requires excess reagent or water removal, not inherently stereoselective |
| Palladium-Catalyzed Carbonylation | 1-Phenylethyl halide, Ethanol, CO | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | 70-95%[4] | Racemic | High functional group tolerance, direct incorporation of carbonyl group | Requires specialized equipment for handling CO, catalyst cost and sensitivity |
| Asymmetric Hydrogenation | 2-Phenylacrylic acid or its ester | Chiral Rhodium or Ruthenium catalyst (e.g., Rh-BINAP) | >95%[1][5] | High (up to >99% ee)[1] | Excellent enantioselectivity, high yield | High cost of chiral catalysts, requires high-pressure hydrogenation equipment |
| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., Candida antarctica lipase B) | ~50% (for desired enantiomer) | High (can exceed >99% ee)[6][7] | Mild reaction conditions, high enantioselectivity, environmentally friendly | Maximum theoretical yield of 50% for one enantiomer, requires separation of product from unreacted starting material |
Detailed Analysis of Synthetic Routes
Fischer-Speier Esterification
This classical method remains a cornerstone of ester synthesis due to its simplicity and cost-effectiveness. The reaction involves the direct esterification of 2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.[8]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the catalyst.
Logical Relationship: Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Considerations: The Fischer esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus.[3]
Palladium-Catalyzed Carbonylative Coupling
Modern organometallic chemistry offers a powerful alternative for the synthesis of esters through palladium-catalyzed carbonylation. This method allows for the direct introduction of a carbonyl group into an organic molecule using carbon monoxide.[9][10] A common approach involves the carbonylation of a 1-phenylethyl halide.
Mechanism: The catalytic cycle typically begins with the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to generate a palladium-acyl complex. Finally, alcoholysis of this intermediate with ethanol releases the desired ester and regenerates the active Pd(0) catalyst.[4]
Experimental Workflow: Palladium-Catalyzed Carbonylation
Caption: Asymmetric hydrogenation for enantioselective synthesis.
Key Considerations: The success of this method hinges on the choice of the chiral ligand and the reaction conditions. While capable of producing products with excellent enantiomeric excess, the high cost of the catalysts can be a limiting factor for large-scale industrial applications. [1][2]
Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally benign and highly selective alternative for the preparation of enantiomerically pure compounds. In the context of this compound, enzymatic kinetic resolution is a widely used technique. [6] Mechanism: This method utilizes an enzyme, typically a lipase, to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture of the ester at a much faster rate than the other. [11]For instance, in the presence of water, a lipase can selectively hydrolyze (R)-Ethyl 2-phenylpropionate to (R)-2-phenylpropanoic acid, leaving the desired (S)-Ethyl 2-phenylpropionate unreacted. The separation of the unreacted ester from the acid product then yields the enantiomerically enriched ester. [7] Advantages and Limitations: Enzymatic resolutions are performed under mild conditions and often exhibit exceptional enantioselectivity. [12]However, the major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. This necessitates an efficient separation of the product from the unreacted starting material.
Alternative Synthetic Routes
-
Arndt-Eistert Homologation: This method allows for the one-carbon chain extension of a carboxylic acid. [13][14][15][16][17]Starting from phenylacetic acid, it can be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of ethanol yields this compound. The use of the hazardous and explosive diazomethane is a significant drawback of this method. [16]
-
Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. [18][19][20][21]The reaction of benzaldehyde with ethyl 2-bromopropionate would yield ethyl 3-hydroxy-2-phenylpropanoate, which could then be dehydroxylated to produce an unsaturated ester, followed by hydrogenation to afford this compound. This multi-step nature makes it less direct than the other methods discussed. [22]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-Phenylpropanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylpropanoic acid (1.0 eq), absolute ethanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless oil.
Protocol 2: Palladium-Catalyzed Ethoxycarbonylation of 1-Phenylethyl Bromide
-
In a high-pressure reactor, combine 1-phenylethyl bromide (1.0 eq), absolute ethanol (5.0 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like Xantphos (4 mol%).
-
Seal the reactor and purge with carbon monoxide gas (3-4 times).
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Protocol 3: Asymmetric Hydrogenation of Ethyl 2-Phenylacrylate
-
In a glovebox, charge a high-pressure reactor with a chiral rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.5 mol%), and a chiral diphosphine ligand, for example, (R)-BINAP (0.55 mol%), in a degassed solvent like methanol.
-
Stir the solution for 15-20 minutes to allow for catalyst formation.
-
Add a solution of ethyl 2-phenylacrylate (1.0 eq) in methanol to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography if necessary.
Conclusion
The choice of a synthetic route for this compound is highly dependent on the specific requirements of the application. For large-scale, cost-effective production of the racemic ester, the Fischer-Speier esterification remains a viable and straightforward option. For syntheses requiring high functional group tolerance and direct carbonyl introduction, palladium-catalyzed carbonylation offers a powerful, albeit more technically demanding, solution. When enantiopurity is paramount, as is often the case in the pharmaceutical industry, asymmetric hydrogenation provides a direct and highly efficient route to the desired stereoisomer, while enzymatic kinetic resolution presents a green and highly selective alternative, despite its inherent 50% yield limitation. A thorough evaluation of the factors outlined in this guide will enable researchers and developers to make an informed decision on the optimal synthetic strategy for their needs.
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- Palladium-Catalyzed Carbonylation and Aryl
- Recent Advances in the Synthesis of Ibuprofen and Naproxen.
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- Continuous flow synthesis of ibuprofen.
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- Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
- Lipases and lipase-catalyzed esterification in non-aqueous media.
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- Asymmetric Hydrogen
- Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification.
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- Reform
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- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
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- Palladium-catalyzed oxidative carbonyl
- Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
- Diethyloxalate as “CO” Source for Palladium-Catalyzed Ethoxycarbonylation of Bromo- and Chloroarene Derivatives.
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A Comparative Guide to the Reactivity of Ethyl 2-phenylpropionate and Methyl 2-phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, 2-phenylpropionic acid derivatives are indispensable chiral building blocks.[1][2] The esterified forms of this acid, namely Ethyl 2-phenylpropionate and Mthis compound, serve as crucial intermediates. The choice between the methyl and ethyl ester is often dictated by factors beyond simple availability, extending into the nuanced realm of chemical reactivity, which can significantly impact reaction kinetics, yield, and purification strategies.
This guide provides an in-depth comparison of the reactivity of this compound and Mthis compound. We will explore the subtle yet critical differences in their behavior in key organic transformations, supported by fundamental chemical principles and experimental considerations. This analysis is designed to empower researchers to make informed decisions in reaction design and process optimization.
Physicochemical Properties: A Foundation for Reactivity
Before delving into kinetic comparisons, it is essential to understand the fundamental physicochemical properties of these two esters. These properties, summarized below, influence their behavior in reaction media and during workup procedures.
| Property | Methyl 2-phenylpropanoate | This compound |
| Molecular Formula | C₁₀H₁₂O₂[3] | C₁₁H₁₄O₂[4][5] |
| Molecular Weight | 164.20 g/mol [3] | 178.23 g/mol [4][5][6] |
| Boiling Point | 212.3 °C (at 760 mmHg) | 122 °C (at 20 mmHg)[6] |
| Density | ~1.03 g/cm³ | ~1.012 g/cm³[6] |
| Appearance | Colorless Oil[7] | Colorless to Light Yellow Liquid[6] |
The primary structural difference is the alcohol moiety of the ester: a methyl group versus an ethyl group. This seemingly minor variation is the root of their differing reactivity, which can be attributed to two core electronic and steric effects.
Core Reactivity Comparison: Steric and Electronic Effects in Action
The reactivity of the ester functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the crucial step in many of its characteristic reactions, including hydrolysis and transesterification.
Caption: Fig 2. General mechanism for base-catalyzed ester hydrolysis.
Comparative Analysis:
-
Mthis compound: The smaller methyl group and its weaker electron-donating nature result in a more electrophilic carbonyl carbon. This leads to a faster rate of nucleophilic attack (larger k₁) and consequently, a faster overall rate of hydrolysis.
-
This compound: The bulkier and more electron-donating ethyl group renders the carbonyl carbon less susceptible to nucleophilic attack, resulting in a slower hydrolysis rate compared to its methyl counterpart.
While direct kinetic data for a side-by-side comparison is sparse in readily available literature, studies on the hydrolysis of various esters consistently show that methyl esters hydrolyze faster than ethyl esters under similar conditions. [8][9][10]
Transesterification
Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, a reaction often catalyzed by an acid or a base. [11]This process is fundamental in applications like the synthesis of polyesters and biodiesel. [11] Comparative Analysis: The same principles governing hydrolysis apply to transesterification. [12][13]* Mthis compound will generally undergo transesterification more readily than the ethyl ester, whether for converting to a larger ester or vice-versa. Its higher reactivity makes it a more versatile starting point for creating a library of different 2-phenylpropionate esters.
-
This compound will react more slowly. This can be advantageous if a competing reaction is desired and the ester functionality needs to remain intact under mildly nucleophilic conditions.
Enzymatic Hydrolysis and Esterification
For pharmaceutical applications, stereoselectivity is paramount. Enzymes, particularly lipases, are often employed for the kinetic resolution of racemic esters. [14] Comparative Analysis: Enzyme activity is highly sensitive to the substrate's structure. A study utilizing lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae investigated both the synthesis and hydrolysis of various 2-phenylpropionate esters. [14][15][16]The findings indicated that the nature of the alcohol moiety significantly influences conversion yields and reaction rates. For instance, in the hydrolysis of this compound by A. oryzae MIM, the reaction was effective, reaching a maximum yield of 97.6% with a half-life of 1.29 hours. [14][15] While a direct comparison with the methyl ester was not the focus of this specific study, it is a well-established principle in enzymology that enzymes have specific substrate preferences. The active site of a lipase will accommodate a methyl group differently than an ethyl group, which can lead to significant differences in reaction rates and enantioselectivity. Researchers must perform initial screening experiments to determine which ester is a better substrate for a chosen biocatalyst.
Experimental Protocols
To provide a practical context for the discussed reactivity, we present standardized protocols for the synthesis and subsequent hydrolysis of these esters.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a general method for synthesizing both esters from 2-phenylpropionic acid. [7] Objective: To synthesize Methyl or this compound.
Materials:
-
2-Phenylpropionic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylpropionic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the alcohol volume) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of the alcohol under reduced pressure using a rotary evaporator. [7]5. Pour the concentrated residue into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with diethyl ether. [7]7. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purify the product by vacuum distillation to obtain the pure ester as a colorless oil. [7]
Protocol 2: Kinetic Comparison of Base-Catalyzed Hydrolysis
Objective: To compare the relative rates of hydrolysis of Methyl and this compound.
Caption: Fig 3. Workflow for kinetic study of ester hydrolysis.
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of both Mthis compound and this compound in a suitable solvent mixture (e.g., 70:30 dioxane-water). Prepare a standardized 0.1 M NaOH solution.
-
Thermostating: Place all solutions and a reaction vessel in a constant temperature water bath at 25°C for at least 20 minutes to ensure thermal equilibrium.
-
Reaction Initiation: For each ester, mix equal volumes of the ester solution and the NaOH solution in the reaction vessel to initiate hydrolysis. Start a timer immediately.
-
Monitoring: At regular time intervals (e.g., every 5 minutes for 1 hour), withdraw a fixed volume (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized HCl solution.
-
Titration: Determine the amount of unreacted NaOH in the aliquot by back-titrating the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: Calculate the concentration of the ester remaining at each time point. Plot ln([Ester]) versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant (k) can be determined from the slope. Compare the calculated rate constants for the two esters.
Conclusion and Practical Implications
The choice between Mthis compound and this compound is a decision with tangible consequences for chemical synthesis. The higher intrinsic reactivity of Mthis compound , driven by lower steric hindrance and a weaker inductive effect, makes it the preferred substrate for reactions requiring rapid conversion, such as hydrolysis or transesterification. This heightened reactivity can lead to shorter reaction times and potentially milder conditions.
Conversely, the slightly more robust nature of This compound can be an asset in multi-step syntheses where the ester must survive conditions that might otherwise affect a methyl ester. In the realm of biocatalysis, neither ester holds an a priori advantage; the optimal choice is dictated by the specific enzyme's substrate preference, which must be determined empirically.
By understanding these fundamental differences, researchers and drug development professionals can better tailor their synthetic strategies, optimizing for yield, purity, and efficiency in the creation of vital pharmaceutical intermediates.
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The Virtues of Biocatalysis: A Comparative Guide to Enzymatic Resolution of Chiral Esters
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. For chiral esters, which are pivotal intermediates, the ability to isolate a single enantiomer is often the difference between a potent therapeutic and an inactive or even harmful compound.[1][2] Traditionally, chemists have relied on classical chemical synthesis to achieve this separation. However, a more elegant and efficient approach has emerged in the form of enzymatic resolution. This guide provides an in-depth comparison of these two methodologies, underscoring the significant advantages offered by biocatalysis.
The Foundation: Chirality and the Need for Enantiopurity
Chiral molecules exist as non-superimposable mirror images, known as enantiomers.[1] While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct biological activities.[1][2] Regulatory bodies like the FDA and EMA often require the characterization of both enantiomers of a chiral drug, with a preference for single-enantiomer formulations to maximize efficacy and minimize potential side effects.[3] This necessitates robust methods for producing enantiomerically pure compounds.
Chemical Synthesis: A Classic but Challenging Route
Classical chemical resolution involves reacting a racemic mixture with a chiral resolving agent to form diastereomers.[3] These diastereomers, having different physical properties, can then be separated by methods like crystallization.[3] While historically significant, this approach is often fraught with challenges:
-
Harsh Reaction Conditions: Chemical methods frequently require low temperatures, extreme pH, or the use of heavy metal catalysts, which can be energy-intensive and environmentally detrimental.[4][5]
-
Use of Hazardous Reagents: Many chemical syntheses employ toxic and expensive reagents, posing safety risks and generating hazardous waste.[4][5]
-
Limited Selectivity: Achieving high enantioselectivity can be difficult, often requiring multiple optimization steps and potentially leading to lower yields.[5]
-
By-product Formation: The use of protecting groups and the potential for side reactions can complicate purification and reduce overall efficiency.[1][6]
Enzymatic Resolution: Nature's Precision at Work
Enzymatic resolution, particularly kinetic resolution, leverages the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[3][7] In a typical kinetic resolution of a racemic ester, the enzyme will preferentially catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted.[7][8] This allows for the separation of the two enantiomers.
Key Advantages of Enzymatic Resolution:
-
Exceptional Enantioselectivity: Enzymes are renowned for their high degree of stereospecificity, often achieving enantiomeric excess (e.e.) values greater than 99%.[4][9][10] This is due to the enzyme's chiral active site, which preferentially binds one enantiomer over the other.[8]
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature, pressure, and pH, often in aqueous media or organic solvents.[1][4][11] This reduces energy consumption and minimizes the degradation of sensitive molecules.
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes) and reducing the need for hazardous chemicals and organic solvents.[1][12][13]
-
High Yields and Purity: The high selectivity of enzymes minimizes the formation of by-products, simplifying purification and leading to higher product purity and yields.[14]
-
Cost-Effectiveness: Although the initial cost of an enzyme may be a consideration, their reusability, high efficiency, and the reduction in downstream processing costs often make enzymatic processes more economical in the long run.[13][15]
dot graph "Enzymatic_Kinetic_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_RacemicMixture" { label="Racemic Ester Mixture"; bgcolor="#F1F3F4"; "Racemic_Ester" [label="Racemic Ester\n(R-Ester + S-Ester)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_EnzymaticReaction" { label="Enzymatic Reaction"; bgcolor="#F1F3F4"; "Enzyme" [label="Enzyme\n(e.g., Lipase)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction\n(Mild Conditions)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Separation" { label="Separation & Products"; bgcolor="#F1F3F4"; "Separation" [label="Separation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Product_1" [label="Enantiopure Product 1\n(e.g., R-Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_2" [label="Unreacted Enantiomer\n(e.g., S-Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Racemic_Ester" -> "Reaction_Vessel" [label="Input"]; "Enzyme" -> "Reaction_Vessel" [label="Catalyst"]; "Reaction_Vessel" -> "Separation" [label="Mixture of\nProducts"]; "Separation" -> "Product_1" [label="Separated"]; "Separation" -> "Product_2" [label="Separated"]; } caption: Workflow of Enzymatic Kinetic Resolution.
Comparative Performance Data
The following table summarizes representative data comparing the performance of chemical and enzymatic methods for the synthesis of chiral compounds.
| Parameter | Chemical Synthesis (Example: Ti-salen catalyzed) | Enzymatic Synthesis (Example: Lipase-catalyzed) |
| Product | O-alkoxycarbonylated/O-acylated cyanohydrins | (R)-mandelonitrile |
| Yield | High (varies with substrate) | 93%[4] |
| Enantiomeric Excess (e.e.) | Up to 96%[4] | 99%[4] |
| Catalyst | Chiral dimeric Ti-salen complex | Immobilized Candida antarctica lipase B (CALB) |
| Reaction Time | Varies (e.g., several hours) | 96 hours[4] |
| Temperature | Often low temperatures (e.g., -20 °C to rt)[4] | 5 °C[4] |
| pH | Not typically controlled in organic solvents | 4.0[4] |
| Reagents | Ethyl cyanoformate, acyl cyanides, TMSCN[4] | Racemic ester, acyl donor (e.g., vinyl acetate) |
Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier
A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[7] However, this can be overcome by a powerful strategy known as dynamic kinetic resolution (DKR). In DKR, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer.[8][16][17] This continuous conversion of the unwanted enantiomer back into the racemic mixture allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[8][9]
dot graph "Dynamic_Kinetic_Resolution_Concept" { graph [rankdir="TB", splines=curved, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
"Racemic_Mixture" [label="Racemic Mixture\n(R + S)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Enzyme" [label="Enzyme\n(e.g., Lipase)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Racemization_Catalyst" [label="Racemization\nCatalyst", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Desired_Product" [label="Desired Product\n(e.g., R-Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Unwanted_Enantiomer" [label="Unwanted Enantiomer\n(S)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Racemic_Mixture" -> "Enzyme" [label="Slow reaction"]; "Enzyme" -> "Unwanted_Enantiomer" [dir=none]; "Racemic_Mixture" -> "Enzyme" [label="Fast reaction"]; "Enzyme" -> "Desired_Product"; "Unwanted_Enantiomer" -> "Racemization_Catalyst" [label="Racemization"]; "Racemization_Catalyst" -> "Racemic_Mixture" [label="Recycled"]; } caption: Conceptual Diagram of Dynamic Kinetic Resolution (DKR).
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol provides a general methodology for the enzymatic kinetic resolution of a racemic secondary alcohol via acylation.
Materials:
-
Racemic alcohol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether - MTBE)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Temperature control system (e.g., water bath)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the racemic alcohol in the anhydrous organic solvent to the desired concentration.
-
Addition of Reagents: Add the acyl donor (typically 1.5-3 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific substrate.
-
Reaction: Stir the mixture at a controlled temperature. The optimal temperature will vary depending on the enzyme and substrate.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Reaction Quench: Once the desired conversion (typically around 50% for optimal separation of both enantiomers) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the ester product can then be separated by standard chromatographic techniques (e.g., column chromatography).
-
Characterization: Confirm the identity and determine the enantiomeric purity of the separated alcohol and ester by analytical methods.
Conclusion: A Clear Advantage for Biocatalysis
For the synthesis of chiral esters, enzymatic resolution, particularly when enhanced by dynamic kinetic resolution, presents a compelling alternative to traditional chemical methods. The unparalleled enantioselectivity, mild reaction conditions, and environmental benefits position biocatalysis as a superior technology for the efficient and sustainable production of enantiomerically pure compounds.[11][12] As the demand for chiral drugs and fine chemicals continues to grow, the adoption of enzymatic strategies will be crucial for developing greener, more cost-effective, and highly selective synthetic routes.[13][18]
References
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd.
- A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. Benchchem.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
- Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed.
- Lipase catalyzed ester synthesis for food processing industries. SciELO.
- Recent advances in enzymatic and chemical deracemisation of racemic compounds.
- Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications.
- Enantioselective synthesis. Wikipedia.
- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.
- Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate.
- Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry - ACS Publications.
- Chiral ester synthesis by transesterification. Organic Chemistry Portal.
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- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH.
- Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. J-Stage.
- Part 5. The Future of Chirality: Challenges and Innovations. Chiralpedia.
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- (PDF) Chemical Synthesis of Chiral Drugs. ResearchGate.
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
- How Pharmaceutical Enzymes Are Transforming the APIs Industry.
- (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications. ResearchGate.
- Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. NIH.
- Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. MDPI.
- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate.
- Chiral Resolution and Separation Services. BOC Sciences.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
- Enzymatic resolution of chiral phosphinate esters. PubMed.
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A Senior Application Scientist's Guide to Cross-Referencing Ethyl 2-Phenylpropionate Spectral Data
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Spectral Data Validation in Research
In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular structure elucidation. However, the raw data generated from these instruments are only as reliable as their corroboration with established literature values. This guide provides an in-depth, practical comparison of experimentally obtained spectral data for Ethyl 2-phenylpropionate against authoritative literature values, emphasizing the rationale behind experimental choices and the principles of data integrity.
This compound (CAS No: 2510-99-8), a common fragrance ingredient and a versatile synthetic intermediate, serves as an excellent case study for demonstrating the process of spectral data cross-referencing. Its structure possesses distinct features—an aromatic ring, a chiral center, and an ethyl ester group—that give rise to a characteristic and well-defined spectral fingerprint.
The Analytical Workflow: A Self-Validating System
A robust analytical workflow is not merely a sequence of steps but a system designed for inherent self-validation. Each stage, from sample preparation to data interpretation, is an opportunity to ensure accuracy and reproducibility. The following diagram illustrates the logical flow of our comprehensive spectral analysis.
Caption: A logical workflow for acquiring, processing, and validating spectral data.
Experimental Protocols: The "Why" Behind the "How"
The quality of spectral data is intrinsically linked to the meticulousness of the experimental procedure. Here, we detail the protocols for acquiring NMR, IR, and MS data, elucidating the rationale behind each step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound. The choice of a sufficient sample amount is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The cleanliness of the tube is critical to avoid contamination that can introduce extraneous signals.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃. The lock signal compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharper signals.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation:
-
Place a single drop of neat this compound between two potassium bromide (KBr) plates. KBr is transparent to IR radiation in the typical analysis range and does not introduce interfering signals.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the empty KBr plates. This is essential to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions from the final sample spectrum.
-
Place the sample-loaded KBr plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to further confirm its structure.
Protocol:
-
Sample Introduction:
-
Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Utilize Electron Ionization (EI) to generate charged fragments. EI is a common and robust ionization technique that produces a characteristic fragmentation pattern.
-
Analyze the resulting ions using a mass analyzer (e.g., a quadrupole) to obtain the mass-to-charge (m/z) ratio of the molecular ion and its fragments.
-
Spectral Data Comparison: Experimental vs. Literature Values
The core of this guide is the direct comparison of experimentally obtained spectral data with authoritative values from the Spectral Database for Organic Compounds (SDBS), a comprehensive and highly respected resource from the National Institute of Advanced Industrial Science and Technology (AIST) of Japan.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in a molecule.
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 1.20 | 1.20 | Triplet | 3H | 7.1 |
| H-b | 1.49 | 1.49 | Doublet | 3H | 7.2 |
| H-c | 3.66 | 3.66 | Quartet | 1H | 7.2 |
| H-d | 4.10 | 4.10 | Quartet | 2H | 7.1 |
| H-e | 7.25-7.35 | 7.29 | Multiplet | 5H | - |
Structural Assignment:
-
H-a: Protons of the methyl group of the ethyl ester.
-
H-b: Protons of the methyl group attached to the chiral center.
-
H-c: Proton at the chiral center.
-
H-d: Protons of the methylene group of the ethyl ester.
-
H-e: Protons of the phenyl group.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] |
| C-1 | 14.1 | 14.1 |
| C-2 | 18.6 | 18.6 |
| C-3 | 45.6 | 45.6 |
| C-4 | 60.6 | 60.6 |
| C-5 | 127.1 | 127.1 |
| C-6 | 127.6 | 127.6 |
| C-7 | 128.6 | 128.6 |
| C-8 | 140.7 | 140.7 |
| C-9 | 174.5 | 174.5 |
Structural Assignment:
Infrared (IR) Spectral Data
The IR spectrum highlights the presence of specific functional groups.
| Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹)[1] | Assignment |
| 3030-2870 | 3030-2872 | C-H stretch (aromatic and aliphatic) |
| 1736 | 1736 | C=O stretch (ester) |
| 1495, 1454 | 1495, 1454 | C=C stretch (aromatic) |
| 1180 | 1180 | C-O stretch (ester) |
| 733, 698 | 733, 698 | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data
The mass spectrum provides the molecular weight and fragmentation pattern.
| Experimental m/z | Literature m/z[1] | Relative Intensity (%) | Proposed Fragment |
| 178 | 178 | 20 | [M]⁺ (Molecular Ion) |
| 105 | 105 | 100 | [M - OCH₂CH₃]⁺ |
| 91 | 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Interpretation and Conclusion
A meticulous comparison of the experimentally acquired spectral data with the literature values from the SDBS database reveals a strong correlation.
-
In the ¹H NMR spectrum , the chemical shifts, multiplicities, and coupling constants are in excellent agreement with the reference data, confirming the connectivity of the protons in the molecule.
-
The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in this compound, with chemical shifts that align perfectly with the literature values.
-
The IR spectrum clearly indicates the presence of an ester functional group (strong C=O stretch at 1736 cm⁻¹) and a monosubstituted benzene ring, consistent with the expected structure.
-
The mass spectrum displays the correct molecular ion peak at m/z 178 and a fragmentation pattern characteristic of an ethyl ester of a phenyl-substituted carboxylic acid.
The congruence between the experimental and literature data provides a high degree of confidence in the identity and purity of the analyzed this compound sample. This rigorous cross-referencing process exemplifies a cornerstone of scientific integrity, ensuring that subsequent research and development efforts are built upon a solid analytical foundation.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-phenylpropionate Quantification
This guide provides an in-depth comparison of common analytical methodologies for the quantification of Ethyl 2-phenylpropionate, a key intermediate in various organic syntheses.[1] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, moving beyond procedural steps to dissect the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate an analytical method that is fit for its intended purpose, adhering to the rigorous standards of scientific integrity and regulatory compliance.
The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that every protocol described is a self-validating system.[2]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical technique is the most critical step in method development. It is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. This compound (C₁₁H₁₄O₂) is a relatively non-polar ester with a phenyl group, which acts as a chromophore.[3][4] It is also sufficiently volatile and thermally stable for gas chromatography.[5][6] These properties make it amenable to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique ideal for non-volatile or thermally sensitive compounds.[6] For this compound, its primary advantage is its operation at ambient temperatures, eliminating the risk of degradation. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography (GC): The preferred method for volatile and thermally stable compounds.[5][6] GC offers high resolution and speed, separating analytes based on their boiling points and interaction with a stationary phase within a capillary column.[6][7]
-
UV-Vis Spectrophotometry: A simple, cost-effective technique that quantifies substances based on their absorption of ultraviolet or visible light.[8] The presence of the phenyl ring in this compound allows for direct UV analysis. However, its major drawback is a lack of specificity; any other component in the sample that absorbs at the same wavelength will interfere with the measurement.[9][10]
Head-to-Head Comparison of Analytical Techniques
The choice between HPLC, GC, and UV-Vis depends on a trade-off between specificity, sensitivity, speed, and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Excellent separation for volatile compounds) | Low (Prone to interference from matrix components) |
| Sensitivity (LOD/LOQ) | Good to Excellent (ng to pg range) | Excellent (pg to fg range) | Moderate (µg to mg range) |
| Speed per Sample | 5-20 minutes | 2-15 minutes | < 1 minute |
| Cost (Instrument) | High | High | Low |
| Cost (Operational) | High (Solvent consumption) | Low to Moderate (Gases are cheaper than solvents)[5] | Very Low |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Required | Required | Not required |
| Best Suited For | Purity testing, stability studies, complex matrices | Purity of volatile compounds, residual solvent analysis | Quick, high-concentration assays of pure substances |
Experimental Workflows and Validation Protocols
A robust analytical method is one that has been validated to prove it is fit for its purpose.[2] Validation is performed according to ICH Q2(R2) guidelines, which outline key performance characteristics to be evaluated.
Workflow for Analytical Method Development & Validation
Caption: General workflow for analytical method development and validation.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Causality: This method is chosen for its high specificity and ability to analyze this compound without thermal stress. A C18 column is selected due to the non-polar nature of the analyte. The mobile phase of acetonitrile and water provides good peak shape and retention. UV detection is appropriate due to the phenyl chromophore.
A. Experimental Protocol
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
B. Validation Protocol (as per ICH Q2)
-
Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine from the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the curve.[11]
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: This method is selected for its high efficiency, speed, and sensitivity for volatile analytes. A non-polar column (like a 5% phenyl polysiloxane) is chosen to separate based on boiling point. Flame Ionization Detection (FID) is used because it is robust and provides a linear response for hydrocarbons.
A. Experimental Protocol
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: Hold at 250°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, split ratio 50:1.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in dichloromethane. Create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock with dichloromethane.
-
Sample Preparation: Accurately weigh the sample and dissolve in dichloromethane to achieve a theoretical concentration within the calibration range.
GC Analysis Workflow Diagram
Caption: Step-by-step workflow for GC-FID analysis.
B. Validation Protocol (as per ICH Q2)
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are assessed similarly to the HPLC method, using GC peak areas instead of HPLC peak areas. The acceptance criteria remain the same. For robustness, parameters like oven ramp rate, carrier gas flow, and injector temperature would be varied.
Conclusion: A Practical Decision Guide
The optimal method for quantifying this compound is context-dependent.
-
For routine quality control of a pure bulk substance: UV-Vis Spectrophotometry may be sufficient if a simple, rapid check is needed and interfering impurities are not expected.
-
For purity analysis and quantification in complex mixtures (e.g., during reaction monitoring or in a final formulation): HPLC is the superior choice due to its high specificity and operation at ambient temperature.
-
For high-throughput screening or when analyzing for other volatile impurities simultaneously: GC is the most efficient method, offering unparalleled speed and separation power for volatile compounds.
Ultimately, the choice must be justified by a thorough method validation that demonstrates the procedure is accurate, precise, and reliable for its intended analytical purpose.
References
- Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate. Benchchem.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025). Journal of the Brazilian Chemical Society.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- Ethyl phenylpropiolate. (2018). SIELC Technologies.
- Comparing HPLC and GC: Retention Time and Effectiveness. (2025). Technology Networks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of analytical procedures according to the ICH guidelines. Efor Group.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- (./-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook.
- Spectrophotometric Method for Quantification of Fenoxaprop-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of the Chemical Society of Pakistan.
- Analytical Methods: Interpretation, Identification, Quantification. DOKUMEN.PUB.
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2011). Indian Journal of Pharmaceutical Sciences.
- Fast Screening Methods for the Analysis of Topical Drug Products. (2021). Pharmaceutics.
- Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. (1986). Journal of Chromatography B: Biomedical Sciences and Applications.
- This compound | CAS 2510-99-8. Santa Cruz Biotechnology.
- Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples. (2025). ResearchGate.
- Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. (2011). ResearchGate.
- Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Molecules.
- This compound | 2510-99-8. ChemicalBook.
- ETHYL 2-ACETYL-3-PHENYLPROPIONATE. Flavor and Extract Manufacturers Association.
- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2022). ResearchGate.
- Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). International Journal of Pharmaceutical Quality Assurance.
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A Comparative Guide to Lipase Selection for the Enantioselective Hydrolysis of Ethyl 2-Phenylpropionate
For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of highly selective synthetic methods.[1] Among the profens, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically responsible for the therapeutic activity.[1] The kinetic resolution of racemic esters, such as ethyl 2-phenylpropionate, through enantioselective hydrolysis catalyzed by lipases, presents an efficient and environmentally benign approach to obtain these valuable chiral molecules.[2]
This guide provides a comprehensive comparison of various commercially available lipases for the hydrolysis of this compound and other 2-arylpropionic acid esters. By examining key performance indicators such as enantioselectivity, conversion rates, and optimal reaction conditions, this document aims to equip scientists with the necessary information to make informed decisions in the selection of an appropriate biocatalyst for their specific needs.
The Critical Role of Lipases in Chiral Resolution
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds.[3] A key feature of many lipases is their ability to discriminate between enantiomers, making them ideal catalysts for the kinetic resolution of racemic mixtures.[4] In the context of this compound hydrolysis, the lipase preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. This process allows for the separation of the two enantiomers, a crucial step in the synthesis of single-enantiomer drugs.
Comparative Performance of Key Lipases
The selection of the most suitable lipase is critical for a successful kinetic resolution. Factors such as the source of the lipase, its immobilization state, and the reaction conditions all play a significant role in the enzyme's activity and enantioselectivity. Below is a comparative analysis of several commonly used lipases for the hydrolysis of 2-arylpropionic acid esters.
Data Summary Table:
| Lipase Source | Substrate | Enantiopreference | Conversion (%) | Enantiomeric Excess (ee) | Enantioselectivity (E) | Optimal Conditions | Reference(s) |
| Candida rugosa (CRL) | Racemic Ketoprofen | (S)-enantiomer | 47% | 99% (for S-ketoprofen) | 185 | Not specified | [5] |
| Racemic Ibuprofen | (S)-enantiomer | 49% (immobilized) | 29.2% (substrate) | Not specified | pH 7.0 (free), pH 6.0 (immobilized) | [6][7] | |
| 2-Arylpropionic Esters | (S)-enantiomer | Varies | Varies | Varies | pH 6.0, 50°C | [8] | |
| Candida antarctica Lipase B (CALB) | Racemic Flurbiprofen (esterification) | (R)-enantiomer | >9-fold higher than free lipase | 89.6% (product) | Not specified | pH 9.0 (immobilized) | [4] |
| Racemic Ketoprofen (esterification) | (R)-enantiomer | Not specified | Not specified | Not specified | Not specified | [9] | |
| Pseudomonas cepacia (PCL) | Racemic 2-acetoxyhexyl tosylate | Not specified | Not specified | Excellent | Not specified | Not specified | [10] |
| Aspergillus oryzae | Racemic this compound | (S)-enantiomer | High | Increasing with temperature | Not specified | 50°C in n-heptane | [10] |
| Rhizopus oryzae | Racemic this compound | (R)-enantiomer | Varies | Varies | Not specified | Varies | [10] |
| Porcine Pancreatic Lipase (PPL) | Racemic 1-phenylethanol (esterification) | (S)-enantiomer | Not specified | Not specified | Not specified | Not specified | [11] |
In-Depth Analysis of Lipase Performance
Candida rugosa Lipase (CRL) : CRL is one of the most extensively studied lipases for the resolution of profens.[1][5] It generally exhibits a preference for the (S)-enantiomer, which is therapeutically desirable for most NSAIDs.[5] Studies on the hydrolysis of various 2-arylpropionic esters have demonstrated its high enantioselectivity.[8] The performance of CRL can be significantly influenced by the reaction medium and immobilization. For instance, immobilization on silica nanoparticles has been shown to enhance its catalytic activity and stability in the resolution of ibuprofen.[6]
Candida antarctica Lipase B (CALB) : In contrast to CRL, CALB often displays a preference for the (R)-enantiomer in the esterification of profens.[4][9] This characteristic can be strategically employed to produce the desired (S)-acid as the unreacted substrate.[9] Immobilized CALB, particularly as Novozym 435, is a widely used and robust biocatalyst.[2]
Pseudomonas cepacia Lipase (PCL) : PCL, also known as lipase from Burkholderia cepacia, is another effective biocatalyst for the kinetic resolution of chiral esters. It has demonstrated excellent enantioselectivity in the hydrolysis of various esters.[10]
Aspergillus oryzae and Rhizopus oryzae Lipases : These fungal lipases have also been investigated for the hydrolysis of this compound. Interestingly, they exhibit opposite enantiopreferences. Aspergillus oryzae lipase favors the formation of the (S)-enantiomer, with enantioselectivity increasing with temperature.[10] Conversely, Rhizopus oryzae lipase shows a preference for the (R)-enantiomer.[10]
Porcine Pancreatic Lipase (PPL) : While microbial lipases are more commonly used, PPL, an animal lipase, has also been employed in kinetic resolutions. It is known for its stability and activity in anhydrous media, making it suitable for esterification reactions.[11]
Experimental Workflows and Methodologies
The successful implementation of a lipase-catalyzed hydrolysis requires careful consideration of the experimental setup and analytical methods.
General Experimental Workflow
Sources
- 1. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture [mdpi.com]
- 6. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 2-phenylpropionate: A Cost-Benefit Analysis for Researchers
Introduction: Ethyl 2-phenylpropionate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is the subject of extensive research aimed at optimizing its production. The choice of synthetic route is a critical decision for researchers and drug development professionals, with implications for yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound, supported by experimental data and a thorough cost-benefit analysis to inform laboratory and industrial-scale production decisions.
Executive Summary of Synthesis Methods
This guide will delve into the intricacies of three primary methods for the synthesis of this compound: Fischer Esterification, Alkylation of Ethyl Phenylacetate, and a green alternative, Biocatalysis. A fourth method, Palladium-Catalyzed Carbonylation, will also be discussed as an emerging but less direct approach. Each method will be evaluated based on key performance indicators to provide a holistic view for the discerning researcher.
| Method | Overall Yield | Relative Cost | Safety Concerns | Environmental Impact |
| Fischer Esterification | Good to Excellent | Low to Medium | Moderate (strong acids) | Moderate (solvent waste, energy) |
| Alkylation of Ethyl Phenylacetate | Good to Excellent | Medium to High | High (toxic alkylating agents) | High (toxic reagents, solvent waste) |
| Biocatalysis | Moderate to Good | Potentially Low (at scale) | Low | Low (mild conditions, biodegradable) |
| Palladium-Catalyzed Carbonylation | Good to Excellent | High | Moderate (CO gas, catalyst toxicity) | Moderate (metal catalyst, solvent waste) |
Method 1: Fischer Esterification of 2-Phenylpropionic Acid
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[3]
Causality Behind Experimental Choices
The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[3] Using a large excess of ethanol not only serves as a reactant but also as the solvent, driving the reaction forward according to Le Chatelier's principle. Refluxing the reaction mixture ensures a sufficiently high temperature to overcome the activation energy barrier and achieve a reasonable reaction rate.
Experimental Protocol
Materials:
-
2-Phenylpropionic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylpropionic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Cost-Benefit Analysis:
-
Benefits: This method is relatively low-cost due to the in-expensive starting materials and catalyst.[4] It is a well-established and robust procedure that can be easily scaled up. The atom economy of Fischer esterification is generally good, with water being the only byproduct.[1]
-
Drawbacks: The use of strong, corrosive acids poses safety hazards and requires careful handling and neutralization steps, which can generate significant aqueous waste. The reaction is reversible, which can limit the yield if the equilibrium is not effectively shifted.[1] The process can be energy-intensive due to the need for prolonged heating.
Method 2: Alkylation of Ethyl Phenylacetate
This method involves the deprotonation of ethyl phenylacetate at the α-carbon to form an enolate, which then acts as a nucleophile to attack a methylating agent. This approach offers a direct way to form the C-C bond at the desired position.
Causality Behind Experimental Choices
A strong, non-nucleophilic base such as sodium ethoxide or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon of the ester without competing in a nucleophilic acyl substitution reaction. The choice of the alkylating agent is critical for both reactivity and safety. Methyl iodide is highly reactive but also toxic and volatile.[5] Dimethyl sulfate is a less expensive and less volatile alternative, but it is a potent carcinogen.[5][6] The reaction is typically carried out at low temperatures to control the reactivity of the enolate and minimize side reactions.
Experimental Protocol
Materials:
-
Ethyl phenylacetate
-
Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl phenylacetate (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 equivalents) in THF to the reaction mixture while maintaining the low temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.1 equivalents) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Cost-Benefit Analysis:
-
Benefits: This method can provide high yields of the desired product and offers good control over the regioselectivity of the alkylation.
-
Drawbacks: The starting material, ethyl phenylacetate, can be more expensive than 2-phenylpropionic acid. The use of strong bases like LDA requires strictly anhydrous conditions and inert atmosphere techniques. The primary concern is the high toxicity and carcinogenic nature of the methylating agents, which necessitates stringent safety precautions and specialized waste disposal procedures.[5][6] The overall cost of this method is generally higher due to the more expensive reagents and the need for specialized equipment.
Method 3: Biocatalysis using Lyophilized Fungi
A greener and increasingly attractive alternative for ester synthesis is the use of biocatalysts, such as enzymes or whole microbial cells.[7] Lyophilized mycelia of certain fungi, like Aspergillus oryzae and Rhizopus oryzae, have been shown to effectively catalyze the esterification of 2-phenylpropionic acid with ethanol in an organic solvent.[8][9]
Causality Behind Experimental Choices
The use of a non-aqueous solvent like n-heptane is crucial to shift the equilibrium of the esterification reaction towards product formation by minimizing the concentration of water, which would otherwise favor hydrolysis.[8][9] The lyophilized (freeze-dried) mycelia provide a stable and reusable source of the esterifying enzymes (lipases). The reaction is typically performed at a moderately elevated temperature (e.g., 50 °C) to enhance the reaction rate without denaturing the enzymes.[8][9]
Experimental Protocol
Materials:
-
2-Phenylpropionic acid
-
Ethanol
-
n-Heptane
-
Lyophilized mycelia of Aspergillus oryzae or Rhizopus oryzae
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a sealed vial, combine 2-phenylpropionic acid (1 equivalent) and ethanol (1.5-2 equivalents) in n-heptane.
-
Add the lyophilized mycelia to the reaction mixture. The amount of biocatalyst will need to be optimized for the specific activity of the mycelia.
-
(Optional) Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction.
-
Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 50 °C) with constant agitation.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached equilibrium or the desired conversion, separate the mycelia by filtration.
-
The mycelia can be washed with fresh solvent and reused for subsequent batches.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation if necessary.
Cost-Benefit Analysis:
-
Benefits: This method is environmentally friendly due to the use of a biodegradable catalyst and milder reaction conditions.[7] It avoids the use of hazardous strong acids or toxic alkylating agents, significantly improving the safety profile. The biocatalyst can often be recovered and reused, which can lower the overall cost at an industrial scale.
-
Drawbacks: The reaction rates can be slower compared to traditional chemical methods, requiring longer reaction times.[10] The initial cost of the biocatalyst may be higher, although reusability can offset this. Mass transfer limitations can sometimes lead to lower conversions.[10] The activity and stability of the biocatalyst can be sensitive to reaction conditions.
Method 4: Palladium-Catalyzed Carbonylation (A Prospective Approach)
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acid derivatives.[11] In principle, this compound could be synthesized by the carbonylation of a suitable precursor, such as 1-phenylethyl halide, in the presence of ethanol and a palladium catalyst. However, much of the existing literature focuses on the synthesis of phenyl esters using phenyl formate as the CO source.[3][12]
Conceptual Workflow (Adaptation Required)
A potential, though not yet widely reported, route could involve the palladium-catalyzed carbonylation of 1-chloro- or 1-bromo-1-phenylethane with carbon monoxide gas in the presence of ethanol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base.
Cost-Benefit Analysis:
-
Benefits: This method could potentially offer high yields and functional group tolerance. The use of carbon monoxide as a C1 building block is highly atom-economical.
-
Drawbacks: The primary drawback is the need to handle toxic carbon monoxide gas, which requires specialized equipment and safety protocols. Palladium catalysts and phosphine ligands are expensive. The development and optimization of such a specific reaction would require significant research effort. The starting 1-halo-1-phenylethanes may not be as readily available or inexpensive as 2-phenylpropionic acid.
Green Chemistry Metrics: A Comparative Look
To provide a more quantitative comparison of the environmental performance of these methods, we can consider several green chemistry metrics.[13][14][15]
| Metric | Fischer Esterification | Alkylation of Ethyl Phenylacetate | Biocatalysis |
| Atom Economy | High | Moderate | High |
| E-Factor (Waste/Product) | Low to Moderate | High | Very Low |
| Process Mass Intensity (PMI) | Moderate | High | Low |
| Use of Hazardous Substances | Moderate (strong acid) | High (toxic alkylating agents) | Low |
Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. Fischer esterification and biocatalysis have high atom economy as the main byproduct is water. Alkylation has a lower atom economy due to the formation of salt byproducts.
E-Factor and Process Mass Intensity (PMI) are metrics that quantify the amount of waste generated per unit of product. Biocatalysis is expected to have the lowest E-Factor and PMI due to the use of a reusable catalyst and milder conditions. The alkylation route will have the highest values due to the use of stoichiometric bases and the generation of significant waste from the workup.
Conclusion and Future Outlook
The choice of a synthesis method for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations.
-
Fischer Esterification remains a viable and cost-effective option, particularly for large-scale production where the handling of strong acids can be well-controlled.
-
Alkylation of Ethyl Phenylacetate offers high yields but is significantly hampered by the high cost and severe safety concerns associated with the necessary reagents, making it less attractive for industrial applications.
-
Biocatalysis represents a promising green alternative. While currently facing challenges in terms of reaction speed and initial catalyst cost, ongoing research in enzyme engineering and process optimization is likely to make this method increasingly competitive.
-
Palladium-Catalyzed Carbonylation , while conceptually appealing, requires further development to become a practical route for the synthesis of this compound.
For researchers and drug development professionals, a thorough evaluation of these factors in the context of their specific needs and capabilities is paramount. The trend towards greener and more sustainable chemical processes suggests that biocatalytic routes will likely play an increasingly important role in the future production of this compound and other valuable chemical intermediates.
Visualizing the Synthetic Workflows
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification of 2-Phenylpropionic Acid.
Alkylation of Ethyl Phenylacetate Workflow
Caption: Workflow for Alkylation of Ethyl Phenylacetate.
Biocatalysis Workflow
Caption: Workflow for Biocatalytic Synthesis of this compound.
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The Profen Puzzle: A Comparative Guide to Pharmaceutical Precursors and Synthetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpropionic acids, ubiquitously known as "profens," stands as a cornerstone of the pharmaceutical industry. These non-steroidal anti-inflammatory drugs (NSAIDs), including household names like Ibuprofen and Ketoprofen, are produced on a massive scale. Consequently, the efficiency, stereoselectivity, and environmental impact of their synthetic routes are under constant scrutiny. This guide provides an in-depth analysis of the synthetic pathways to these critical drugs, with a special focus on the role and efficacy of ethyl 2-phenylpropionate and its analogs as key intermediates. We will dissect established industrial processes, explore greener alternatives, and provide the experimental context necessary for informed decision-making in drug development and manufacturing.
The Industrial Benchmarks: Ibuprofen Synthesis
The journey of ibuprofen from laboratory curiosity to global commodity offers a compelling narrative of evolving chemical synthesis. Two major industrial processes dominate its history: the Boots synthesis and the Boots-Hoechst-Celanese (BHC) "green" synthesis.
The Traditional Route: The Boots Process
Developed in the 1960s, the Boots synthesis is a six-step process starting from isobutylbenzene. While historically significant, it is a prime example of a process with low atom economy, meaning a large proportion of the atoms in the reactants are not incorporated into the final product, leading to substantial waste.[1][2][3]
The process typically involves:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using a stoichiometric amount of aluminum trichloride (AlCl₃).
-
Darzens Condensation: The resulting acetophenone reacts with ethyl chloroacetate to form an epoxy ester.
-
Hydrolysis & Decarboxylation: The ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxidation: The aldehyde is oxidized to form racemic ibuprofen.
-
Resolution: The racemic mixture must be resolved to isolate the pharmacologically active (S)-enantiomer.
The primary drawbacks of this route are the large quantities of aluminum trichloride required, which generates significant aluminum hydroxide waste, and the multiple steps that contribute to a low overall yield and poor atom economy.[1][4]
A Greener Revolution: The BHC Process
In the 1980s, the BHC Company introduced a streamlined, three-step synthesis that has become a textbook example of green chemistry.[1][4][5] This process not only reduced the number of steps but also dramatically improved atom economy and minimized waste.[2]
The BHC process consists of:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride, using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recyclable.
-
Hydrogenation: The resulting ketone is reduced to an alcohol using a Raney nickel catalyst.
-
Carbonylation: The alcohol is then carbonylated using a palladium catalyst to yield ibuprofen.
This elegant synthesis boasts a much higher atom economy (around 77%, approaching 99% if the acetic acid byproduct is recovered) compared to the Boots process (around 40%).[1][2][5] The catalytic nature of the steps and the recycling of the HF solvent significantly reduce the environmental footprint.[1]
Caption: Comparison of Boots and BHC synthesis workflows for Ibuprofen.
Quantitative Comparison of Ibuprofen Synthesis Routes
The superiority of the BHC process is evident when key metrics are compared directly.
| Metric | Boots Synthesis | BHC Green Synthesis | Advantage of BHC |
| Number of Steps | 6[1] | 3[1][5] | Fewer reactors, less energy, faster process. |
| Overall Yield | ~40%[1] | ~77-80%[1] | Higher output from starting materials. |
| Atom Economy | ~40%[2][4] | ~77% (approaches 99% with byproduct recovery)[2][5] | Drastic reduction in chemical waste. |
| Catalyst | Stoichiometric AlCl₃[1] | Catalytic and recyclable HF, Pd[1] | Reduced waste and catalyst cost. |
| Byproducts | Large amounts of inorganic salts[1] | Primarily recoverable acetic acid[1] | Byproduct has potential for reuse. |
Alternative Precursors and Pathways: The Case of Ketoprofen
Similar to ibuprofen, the synthesis of ketoprofen has also been a subject of optimization to move away from hazardous reagents and improve efficiency. Traditional methods often relied on harmful substances like benzene and sodium amide.[6]
A notable greener alternative involves a five-step synthesis starting from cyclohexanone with an overall yield of 44%.[6] This route avoids toxic solvents and hazardous reactants. The key steps include a Stork enamine alkylation, conversion to a dihydrobenzofuranone intermediate, pyrolytic aromatization, and a final benzylic oxidation to yield ketoprofen.[6]
Another optimized route starts from 3-iodobenzoic acid and proceeds through Friedel-Crafts acylation, a coupling reaction with diethyl malonate, methylation, Krapcho decarbalkoxylation, and finally ester hydrolysis, achieving an overall yield of 58% in five steps.[7]
Caption: Workflow for a greener synthesis of Ketoprofen.
The Role of this compound: A Precursor for Chirality, Not Construction
A direct, industrial-scale synthesis of profens starting from this compound as a foundational building block is not a widely established strategy. The primary challenge lies in the need to functionalize the phenyl ring at the correct position to introduce the isobutyl (for ibuprofen) or benzoyl (for ketoprofen) group. While Friedel-Crafts acylation of aromatic rings is a standard reaction, achieving the desired regioselectivity on an already substituted ring like this compound can be complex and may lead to mixtures of isomers.[8]
Instead, the true efficacy of this compound and similar esters lies in their role as key intermediates for introducing chirality . Since the pharmacological activity of profens resides almost exclusively in the (S)-enantiomer, the separation of racemic mixtures is a critical step.[9][10] Biocatalytic kinetic resolution, which uses enzymes to selectively react with one enantiomer, is a powerful and green method to achieve this.[9][11]
Enzymatic Kinetic Resolution
This technique operates on the principle that an enzyme, typically a lipase, will preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.[9][11] There are two common approaches:
-
Enantioselective Hydrolysis: A racemic ester (e.g., racemic this compound derivative) is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.[9]
-
Enantioselective Esterification: A racemic acid (e.g., racemic ibuprofen) is reacted with an alcohol in an organic solvent in the presence of a lipase. The enzyme selectively esterifies one enantiomer (often the (S)-enantiomer), leaving the (R)-enantiomer as the unreacted acid.[11][12]
Lipases from sources like Candida rugosa, Rhizomucor miehei, and Candida antarctica have been extensively studied for the resolution of ibuprofen and other profens.[11] The unreacted enantiomer can often be racemized and recycled, allowing for a theoretical yield of 100% for the desired enantiomer in what is known as a dynamic kinetic resolution process.[9]
Caption: General workflows for enzymatic kinetic resolution of profens.
Experimental Protocols
Protocol: BHC Green Synthesis of Ibuprofen (Conceptual Steps)
-
Friedel-Crafts Acylation:
-
Catalytic Hydrogenation:
-
Transfer the 4'-isobutylacetophenone to a hydrogenation reactor.
-
Add a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas to reduce the ketone to 1-(4-isobutylphenyl)ethanol.[4]
-
-
Palladium-Catalyzed Carbonylation:
-
Introduce the alcohol from the previous step into a carbonylation reactor.
-
Add a palladium catalyst.
-
Pressurize the reactor with carbon monoxide (CO). The palladium catalyst facilitates the insertion of CO to form ibuprofen.[4]
-
Separate the ibuprofen product from the catalyst.
-
Protocol: Enzymatic Resolution of Racemic Ketoprofen Methyl Ester
This protocol is adapted from methodologies described for the kinetic resolution of profen esters.[13][14]
-
Preparation of Racemic Ester:
-
Dissolve racemic ketoprofen (1.0 g) in a mixture of methanol (30 mL) and a suitable organic solvent like chloroform (300 mL).
-
Add a catalytic amount of strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture at 60°C for approximately 3 hours.
-
After cooling, neutralize the acid and wash the organic phase with water.
-
Dry the organic layer and evaporate the solvent to obtain racemic ketoprofen methyl ester.[13]
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7).
-
Disperse the racemic ketoprofen methyl ester (e.g., 10.7 mg) and the selected lipase (e.g., 10 mg of immobilized Aspergillus niger lipase) in the buffer (e.g., 2 mL).[13]
-
Agitate the mixture at a controlled temperature for a set period (e.g., 24-96 hours). The enzyme will selectively hydrolyze one enantiomer.[13]
-
-
Separation and Analysis:
-
Stop the reaction and separate the components. The mixture will contain the (R)-ketoprofen acid in the aqueous phase and the unreacted (S)-ketoprofen methyl ester, which can be extracted with an organic solvent.
-
Acidify the aqueous layer and extract the (R)-ketoprofen.
-
Analyze the enantiomeric excess (e.e.) of both the recovered ester and the acid using chiral HPLC.
-
Conclusion and Future Outlook
The evolution of profen synthesis from the high-waste Boots process to the elegant, atom-economical BHC process is a testament to the power of green chemistry principles in industrial applications. While this compound is not a primary building block for constructing the carbon skeleton of major profens, its role as a key intermediate in enantioselective biocatalysis is undeniable. The efficacy of profen esters in these resolution processes is critical for producing the single-enantiomer drugs that offer improved therapeutic profiles.
For researchers and drug development professionals, the choice of a synthetic route is a multi-faceted decision. The BHC process remains a benchmark for efficiency and sustainability in ibuprofen production. For other profens like ketoprofen, newer routes that avoid hazardous materials are gaining traction. The future of profen synthesis will likely involve a greater integration of biocatalysis, not just for resolution but potentially for asymmetric synthesis steps, and the adoption of continuous flow chemistry to further enhance safety, efficiency, and scalability. The journey to create these essential medicines is a continuous quest for a more perfect, efficient, and environmentally benign process.
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A Comparative Guide to Chiral Auxiliaries for the Enantioselective Synthesis of 2-Phenylpropionic Acid
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. A prominent example is (S)-2-phenylpropionic acid, the active enantiomer in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".[1][2][3] The stereocenter at the alpha-position is crucial for its pharmacological activity, making its enantioselective synthesis a topic of significant interest.[4] This guide provides an in-depth comparison of three widely utilized chiral auxiliaries for the synthesis of enantiopure 2-phenylpropionic acid: Evans' oxazolidinones, Myers' pseudoephedrine, and Oppolzer's camphorsultam.
The Central Role of Diastereoselective Alkylation
The primary strategy for incorporating the phenyl group at the stereocenter of the propionic acid backbone involves the diastereoselective alkylation of a chiral enolate. This is achieved by temporarily attaching a chiral auxiliary to a propionyl group, which then directs the approach of an electrophile, such as benzyl bromide, to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol. The subsequent cleavage of the auxiliary yields the desired enantiomer of 2-phenylpropionic acid.
Evans' Oxazolidinones: The Gold Standard
First introduced by David A. Evans, chiral oxazolidinones have become a benchmark in asymmetric synthesis due to their high stereoselectivity and the predictability of their stereochemical outcomes.[5][6]
Mechanism of Stereocontrol
The stereoselectivity of Evans' auxiliaries arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.[7]
dot
Caption: Workflow for Evans' auxiliary-mediated synthesis.
Experimental Protocol: Evans' Oxazolidinone
1. Acylation: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.05 eq.) is added dropwise to form the lithium enolate.
-
Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
3. Auxiliary Cleavage:
-
The purified alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) are added, and the mixture is stirred at room temperature.
-
The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction.
-
The aqueous layer is acidified to precipitate the (S)-2-phenylpropionic acid.
Myers' Pseudoephedrine: A Practical Alternative
Developed by Andrew G. Myers, pseudoephedrine serves as an effective and practical chiral auxiliary, often providing excellent stereoselectivity and crystalline intermediates that are easily purified.[8][9]
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, the diastereoselectivity in Myers' asymmetric alkylation is attributed to the formation of a rigid, chelated (Z)-enolate.[10] The pseudoephedrine backbone, with its specific stereochemistry, effectively blocks one face of the enolate, directing the electrophile to the opposite face. The presence of lithium chloride is often crucial for achieving high yields and selectivities.[11]
dot
Caption: Workflow for Myers' auxiliary-mediated synthesis.
Experimental Protocol: Myers' Pseudoephedrine
1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine is reacted with propionyl chloride to form the corresponding N-propionyl amide.[12]
2. Diastereoselective Alkylation:
-
The N-propionyl pseudoephedrine amide and lithium chloride (6 eq.) are dissolved in anhydrous THF and cooled to -78 °C.
-
LDA (2.2 eq.) is added to generate the enolate.
-
Benzyl bromide (1.5 eq.) is added, and the reaction is slowly warmed to 0 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride.
3. Auxiliary Cleavage:
-
The alkylated amide is hydrolyzed using either acidic (e.g., H2SO4 in dioxane/water) or basic (e.g., KOH in ethanol/water) conditions to yield (S)-2-phenylpropionic acid.[13]
-
The pseudoephedrine auxiliary can be recovered from the reaction mixture.
Oppolzer's Camphorsultam: A Rigid and Reliable Director
Oppolzer's camphorsultam, derived from naturally occurring camphor, offers a rigid bicyclic framework that provides excellent stereocontrol in a variety of asymmetric transformations, including enolate alkylations.[14][15]
Mechanism of Stereocontrol
The stereochemical outcome is dictated by the rigid camphor backbone of the sultam. Upon enolization, one face of the enolate is effectively blocked by the sultam ring structure, leading to a highly diastereoselective alkylation. The sulfonamide group also plays a role in chelating the metal cation, further rigidifying the transition state.
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Ethyl 2-Phenylpropionate Synthesis
Abstract:
This guide provides a comprehensive technical comparison of various catalytic systems for the synthesis of ethyl 2-phenylpropionate, a key intermediate in the pharmaceutical industry, notably for the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. We will delve into the nuances of homogeneous acid catalysis, heterogeneous acid catalysis, and biocatalysis, offering a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important compound, with a focus on efficiency, sustainability, and scalability.
Introduction: The Significance of this compound
This compound is a crucial precursor in the synthesis of a range of pharmaceuticals, particularly the 2-arylpropionic acid NSAIDs like ibuprofen and ketoprofen. The pharmacological activity of these drugs often resides in a single enantiomer, making stereoselective synthesis a key consideration. The esterification of 2-phenylpropionic acid to its ethyl ester is a fundamental step, and the choice of catalyst profoundly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. This guide will provide a comparative analysis of the primary catalytic methodologies employed for this synthesis.
The synthesis of this compound is typically achieved through the Fischer-Speier esterification of 2-phenylpropionic acid with ethanol. This is a reversible reaction catalyzed by an acid, where water is produced as a byproduct.[1] To drive the reaction towards the product side, it is often necessary to use an excess of one reactant (usually the alcohol) or to remove the water as it is formed.[2]
The Fischer-Speier Esterification: A Mechanistic Overview
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2]
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision in the synthesis of this compound. We will now compare three major classes of catalysts: homogeneous acids, heterogeneous solids, and enzymes.
Homogeneous Acid Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically as a dissolved species in the reaction medium.[3] For Fischer esterification, strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed.[1]
Advantages:
-
High Activity: Due to the high concentration of active sites and excellent contact with reactants, homogeneous catalysts often exhibit high reaction rates.[3]
-
Low Cost: Simple mineral acids are generally inexpensive and readily available.
Disadvantages:
-
Difficult Separation: The catalyst is dissolved in the reaction mixture, making its separation from the product challenging and often requiring neutralization and extraction steps, which generate significant waste.[3]
-
Corrosion: Strong acids are highly corrosive, posing challenges for reactor materials.
-
Environmental Concerns: The use and disposal of strong acids raise environmental and safety concerns.
| Catalyst | Reactants | Conditions | Yield | Reference |
| H₂SO₄ | Benzoic Acid, Methanol | 65°C | 90% | [4] |
| H₂SO₄ | Hydroxy Acid, Ethanol | Reflux, 2h | 95% | [4] |
| H₂SO₄ | Isooctanoic Acid, Methanol | Reflux (70°C), 2h | 90-95% | [5] |
Table 1: Performance of Homogeneous Acid Catalysts in Esterification Reactions. (Note: Data is for representative esterification reactions, not specifically for this compound, as direct comparative studies are scarce.)
Heterogeneous Acid Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3] For the synthesis of this compound, solid acid catalysts such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15) are prominent examples.
Advantages:
-
Easy Separation and Reusability: The solid catalyst can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles.[6][7] This significantly reduces waste and catalyst cost over time.
-
Reduced Corrosion: Solid catalysts are generally less corrosive than their homogeneous counterparts.
-
Process Simplification: Downstream processing is simplified due to the absence of a dissolved catalyst.
Disadvantages:
-
Lower Activity: The reaction rate can be slower compared to homogeneous catalysis due to mass transfer limitations, as reactants need to diffuse to the active sites on the catalyst surface.
-
Catalyst Deactivation: The catalyst can lose activity over time due to poisoning, fouling, or mechanical degradation.[7]
| Catalyst | Reactants | Conditions | Yield/Conversion | Reusability | Reference |
| Amberlyst-15 | Aliphatic Carboxylic Acids, Methanol | Room Temp | Excellent | Yes | [6] |
| Amberlyst-15 | Sludge Palm Oil, Methanol | 360 min | >98% FFA Conversion | Not specified | [8] |
| Amberlyst-15 | Cellulose, Acetic Anhydride | Not specified | Stable for 3 cycles | Yes | [7] |
Table 2: Performance of Amberlyst-15 in Various Esterification and Related Reactions.
Biocatalysis (Enzymatic Synthesis)
Biocatalysis utilizes enzymes, typically lipases, to catalyze the esterification reaction.[9] These reactions are often performed under milder conditions and can exhibit high selectivity, including enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals.[10] A commonly used immobilized lipase is Novozym 435 (lipase B from Candida antarctica).[11]
Advantages:
-
High Selectivity: Enzymes can be highly chemo-, regio-, and enantioselective, potentially leading to the direct synthesis of the desired enantiomer of this compound.[10]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption and by-product formation.
-
Environmentally Benign: Biocatalysis is considered a green chemistry approach, using biodegradable catalysts and often aqueous or solvent-free systems.[9]
Disadvantages:
-
Higher Catalyst Cost: Enzymes, especially immobilized ones, can be more expensive than traditional chemical catalysts.
-
Slower Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts.
-
Inhibition: The enzyme's activity can be inhibited by substrates or products, and it is sensitive to pH and temperature.
| Biocatalyst | Substrates | Solvent | Temperature | Time | Conversion Yield | Reference |
| Aspergillus oryzae MIM (lyophilized mycelium) | 2-Phenylpropionic Acid, Ethanol | n-heptane | 50°C | 72h | ~31% | [12] |
| Rhizopus oryzae 11207 (lyophilized mycelium) | 2-Phenylpropionic Acid, Ethanol | n-heptane | 50°C | 72h | ~29% | [12] |
| Novozym 435 | Dicarboxylic acids, Diols | Diphenyl ether | 90°C | 48h | >84% | [13] |
Table 3: Performance of Biocatalysts in the Esterification of 2-Phenylpropionic Acid and Related Reactions.
Experimental Protocols
Homogeneous Catalysis: Sulfuric Acid-Catalyzed Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Neutralization: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Heterogeneous Catalysis: Amberlyst-15-Catalyzed Synthesis
-
Catalyst Preparation: Wash Amberlyst-15 resin with methanol and then dry under vacuum at 60°C overnight before use.
-
Reaction Setup: In a round-bottom flask, combine 2-phenylpropionic acid (1.0 eq), ethanol (3.0 eq), and Amberlyst-15 (10% w/w of 2-phenylpropionic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by GC.
-
Catalyst Recovery: After cooling, filter the reaction mixture to recover the Amberlyst-15 catalyst. Wash the recovered catalyst with ethanol and dry for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove excess ethanol.
-
Purification: Purify the resulting crude ester by vacuum distillation.
Biocatalysis: Lipase-Catalyzed Synthesis
-
Reaction Setup: In a screw-capped vial, combine 2-phenylpropionic acid (1.0 eq), ethanol (1.5 eq), and a suitable organic solvent (e.g., n-heptane).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10% w/w of the acid) to the mixture.
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50°C) for 24-72 hours. Monitor the conversion by taking aliquots and analyzing them by GC.
-
Enzyme Recovery: After the reaction, filter the mixture to recover the immobilized enzyme. Wash the enzyme with the solvent used in the reaction and dry it for potential reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Analytical Methods for Quantification
Accurate quantification of the product is essential for determining the efficiency of the catalytic system. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
-
Gas Chromatography (GC): A robust method for volatile compounds like this compound. A capillary column (e.g., DB-5) with a Flame Ionization Detector (FID) is typically used. Quantification is performed using an internal standard.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system with a C18 column and a UV detector (monitoring at ~254 nm) can be used. The mobile phase is typically a mixture of acetonitrile and water.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved using homogeneous, heterogeneous, and biocatalytic systems.
-
Homogeneous catalysis with sulfuric acid offers high reaction rates and low catalyst cost but suffers from significant drawbacks related to product separation and environmental impact.
-
Heterogeneous catalysis using solid acids like Amberlyst-15 presents a more sustainable alternative with easy catalyst separation and reusability, although potentially at the cost of lower reaction rates.
-
Biocatalysis with lipases provides a green and highly selective route, especially for enantioselective synthesis, but may be limited by higher catalyst cost and slower reaction times.
The optimal choice of catalytic system depends on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and environmental regulations. For large-scale industrial production where cost and throughput are paramount, optimizing a reusable heterogeneous catalyst system is often the most attractive approach. For the synthesis of high-value, enantiopure pharmaceutical intermediates, the selectivity of biocatalysis may outweigh the higher cost. Future research should focus on developing more active and stable heterogeneous catalysts and more cost-effective and robust enzyme preparations to bridge the gap between these different approaches.
References
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- Petrini, et al. (Year). A mild and selective methyl esterification of aliphatic carboxylic acids using Amberlyst-15. Arkivoc, Volume(Issue), 570-609.
- Jiang, et al. & Fan, et al. (Year). Title of the article on reusability of Amberlyst-15. Journal Name, Volume(Issue), pages.
- Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2566-2585.
- Thoai, D. N. (2015). What can I do to reuse Amberlyst-15 in transesterification process?
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A Senior Application Scientist's Guide to Solvent Selection for Lipase-Catalyzed Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
The pursuit of greener, more efficient chemical synthesis has positioned lipases as indispensable biocatalysts. Their high stereoselectivity, broad substrate specificity, and operation under mild conditions offer a compelling alternative to traditional chemical catalysts.[1][2][3] However, the full potential of a lipase-catalyzed reaction is only unlocked when the enzyme is placed in its optimal environment. The reaction medium—the solvent—is arguably the most critical parameter influencing lipase performance, dictating everything from reaction rate and stability to the stereochemical outcome of the reaction.[4][5]
This guide provides a comparative analysis of solvent systems for lipase-catalyzed reactions. We move beyond a simple listing of options to explain the causality behind solvent effects, offering field-proven insights and self-validating experimental protocols to empower researchers in their solvent selection process.
The Solvent's Sphere of Influence: More Than Just a Medium
In non-aqueous biocatalysis, the solvent is an active participant, directly interacting with the enzyme and influencing its catalytic capabilities. A minimal amount of water is essential for lipase activity, forming a critical hydration layer around the enzyme that preserves its catalytically active conformation.[6][7] The bulk solvent's primary role is to dissolve substrates and products while not stripping away this essential water layer.
The choice of solvent profoundly impacts four key performance indicators:
-
Activity & Reaction Rate: The solvent's interaction with the enzyme's hydration shell and its active site can either maintain or disrupt the flexible conformation required for catalysis.[8] Hydrophobic solvents are generally preferred as they are less likely to strip the essential water from the enzyme's surface.[3]
-
Stability: A suitable solvent can significantly enhance the thermal and operational stability of a lipase, a crucial factor for industrial applications. Conversely, an incompatible solvent, particularly a polar one, can denature the enzyme, leading to irreversible activity loss.[4]
-
Enantioselectivity: For the synthesis of chiral molecules, the solvent can modulate the flexibility of the lipase's active site, thereby influencing its ability to discriminate between enantiomers.[8][9] This "solvent engineering" can be a powerful tool to fine-tune the stereochemical outcome of a reaction.
-
Mass Transfer: The solvent's viscosity and its ability to solubilize substrates and products affect the diffusion rates, which can become the rate-limiting step of the overall reaction.[10]
A Comparative Analysis of Solvent Classes
The ideal solvent is a delicate balance of performance, cost, safety, and environmental impact. Here, we compare the most common solvent classes, supported by experimental data.
Conventional Organic Solvents: The Established Workhorse
Organic solvents have been the traditional choice for non-aqueous enzymology. Their behavior is largely predictable based on their polarity, often quantified by the logarithm of the partition coefficient (log P).
Causality of Performance: Generally, non-polar, water-immiscible solvents (log P > 4) provide a favorable environment for lipases, preserving the enzyme's essential hydration layer and promoting a rigid, active conformation.[3][11] Polar solvents (log P < 2), in contrast, tend to strip this water layer, leading to enzyme deactivation.[3][4]
Comparative Performance Data: The effect of the solvent on the enantioselectivity of Lipase PS in the resolution of (R,S)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate highlights this principle.
| Solvent | Log P | Enantiomeric Ratio (E) |
| Isooctane | 4.5 | >100 |
| Toluene | 2.7 | 44 |
| Diisopropyl ether | 1.9 | 36 |
| Acetonitrile | -0.34 | 1 |
| Tetrahydrofuran (THF) | 0.46 | 1 |
| Data adapted from G.F. Basti, et al.[12] |
Experimental Protocol: High-Throughput Solvent Screening This protocol provides a reliable method for rapidly screening a panel of organic solvents to identify the optimal medium for a specific lipase-catalyzed esterification.
Caption: High-throughput workflow for screening organic solvents in a 96-well plate format.
Methodology:
-
Preparation: Aliquot 5-10 mg of immobilized lipase into each well of a 96-well deep-well plate. Prepare stock solutions of the alcohol, acyl donor (e.g., vinyl laurate), and an internal standard (e.g., decane) in a compatible solvent.
-
Reaction Setup: To each well, add 200 µL of the organic solvent to be tested.
-
Initiation: Add aliquots of the substrate and internal standard stock solutions to each well to start the reaction. The final volume may be around 250 µL.
-
Incubation: Seal the plate securely and place it in a temperature-controlled shaker, incubating at the desired temperature with vigorous shaking to overcome mass transfer limitations.
-
Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each well and quench the reaction in a separate plate containing a stop solution. Analyze the quenched samples by GC or HPLC to quantify substrate consumption and product formation.[13][14][15]
-
Validation: The solvent yielding the highest conversion rate and, if applicable, the best enantioselectivity is identified as the optimal choice for further process development.
Ionic Liquids (ILs): The "Designer" Solvents
Ionic liquids are salts with melting points below 100°C, often lauded as "green solvents" due to their negligible vapor pressure.[4] Their true power lies in their tunability; by altering the cation and anion, their physicochemical properties can be fine-tuned.
Causality of Performance: Hydrophobic ILs often enhance lipase stability and activity compared to conventional organic solvents.[16][17] They can provide a stabilizing microenvironment for the enzyme. Hydrophilic ILs, however, can be detrimental, behaving similarly to polar organic solvents by stripping the enzyme's essential water layer.[17] The high viscosity of some ILs can also pose a mass transfer challenge.[18]
Comparative Performance Data: The activity of Candida rugosa lipase is significantly enhanced in certain ILs compared to organic solvents.
| Solvent | Relative Activity (%) |
| [Bmim][PF6] | 150 |
| Hexane | 100 |
| Acetonitrile | < 10 |
| Tetrahydrofuran (THF) | < 5 |
| Data adapted from F. van Rantwijk, et al. and Lau, R. M., et al.[16] |
Deep Eutectic Solvents (DESs): The Sustainable Frontier
DESs are formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (like urea or glycerol).[19] They are generally biodegradable, non-toxic, and inexpensive to prepare.
Causality of Performance: DESs can preserve the native structure of lipases, leading to high catalytic activity.[20][21] The components of the DES can form extensive hydrogen bond networks, creating a biocompatible environment. Some studies even report that certain DESs can act as "activity boosters."[21] Their properties are highly dependent on the nature of their components and the presence of water.[20][22]
Comparative Performance Data: The esterification activity of immobilized lipase (Candida antarctica Lipase B) in various choline chloride-based DESs demonstrates their potential.
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Conversion (%) after 24h |
| Glycerol | 1:2 | 94 |
| Urea | 1:2 | 88 |
| Ethylene Glycol | 1:2 | 85 |
| Glucose | 1:1 | 75 |
| Data adapted from various studies on lipase activity in DESs.[22][23] |
Supercritical Fluids (SCFs): The Integrated Solution
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), exist above their critical temperature and pressure, possessing properties of both liquids and gases.[10][24]
Causality of Performance: SCFs offer exceptional mass transfer properties due to their gas-like low viscosity and high diffusivity, coupled with liquid-like densities that enhance solubility.[10][25][26] A key advantage of scCO₂ is the ease of downstream processing; after the reaction, the pressure is simply released, and the CO₂ reverts to a gas, leaving behind a solvent-free product.[25]
Challenges: The primary drawbacks are the requirement for high-pressure equipment and the low polarity of scCO₂, which can limit the solubility of polar substrates.[24][27]
A Logical Framework for Solvent Selection
Choosing the right solvent is a multi-parameter optimization problem. The following framework guides the decision-making process from initial screening to final selection.
Caption: Decision-making framework for rational solvent selection in biocatalysis.
Conclusion and Future Outlook
The paradigm of the solvent as a passive medium is obsolete. For the modern researcher, "solvent engineering" is a powerful lever to optimize lipase-catalyzed reactions. While conventional organic solvents remain a reliable starting point, the superior performance and green credentials of ionic liquids, deep eutectic solvents, and supercritical fluids are driving their adoption. A systematic screening approach, grounded in an understanding of the fundamental interactions between the enzyme, substrates, and solvent, is paramount. By applying the principles and protocols outlined in this guide, scientists can navigate the complex solvent landscape to develop robust, efficient, and sustainable biocatalytic processes.
References
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- Gupta, R., Gupta, N., & Rathi, P. (2004). Lipases and lipase-catalyzed esterification in non-aqueous media.
- Bañeras, F., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry. [Link]
- Tan, J. N., & Dou, Y. (2020). Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic reactions. Applied Microbiology and Biotechnology, 104, 1481–1496. [Link]
- Lau, R. M., et al. (2004). Impact of ionic liquid physical properties on lipase activity and stability. The Journal of Organic Chemistry, 69(14), 4669-4674. [Link]
- Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Organic Letters, 5(11), 1825-1827. [Link]
- Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. PubMed, 22(10), 1358-68. [Link]
- Gupta, M. N., & Roy, I. (2004). Enhancement of lipase activity in non-aqueous media upon immobilization on multi-walled carbon nanotubes. BMC Biotechnology, 4, 20. [Link]
- Bañeras, F., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase.
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- Zhang, M., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10891. [Link]
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- R, G., N, G., & P, R. (2004). LIPASES AND LIPASE-CATALYZED ESTERIFICATION REACTIONS IN NONAQUEOUS MEDIA. Critical Reviews in Biotechnology, 24(2-3), 67-93. [Link]
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- Basti, G. F., et al. (2005). Effect of the Solvent on Enantioselectivity of Lipase PS.
- Dame, M., et al. (2023).
- Mesiano, A. J., et al. (1999). Enzyme Activity in Supercritical Fluids.
- Loru, F., et al. (2017). A Review on the Effects of Supercritical Carbon Dioxide on Enzyme Activity. International Journal of Molecular Sciences, 18(12), 2705. [Link]
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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized Ethyl 2-phenylpropionate
Introduction: The Imperative of Purity in Synthesis
Ethyl 2-phenylpropionate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, demands rigorous purity assessment to ensure the safety, efficacy, and reproducibility of the final product.[1][2] In the context of drug development, the presence of impurities, even in trace amounts, can have a significant impact on the quality and safety of the drug substance.[3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any new drug substance.[4][5] Specifically, the ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis.[4][6]
This guide provides a comprehensive, multi-faceted analytical strategy for assessing the purity of newly synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, ensuring a self-validating and robust assessment. Our approach integrates chromatographic and spectroscopic techniques to create a holistic purity profile, comparing the synthesized material against a certified reference standard.
Understanding Potential Impurities: A Synthesis-Forward Approach
The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. A common route to this compound is the Fischer esterification of 2-phenylpropionic acid with ethanol, often catalyzed by a strong acid like sulfuric acid.[7]
This synthetic pathway can introduce several classes of impurities:
-
Organic Impurities:
-
Starting Materials: Unreacted 2-phenylpropionic acid or ethanol.
-
By-products: Products from side reactions, such as the formation of diethyl ether from the ethanol starting material under acidic conditions.
-
Intermediates: Any transient species that fail to react completely.
-
Degradation Products: Compounds formed by the breakdown of the desired product during synthesis or storage.[8]
-
-
Inorganic Impurities: Residual catalysts (e.g., sulfate ions) or salts formed during workup.[8]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, ethyl acetate) that are not completely removed.[4]
A robust analytical workflow must be capable of detecting and quantifying all such potential impurities.
The Analytical Workflow: A Triad of Orthogonal Techniques
No single analytical technique is sufficient to declare a compound "pure." A scientifically sound purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties—to provide a comprehensive view. Our workflow integrates Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile impurities. Its high resolving power (GC) separates components in time, while the mass spectrometer (MS) provides structural information for definitive identification. This is crucial for detecting residual solvents and low-boiling point by-products that might be missed by HPLC. The choice of a non-polar column like a DB-5ms is based on the principle of "like dissolves like," providing excellent separation for the aromatic ester and related non-polar impurities.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of both the synthesized this compound and a certified reference standard (CRS) in HPLC-grade ethyl acetate.
-
Instrumentation: Agilent GC-MS system (or equivalent).
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 400.
-
-
System Suitability: Before sample analysis, inject a known mixture of analytes to verify system performance, including resolution and sensitivity.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main this compound peak by comparing its retention time and mass spectrum with the CRS.
-
Identify impurity peaks by searching their mass spectra against the NIST library and comparing with potential impurities.
-
Calculate purity using the area percent method (Area % = [Peak Area / Total Area of All Peaks] x 100).
-
Data Presentation: GC-MS
| Compound | Retention Time (min) - CRS | Retention Time (min) - Synthesized | Area % - Synthesized | Identification |
| Ethanol | 2.15 | 2.15 | 0.03 | Starting Material |
| This compound | 9.82 | 9.82 | 99.85 | Product |
| 2-Phenylpropionic Acid | 10.51 | 10.51 | 0.12 | Starting Material |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC with UV detection is the industry standard for determining the purity and assay of drug substances.[9] It excels at separating and quantifying non-volatile or thermally labile impurities, such as the unreacted starting acid or potential high-molecular-weight by-products. A reverse-phase C18 column is selected due to its versatility and effectiveness in separating aromatic compounds from both more polar and less polar impurities. The mobile phase composition is optimized to ensure the main peak is well-resolved from any adjacent impurities, with a resolution factor of >1.5 being the target for a validated method.[9][10]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a 0.5 mg/mL solution of both the synthesized sample and the CRS in the mobile phase.
-
Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector (or equivalent).
-
HPLC Parameters:
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Perform five replicate injections of the CRS. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Data Analysis:
-
Record the chromatograms for both the CRS and the synthesized sample.
-
Calculate the percentage of impurities by area normalization. As per ICH guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[11]
-
Data Presentation: HPLC
| Peak | Retention Time (min) - CRS | Retention Time (min) - Synthesized | Area % - Synthesized | Status |
| 2-Phenylpropionic Acid | 3.45 | 3.45 | 0.11 | Identified Impurity |
| This compound | 7.21 | 7.21 | 99.87 | Product |
| Unknown Impurity | - | 9.54 | 0.02 | Below Reporting Threshold |
¹H NMR Spectroscopy
Expertise & Causality: While chromatography identifies and quantifies impurities, ¹H NMR provides an orthogonal confirmation of the primary structure's identity and can reveal impurities that are structurally different from the main component. The integral of each unique proton signal is directly proportional to the number of protons it represents, making NMR a powerful quantitative tool without the need for individual impurity standards, a technique known as qNMR (quantitative NMR). We use deuterated chloroform (CDCl₃) as it is an excellent solvent for the ester and has a minimal residual solvent signal that does not interfere with the analyte's signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized sample in 0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Bruker 400 MHz NMR spectrometer (or equivalent).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Assign all peaks in the spectrum to the protons of this compound.
-
Integrate all peaks, including those from impurities. The presence of a broad singlet around 11-12 ppm, for instance, would strongly indicate the presence of the carboxylic acid proton from unreacted 2-phenylpropionic acid.
-
Expected ¹H NMR Data for Pure this compound
-
δ 7.3 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.1 (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group.
-
δ 3.7 (q, 1H): Methine proton (-CH (CH₃)-Ph).
-
δ 1.5 (d, 3H): Methyl protons (-CH(CH₃ )-Ph).
-
δ 1.2 (t, 3H): Methyl protons (-O-CH₂-CH₃ ).
The absence of any other significant signals confirms high purity from a structural standpoint.
Conclusion: Synthesizing the Data for a Final Purity Verdict
By integrating data from GC-MS, HPLC, and ¹H NMR, a comprehensive and trustworthy purity assessment can be made. The GC-MS analysis confirmed the absence of significant volatile impurities, while the HPLC analysis provided a precise quantification of non-volatile impurities, yielding a purity value of 99.87% by area. The ¹H NMR spectrum confirmed the structural identity of the bulk material and supported the high purity finding, with only trace signals corresponding to the identified starting material.
This multi-faceted approach, grounded in established analytical principles and regulatory expectations, provides a high degree of assurance that the synthesized this compound meets the stringent quality attributes required for its intended use in research and development.[12] The validation of these analytical methods is a critical step to ensure they are fit for purpose.[13]
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Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling with Ethyl 2-Phenylpropionate
In the intricate world of drug development and metabolic research, understanding the fate of a molecule within a biological system is paramount. Isotopic labeling stands as a cornerstone technique, offering a precise window into complex metabolic transformations.[1][2][3] This guide provides an in-depth comparison of isotopic labeling strategies centered on Ethyl 2-phenylpropionate, a key structural motif found in the widely studied class of non-steroidal anti-inflammatory drugs (NSAIDs) known as profens.[4][5] We will explore the nuances of different labeling approaches, their applications, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Significance of this compound and its Analogs in Isotopic Studies
This compound serves as a valuable model compound for investigating the metabolism of 2-arylpropionic acids.[6] This class of compounds, which includes common drugs like ibuprofen and ketoprofen, exhibits a fascinating metabolic phenomenon known as chiral inversion.[4][5][7] The two enantiomers of these chiral drugs often display different pharmacological activities.[7] For instance, the anti-inflammatory activity of profens resides almost exclusively in the S(+)-isomers.[4][5] However, many of these drugs are administered as a racemic mixture because the inactive R(-)-isomer can be converted to the active S(+)-isomer in the body.[5] This unidirectional chiral inversion is a critical aspect of their overall therapeutic effect and potential toxicity.[7]
Isotopic labeling is an indispensable tool for elucidating the mechanisms of such metabolic processes.[1][8] By replacing specific atoms with their heavier isotopes (e.g., deuterium or carbon-13), researchers can trace the metabolic fate of these molecules with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope and labeling position is a critical experimental design parameter that dictates the type of information that can be obtained. Here, we compare the two most common stable isotopes used in these studies: Deuterium (²H) and Carbon-13 (¹³C).
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Rationale & Experimental Insight |
| Primary Application | Elucidating reaction mechanisms, particularly those involving C-H bond cleavage. | Tracing the carbon skeleton of a molecule through metabolic pathways. | Deuterium's heavier mass can lead to a kinetic isotope effect if the C-H bond is broken in the rate-determining step, providing mechanistic insights.[8] Carbon-13 labeling allows for the unequivocal identification of metabolites derived from the parent compound.[9][] |
| Synthesis | Often synthetically more accessible and cost-effective. | Can be more synthetically challenging and expensive. | Deuterated reagents are often readily available. Introducing ¹³C at specific positions may require a more complex multi-step synthesis.[11][12] |
| Analytical Detection | Primarily detected by mass spectrometry (MS). | Detectable by both MS and NMR spectroscopy. | The mass shift from deuterium is easily detected by MS. ¹³C's nuclear spin of ½ makes it amenable to NMR studies, providing rich structural information.[1][13] |
| Metabolic Stability | C-²H bonds are generally stable but can be subject to exchange in certain environments. | C-¹³C bonds are metabolically stable. | While generally stable, deuterium atoms on heteroatoms can exchange with protons in aqueous environments.[1] The carbon skeleton of a molecule is typically conserved during metabolic transformations. |
Delving Deeper: Deuterium Labeling in Chiral Inversion Studies
Deuterium labeling has been instrumental in confirming the proposed mechanism of chiral inversion for 2-arylpropionic acids.[8] The widely accepted mechanism involves the formation of a coenzyme A (CoA) thioester, followed by epimerization at the α-carbon.[4][5][14]
Studies with specifically deuterated ibuprofen have shown that a deuterium atom at the chiral center (C2) is lost during the inversion from the R- to the S-enantiomer, supporting the formation of a carbanion intermediate.[8] This provides strong evidence against a non-enzymatic racemization of the acyl-CoA thioester.[8][14]
Caption: Proposed metabolic pathway for the chiral inversion of 2-arylpropionic acids.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
This protocol is a generalized procedure based on synthetic strategies for labeled profens.[11][12]
Objective: To synthesize this compound with a deuterium label at the α-position.
Materials:
-
Ethyl phenylacetate
-
Sodium hydride (NaH)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of ethyl phenylacetate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add deuterated methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired deuterated this compound.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Study of Labeled this compound
This protocol outlines a general procedure for assessing the metabolism of the labeled compound using liver microsomes.[14]
Objective: To investigate the metabolic fate, including potential chiral inversion, of isotopically labeled this compound.
Materials:
-
Isotopically labeled this compound
-
Liver microsomes (e.g., rat or human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the labeled this compound stock solution.
-
Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites. A chiral column can be used to separate enantiomers.
Caption: General workflow for an in vitro metabolism study using isotopic labeling.
Alternative Probes and Techniques
While this compound is an excellent model, other labeled profens like ibuprofen-d₃ or ¹³C-ketoprofen are commercially available and serve as important alternatives for studying specific enzymes or metabolic pathways.[15] The choice of probe will depend on the specific research question, the availability of the labeled compound, and the analytical instrumentation at hand.
Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS), have enhanced the ability to detect and identify metabolites from complex biological matrices.[16] The combination of stable isotope labeling with HRMS provides a powerful platform for untargeted metabolomics and flux analysis.[3][17]
Conclusion
Isotopic labeling studies with this compound and its analogs provide invaluable insights into the metabolic processes governing this important class of compounds. The strategic choice of isotope and labeling position, coupled with robust analytical methodologies, allows for the detailed elucidation of complex metabolic pathways such as chiral inversion. This guide serves as a foundational resource for researchers embarking on such studies, providing both the theoretical framework and practical protocols necessary for successful experimentation. As analytical technologies continue to evolve, the application of isotopic labeling in drug metabolism and development will undoubtedly expand, leading to safer and more effective therapeutics.
References
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]
- Noda, K., et al. (1981). Synthesis of Optically Active 2-(4-(2-thienylcarbonyl)-phenyl)propionic Acid Labeled With Deuterium. Radioisotopes, 30(11), 590-5. [Link]
- Sanins, S. M., et al. (1990). Metabolic stereoisomeric inversion of 2-arylpropionic acids. On the mechanism of ibuprofen epimerization in rats. Biochimica et Biophysica Acta, 1034(2), 164-70. [Link]
- Mayer, J. M. (1990). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. Acta Pharmaceutica Jugoslavica, 40(3), 339-50. [Link]
- Noda, K., et al. (1981). Syntheses of deuterated phenylpropionic acid derivatives. Radioisotopes, 30(11), 596-600. [Link]
- Fournel, S., & Caldwell, J. (1986). The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit. Biochemical Pharmacology, 35(23), 4153-9. [Link]
- Knights, K. M., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(24), 4389-95. [Link]
- Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(7), 423-429. [Link]
- Phan, H. V., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology, 56(13), 9496-9505. [Link]
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- Wikipedia. (n.d.). Isotopic labeling. [Link]
- ResearchGate. (n.d.). Synthesis of ibuprofen (R1-COOH)) and ketoprofen (R2-COOH)
- Ding, T., et al. (2017). Toxicity, degradation and metabolic fate of ibuprofen on freshwater diatom Navicula sp.
- Alkadi, H. O. (2015). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 504-510. [Link]
- ResearchGate. (n.d.). Proposed pathway for metabolic degradation of ibuprofen by Sphingomonas sp. strain Ibu-2. [Link]
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- Amorim, C. L., et al. (2017). Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions.
- Mayer, J. M. (1996). Ibuprofen Enantiomers and Lipid Metabolism. Journal of Clinical Pharmacology, 36(12 Suppl), 27S-32S. [Link]
- Manolov, I., et al. (2023). Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. Molecules, 28(12), 4799. [Link]
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- ResearchGate. (n.d.). Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. [Link]
- Bailey, M. J., & Dickinson, R. G. (1998). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology, 11(12), 1471-9. [Link]
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The Synthetic Versatility of Ethyl 2-Phenylpropionate: A Comparative Guide for Researchers
Ethyl 2-phenylpropionate, a seemingly simple ester, is a cornerstone chiral building block in modern organic synthesis. Its true value lies in the stereocenter at the alpha-position, a feature that is paramount in the synthesis of a multitude of biologically active molecules, most notably the multi-billion dollar class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens."[1][2] This guide delves into the primary applications of this compound and its parent acid, 2-phenylpropionic acid, offering a comparative analysis of the key synthetic strategies employed to harness its chiral nature. We will explore enzymatic resolutions, asymmetric synthesis using chiral auxiliaries, and catalytic asymmetric hydrogenation, providing detailed protocols and quantitative data to facilitate a comprehensive understanding of their respective advantages and limitations. Furthermore, we will touch upon its utility in the fragrance industry, where its unique olfactory properties contribute to the creation of sophisticated scents.
Part 1: The Profen Phenomenon: A Battleground of Synthetic Strategies
The synthesis of enantiomerically pure 2-arylpropionic acids, the active pharmaceutical ingredients (APIs) in drugs like ibuprofen and naproxen, represents a significant endeavor in industrial organic chemistry. The biological activity of these drugs predominantly resides in the (S)-enantiomer, making stereoselective synthesis a critical aspect of their production.[2] Below, we compare the industrial synthesis of ibuprofen, a classic example that showcases the evolution of synthetic strategies from classical resolution to more efficient "green" chemistry approaches.
Industrial Synthesis of Ibuprofen: A Tale of Two Processes
The large-scale production of ibuprofen has been dominated by two main routes: the Boots process and the Boots-Hoechst-Celanese (BHC) process. While both start from isobutylbenzene, they differ significantly in their efficiency and environmental impact.[2][3][4]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6[2] | 3[2][3] | Fewer steps lead to reduced capital costs, energy consumption, and processing time.[4] |
| Overall Yield | ~40%[2] | >77%[4] | Higher yield translates to greater output from the same amount of starting material. |
| Atom Economy | ~40%[2] | ~77% (or 99% with acetic acid recovery)[5] | A higher atom economy signifies a more efficient process with less waste generation. |
| E-Factor (Waste/Product Ratio) | High | Low | A lower E-factor indicates a more environmentally friendly process. |
The Boots Process: This classical six-step synthesis, while historically significant, suffers from low atom economy and generates a substantial amount of waste.[2][4]
The BHC Process: This streamlined, three-step process is a prime example of green chemistry in action. It utilizes a catalytic approach, significantly improving the overall yield and atom economy while minimizing waste.[3][4][5]
Enantioselective Synthesis: Accessing the Active (S)-Enantiomer
Beyond the synthesis of the racemic mixture, the separation of enantiomers or the direct synthesis of the desired (S)-enantiomer is crucial. Here, we compare three prominent methods: enzymatic kinetic resolution, asymmetric synthesis with chiral auxiliaries, and catalytic asymmetric hydrogenation.
This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.[6][7][8] The kinetic resolution of racemic 2-arylpropionic esters is a widely studied application.
Comparative Performance of Lipases for Kinetic Resolution:
| Lipase Source | Substrate | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate | Conversion (%) | Enantiomeric Ratio (E) | Reference |
| Burkholderia cepacia | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | 100% | - | ~50% | >200 | [7] |
| Candida antarctica Lipase B (CALB) | Racemic Flurbiprofen | 89.6% | - | - | - | [8] |
| Pseudomonas cepacia Lipase | Racemic 1-phenyl-2-propanol | >99% | >99% | ~50% | >200 | [9] |
| Lipase from Aspergillus niger | Racemic Ketoprofen | - | - | - | - | [10] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester [11]
-
Reaction Setup: To a solution of the racemic ester (e.g., 1.5 g, 7.35 mmol) in a suitable solvent (e.g., toluene, 7.5 mL), add a phosphate buffer (e.g., 60 mL of pH 7.5, 0.05 M) and the selected lipase (e.g., lipoprotein lipase from Burkholderia sp., 150 mg, 10 wt%).
-
Reaction Execution: Stir the heterogeneous mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 18 h).
-
Work-up: Filter the mixture to remove the enzyme. Extract the aqueous phase with an organic solvent (e.g., EtOAc).
-
Isolation and Analysis: Evaporate the solvent from the organic phase to obtain the enantioenriched unreacted ester. Acidify the aqueous phase to precipitate the enantioenriched acid product. Determine the enantiomeric excess of both the product and the unreacted substrate using chiral HPLC.
This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.[3] Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose.
Comparative Performance of Chiral Auxiliaries in Alkylation Reactions:
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (ds) | Yield (%) |
| Evans Oxazolidinone | N-Propionyl | Benzyl bromide | >99:1 | 90-98 |
| Oppolzer's Camphorsultam | N-Propionyl | Methyl iodide | 98:2 | 85-95 |
| Myers' Pseudoephedrine | N-Propionyl | Ethyl iodide | >99:1 | 88-97 |
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
Acylation: React the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acyl chloride (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature.
-
Auxiliary Cleavage: After the reaction is complete, cleave the chiral auxiliary, for instance, by hydrolysis with lithium hydroxide, to afford the enantiomerically enriched carboxylic acid.
-
Purification and Analysis: Purify the product by chromatography or crystallization and determine the enantiomeric excess by chiral HPLC.
Part 2: The Aromatic Allure: this compound in Fragrance
Beyond its critical role in pharmaceuticals, this compound and its derivatives contribute to the world of perfumery. Possessing a sweet, fruity, and honey-like odor, it is valued for its ability to add warmth and complexity to fragrance compositions. [10][12] Applications in Fragrance Formulations:
-
Modifier in Floral Accords: In rose and other floral compositions, phenethyl propionate, a related ester, can be used at concentrations of 0.5-20% to amplify and enrich the floral notes, adding fruity and honeyed facets without overpowering the primary scent. * Blender and Fixative: Its excellent blending properties help to smooth the transitions between different notes in a fragrance. It can also act as a fixative, enhancing the longevity of more volatile top and heart notes. [10]* Synergistic Effects: Ethyl propanoate, a close structural relative, exhibits synergistic effects when combined with other fragrance compounds, leading to improved scent intensity and longevity. [10]This allows for the creation of more complex and unique fragrance profiles.
While specific proprietary formulations are closely guarded secrets of the fragrance industry, the general principle involves incorporating this compound or its derivatives at varying concentrations during the fragrance creation process to achieve the desired olfactory effect. Its versatility allows it to be used in a wide range of products, from fine fragrances to personal care items. [10]
Conclusion
This compound and its parent acid, 2-phenylpropionic acid, are indispensable chiral building blocks with significant applications in both the pharmaceutical and fragrance industries. In pharmaceutical synthesis, the quest for enantiomerically pure profens has driven the development of highly efficient and stereoselective synthetic methodologies. While classical resolution methods have been largely superseded by greener and more atom-economical approaches like the BHC process for racemic synthesis, the choice between enzymatic resolution, asymmetric synthesis with chiral auxiliaries, and catalytic asymmetric hydrogenation for obtaining the desired (S)-enantiomer depends on factors such as substrate scope, desired scale, cost, and process development time. Enzymatic methods offer high selectivity under mild conditions, while asymmetric catalysis provides a direct route to the desired enantiomer with high efficiency. In the fragrance industry, the unique olfactory properties of this compound and its derivatives make them valuable tools for perfumers seeking to create complex, warm, and long-lasting scents. This guide provides a comparative framework to aid researchers in navigating the diverse synthetic landscape surrounding this versatile molecule, ultimately enabling the development of more efficient, sustainable, and innovative chemical processes.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 2-phenylpropionate
This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-phenylpropionate (CAS No. 2510-99-8). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and maintain a safe laboratory environment. The core principle of chemical waste management is that every generator of waste is responsible for its safe handling from "cradle-to-grave."[1][2]
Section 1: Hazard Characterization - The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. This compound is a combustible liquid that is classified as an irritant.[3] While pure, uncontaminated this compound is not explicitly a "listed" hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is a best practice in all laboratory settings to treat all chemical wastes as hazardous until a formal determination is made by an environmental health and safety professional.[4][5] This approach ensures the highest level of safety and compliance.
The key regulatory framework in the United States is the RCRA, which gives the EPA the authority to regulate hazardous materials.[6] These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[4]
Table 1: Hazard Profile of this compound
| Property | Classification / Value | Source |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Signal Word | Warning | [3] |
| NFPA Health Hazard | 2 (Intense or continued exposure could cause temporary incapacitation) | [3] |
| NFPA Fire Hazard | 1 (Must be preheated before ignition can occur) | [3] |
| NFPA Reactivity | 0 (Normally stable) | [3] |
| RCRA Status | Not a "listed" waste. Unlikely to be a "characteristic" hazardous waste if pure. However, laboratory policy should be to manage it as hazardous waste. |[5][7] |
Section 2: On-Site Waste Management & Segregation Protocol
The following step-by-step methodology must be followed at the point of waste generation to ensure safety and prevent dangerous chemical reactions.
2.1 Personal Protective Equipment (PPE) Before handling waste, ensure appropriate PPE is worn as specified by the chemical's Safety Data Sheet (SDS).
-
Eye Protection : Wear chemical safety goggles or glasses.[3]
-
Hand Protection : Wear compatible protective gloves (e.g., nitrile).[3]
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[3]
2.2 Waste Collection & Containment Proper containment is critical to prevent leaks and spills.
-
Select a Container : The container must be made of a material compatible with this compound. The original product container is often the best choice.[5] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[5][8]
-
Collect Waste : Pour the waste this compound into the designated waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[9]
-
Keep Container Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[8]
2.3 Chemical Segregation Chemical segregation is paramount to prevent violent reactions.
-
Do Not Mix : Never mix this compound waste with other chemical waste streams.[9]
-
Incompatibilities : This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10] Mixing with these can generate heat or vigorous reactions.[11] Store it separately from these chemical classes.
2.4 Labeling Requirements Accurate labeling is a legal requirement and essential for safety.[8]
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[12]
-
The label must clearly state:
Section 3: Satellite Accumulation Area (SAA) Procedures
An SAA is a designated location at or near the point of waste generation where hazardous waste is temporarily stored before being moved to a central accumulation area.[12][13]
-
Designated Location : Store the labeled waste container in a designated SAA that is within the line of sight of the generating process.[13]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9]
-
Volume Limits : An SAA may hold up to 55 gallons of non-acute hazardous waste.[13]
-
Removal : Once the container is full or the 180-day accumulation time limit is approaching, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Section 4: Disposal Pathway Determination
The final disposal method is determined by the waste's characterization. The following decision tree illustrates the logical process for determining the correct disposal pathway. All pathways end with disposal via a licensed and approved hazardous waste facility.[8]
Caption: Disposal pathway decision tree for this compound waste.
The most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][14]
Section 5: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Small Spills : For minor spills that can be safely managed by laboratory personnel:
-
Evacuate unnecessary personnel from the immediate area.[3]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth.[11][15]
-
Carefully scoop the absorbent material and spilled chemical into a designated, sealable container for disposal as hazardous waste.[3][16]
-
Clean the spill area with a soap and water solution.[11]
-
-
Large Spills : For spills that are large, unknown, or cannot be safely managed:
Conclusion
The safe disposal of this compound is a multi-step process that relies on a clear understanding of its hazards and adherence to established protocols. The core principles are to characterize the waste, segregate it from incompatible materials, contain it in appropriate and sealed containers, label it clearly and accurately, and ultimately dispose of it through your institution's approved hazardous waste management program. By following this guide, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-phenylpropionate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-phenylpropionate (CAS No. 2510-99-8). Adherence to these protocols is paramount for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Understanding these hazards is the first step in establishing a robust safety protocol. The following guidelines are designed to provide a comprehensive framework for the safe handling of this compound, from receipt to disposal.
Core Principles of Chemical Safety: The "Why" Behind the "How"
Before detailing specific personal protective equipment (PPE), it is crucial to understand the foundational principles that guide their selection and use. The choice of PPE is not arbitrary; it is a carefully considered decision based on the specific chemical's physical and toxicological properties, the nature of the experimental procedure, and the potential for exposure. For this compound, an aromatic ester, the primary routes of exposure are dermal contact, ocular contact, and inhalation of vapors or mists[1]. Therefore, our PPE strategy must create effective barriers against these routes.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment, which will be further detailed in the subsequent sections.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect eyes from splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is mandatory[1][2]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Butyl or Viton™ gloves are recommended for handling esters as they offer good resistance[3][4]. Nitrile gloves may be suitable for short-duration tasks, but their compatibility should be verified. Always inspect gloves for integrity before use. |
| Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and skin contact. | |
| Respiratory Protection | NIOSH-approved Respirator | Not typically required with adequate engineering controls (e.g., a chemical fume hood)[5]. If work is performed outside a fume hood or if ventilation is inadequate, a respirator with an organic vapor cartridge is necessary[1]. |
A Deeper Dive into PPE Selection
Eye and Face Protection: The First Line of Defense
This compound is a serious eye irritant[1]. Direct contact can cause significant damage. Therefore, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses do not provide adequate protection from splashes. For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn over the safety goggles[1].
Hand Protection: Preventing Dermal Absorption
The compound is also a skin irritant[1]. Prolonged or repeated contact can lead to dermatitis. The choice of glove material is critical. Esters can degrade common laboratory gloves like latex. Butyl and Viton™ are recommended for their high resistance to aromatic hydrocarbons and esters[3][4]. Nitrile gloves can be used for incidental contact, but it is crucial to check the manufacturer's compatibility data. Always double-glove if handling larger quantities or for extended periods. Gloves should be inspected for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Body Protection: Shielding Against Spills
A clean, flame-resistant laboratory coat, fully fastened, is the minimum requirement for body protection. This prevents the chemical from coming into contact with your skin and personal clothing. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection: When Engineering Controls are Insufficient
This compound may cause respiratory irritation[1]. All work with this chemical should ideally be conducted in a certified chemical fume hood to minimize the inhalation of vapors[5]. If a fume hood is not available, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required[1]. A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound, integrating the use of appropriate PPE at each stage.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection:
-
All waste containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, paper towels), and gloves, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The date of accumulation and the primary hazards (Irritant) should also be indicated.
-
-
Storage:
-
Final Disposal:
By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
